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Core Science & Biosynthesis

Foundational

N-Pyrrolidino Protonitazene: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals Disclaimer: N-Pyrrolidino Protonitazene (B12782313) is a potent synthetic opioid and a controlled substance in many jurisdictions. The information provided...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Pyrrolidino Protonitazene (B12782313) is a potent synthetic opioid and a controlled substance in many jurisdictions. The information provided herein is for research and informational purposes only. The synthesis and handling of this compound should only be conducted by qualified professionals in appropriately equipped and licensed laboratories.

Abstract

N-Pyrrolidino Protonitazene is a novel and highly potent synthetic opioid belonging to the nitazene (B13437292) (2-benzylbenzimidazole) class of compounds. First identified in the illicit drug market in the early 2020s, it has garnered significant attention from the scientific and forensic communities due to its extreme potency, which is reported to be approximately 25 times that of fentanyl.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of N-Pyrrolidino Protonitazene, including a plausible synthetic protocol, detailed analytical methodologies, and a summary of its pharmacological properties. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and the development of potential countermeasures.

Chemical and Physical Properties

N-Pyrrolidino Protonitazene, also known as Protonitazepyne, is structurally related to other nitazene analogs like protonitazene and etonitazene.[3] Its systematic IUPAC name is 5-nitro-2-[(4-propoxyphenyl)methyl]-1-(2-pyrrolidin-1-ylethyl)-1H-benzimidazole.[3]

PropertyValueReference
Chemical Formula C23H28N4O3[3]
Molecular Weight 408.49 g/mol [3]
Appearance Brown Powder (as encountered in drug materials)[1][2][3]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol[6]

Plausible Synthesis Protocol

While a specific, documented synthesis for N-Pyrrolidino Protonitazene has not been published in peer-reviewed literature, it can be synthesized using established methods for other 5-nitro-2-benzylbenzimidazole opioids, such as etonitazene, with appropriate modifications to the starting materials.[6] The following protocol is a plausible route based on known benzimidazole (B57391) synthesis reactions.

Synthesis Pathway Overview

The synthesis can be conceptualized as a multi-step process involving the formation of a substituted o-phenylenediamine, followed by condensation with a substituted phenylacetic acid derivative to form the benzimidazole core, and subsequent alkylation.

Synthesis_Pathway cluster_0 Step 1: Synthesis of the Diamine Intermediate cluster_1 Step 2: Condensation and Benzimidazole Formation cluster_2 Step 3: Purification A 4-Nitro-1,2-phenylenediamine C N-(2-(pyrrolidin-1-yl)ethyl)-4-nitro-1,2-phenylenediamine A->C Alkylation Base (e.g., K2CO3) Solvent (e.g., DMF) B 1-(2-Chloroethyl)pyrrolidine (B1346828) B->C E N-Pyrrolidino Protonitazene C->E Condensation Coupling Agent (e.g., EEDQ or DCC) Solvent (e.g., THF) D 4-Propoxyphenylacetic acid D->E F Crude Product E->F Work-up G Purified N-Pyrrolidino Protonitazene F->G Column Chromatography (Silica gel, appropriate eluent)

Caption: Plausible synthetic pathway for N-Pyrrolidino Protonitazene.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-(pyrrolidin-1-yl)ethyl)-4-nitro-1,2-phenylenediamine

  • To a solution of 4-nitro-1,2-phenylenediamine in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Slowly add 1-(2-chloroethyl)pyrrolidine hydrochloride to the mixture.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine intermediate.

  • Purify the intermediate by column chromatography if necessary.

Step 2: Condensation to form N-Pyrrolidino Protonitazene

  • Dissolve the synthesized diamine intermediate and 4-propoxyphenylacetic acid in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Add a coupling agent, for instance, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) or N,N'-dicyclohexylcarbodiimide (DCC), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Remove the solvent under reduced pressure.

Step 3: Work-up and Purification

  • Dissolve the crude residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude N-Pyrrolidino Protonitazene.

  • Purify the final product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure compound.

Characterization and Analytical Methods

The identification and confirmation of N-Pyrrolidino Protonitazene in forensic and research settings rely on a combination of analytical techniques.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a suspected N-Pyrrolidino Protonitazene sample.

Analytical_Workflow Sample Suspected Sample (e.g., powder, biological fluid) Extraction Sample Preparation (e.g., Acid/Base Extraction, SPE) Sample->Extraction Screening Initial Screening (e.g., Immunoassay, Colorimetric Tests) Extraction->Screening Confirmation Confirmatory Analysis Screening->Confirmation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Confirmation->GCMS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS, LC-QTOF-MS) Confirmation->LCMS NMR Nuclear Magnetic Resonance (NMR) Confirmation->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation->FTIR Report Final Report (Identification and Quantification) GCMS->Report LCMS->Report NMR->Report FTIR->Report

Caption: General analytical workflow for the identification of N-Pyrrolidino Protonitazene.

Analytical Data

The following tables summarize key analytical data for the characterization of N-Pyrrolidino Protonitazene.

Table 1: Chromatographic and Mass Spectrometric Data

TechniqueParameterValueReference
GC-MS Retention Time~9.655 min (Varies with method)[1]
Key Mass Fragments (m/z)84, 107, 85 (Base Peak often 84)[5]
LC-QTOF-MS Retention Time~7.05 min (Varies with method)[1]
Exact Mass [M+H]+409.2234[3]

Table 2: Spectroscopic Data

TechniqueKey Observances
FTIR-ATR Data available for direct measurement of the solid material.
¹H NMR Provides structural confirmation through chemical shifts and coupling constants of protons.
¹³C NMR Complements ¹H NMR for complete structural elucidation.
Experimental Protocols for Key Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: An acid/base extraction is typically performed on the sample. The final extract is then diluted in a suitable solvent like methanol.[1]

  • Instrumentation: An Agilent 5975 Series GC/MSD or a similar instrument is commonly used.[1]

  • Confirmation: The identity of N-Pyrrolidino Protonitazene is confirmed by comparing the retention time and the mass spectrum of the sample to a certified reference material.[1]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

  • Sample Preparation: For biological samples, a liquid-liquid extraction may be employed. For solid samples, dilution in a suitable solvent is performed.

  • Instrumentation: A Sciex X500R LC-QTOF-MS or an equivalent high-resolution mass spectrometer is utilized.

  • Confirmation: Confirmation is achieved by comparing the retention time and the accurate mass measurement of the protonated molecule [M+H]+ with that of a reference standard.[1]

Pharmacology and Toxicology

N-Pyrrolidino Protonitazene is a potent µ-opioid receptor agonist.[4][5][6] Its high affinity for this receptor is responsible for its powerful analgesic and euphoric effects, as well as its significant potential for respiratory depression and overdose.

Pharmacological Signaling Pathway

The binding of N-Pyrrolidino Protonitazene to the µ-opioid receptor initiates a cascade of intracellular signaling events, primarily through the Gi/o protein pathway.

Opioid_Signaling NPP N-Pyrrolidino Protonitazene MOR µ-Opioid Receptor (GPCR) NPP->MOR Binds and Activates Gi_Go Gi/o Protein MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel ↑ K+ Conductance (GIRK Channels) Gi_Go->K_channel Ca_channel ↓ Ca2+ Conductance Gi_Go->Ca_channel cAMP ↓ cAMP AC->cAMP Neuron Neuron Hyperpolarization ↓ Neurotransmitter Release K_channel->Neuron Ca_channel->Neuron

Caption: Simplified signaling pathway of N-Pyrrolidino Protonitazene at the µ-opioid receptor.

Potency and Efficacy

In vitro studies have demonstrated the exceptional potency of N-Pyrrolidino Protonitazene.

Table 3: Comparative Opioid Potency

CompoundRelative Potency (vs. Fentanyl)EC50 (nM)Reference
N-Pyrrolidino Protonitazene ~25x0.942[2][5]
Fentanyl 1x~25.7[6]
Morphine ~1/100x~327[6]
Protonitazene ~3.5x~7.19[6]

EC50 values can vary depending on the specific in vitro assay used.

Toxicology

N-Pyrrolidino Protonitazene has been implicated in numerous overdose deaths.[6] Postmortem blood concentrations have been reported to range from 0.1 to 55 ng/mL.[4] The primary cause of death in cases of overdose is profound respiratory depression. Due to its high potency, there is a narrow therapeutic window, and the risk of accidental overdose is extremely high, particularly when the substance is unknowingly consumed as an adulterant in other illicit drugs.

Conclusion

N-Pyrrolidino Protonitazene represents a significant public health threat due to its extreme potency and its emergence in the illicit drug supply. This technical guide provides a foundational understanding of its synthesis, characterization, and pharmacology. The proposed synthetic route and the detailed analytical methodologies can aid researchers in the identification of this compound and in the development of analytical standards and detection methods. A thorough understanding of its pharmacological profile is crucial for developing effective treatments for overdose and for informing public health and safety strategies. Continued research and vigilance are essential to mitigate the harms associated with this and other novel synthetic opioids.

References

Exploratory

N-Pyrrolidino Protonitazene: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals Abstract N-Pyrrolidino protonitazene (B12782313), also known as protonitazepyne, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole (nitaze...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pyrrolidino protonitazene (B12782313), also known as protonitazepyne, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole (nitazene) class of compounds.[1] First identified in the illicit drug market in early 2023, it has garnered significant attention from the scientific and forensic communities due to its high potency, which surpasses that of fentanyl.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of N-Pyrrolidino Protonitazene, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details its physicochemical properties, outlines a probable synthetic pathway, and describes its mechanism of action through the µ-opioid receptor signaling cascade. Furthermore, it includes summaries of experimental protocols for its pharmacological assessment and analytical detection.

Chemical Identity and Physicochemical Properties

N-Pyrrolidino protonitazene is structurally characterized by a 2-benzylbenzimidazole core, with a nitro group at the 5-position, a propoxybenzyl substituent at the 2-position, and a pyrrolidinoethyl group attached to the nitrogen at the 1-position of the benzimidazole (B57391) ring. It is a positional isomer of N-pyrrolidino isotonitazene.[4]

Table 1: Chemical Identifiers of N-Pyrrolidino Protonitazene
IdentifierValue
IUPAC Name 2-[(4-Propoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[1]
Synonyms Protonitazepyne, NPP[5]
CAS Number 3038401-95-2[6]
Molecular Formula C₂₃H₂₈N₄O₃[7]
Molecular Weight 408.5 g/mol [7]
Table 2: Physicochemical Properties of N-Pyrrolidino Protonitazene
PropertyValue
Appearance Crystalline solid, light brown (beige) powder, or white colorless solid[1]
Melting Point Not reported in the literature
Boiling Point Not reported in the literature
Solubility Soluble in dimethylformamide (5 mg/mL), dimethyl sulfoxide (B87167) (3 mg/mL), and ethanol (B145695) (2 mg/mL)

Synthesis

While a specific, peer-reviewed synthesis protocol for N-Pyrrolidino protonitazene has not been formally published, its synthesis can be inferred from the established methods for other 5-nitro-2-benzylbenzimidazole analogues, such as etonitazene.[8] The synthesis is considered to be straightforward and does not require precursors that are under strict regulation. A probable synthetic workflow is outlined below.

G Probable Synthetic Workflow for N-Pyrrolidino Protonitazene A 2-Nitro-4-aminotoluene C Intermediate I A->C Condensation B 4-Propoxybenzaldehyde B->C E N-Pyrrolidino Protonitazene C->E Alkylation D N-(2-Chloroethyl)pyrrolidine D->E

Caption: Probable two-step synthesis of N-Pyrrolidino Protonitazene.

Pharmacology

Mechanism of Action

N-Pyrrolidino protonitazene is a potent, full agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] Its high affinity for the MOR is the basis for its powerful analgesic and euphoric effects, as well as its significant adverse effects, including respiratory depression.[1] The binding of N-Pyrrolidino protonitazene to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Signaling Pathway

Upon agonist binding, the µ-opioid receptor activates the inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release. Additionally, µ-opioid receptor activation can trigger the β-arrestin pathway, which is involved in receptor desensitization, internalization, and potentially some of the adverse effects of opioids.[9]

G µ-Opioid Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular N-Pyrrolidino Protonitazene N-Pyrrolidino Protonitazene MOR µ-Opioid Receptor N-Pyrrolidino Protonitazene->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Ca2+ Channel G_protein->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_ion K+ Efflux GIRK->K_ion Ca_ion ↓ Ca2+ Influx VGCC->Ca_ion Response Cellular Response (e.g., Analgesia, Respiratory Depression) cAMP->Response K_ion->Response Ca_ion->Response beta_arrestin->MOR Desensitization/ Internalization

Caption: Simplified µ-opioid receptor signaling cascade.

Potency and Efficacy

In vitro studies have demonstrated that N-Pyrrolidino protonitazene is a highly potent opioid. Its potency is reported to be significantly greater than that of both fentanyl and morphine.

Table 3: In Vitro Potency and Efficacy of N-Pyrrolidino Protonitazene and Other Opioids
CompoundAssayEC₅₀ (nM)Eₘₐₓ (%)Reference
N-Pyrrolidino Protonitazene µ-opioid receptor agonist0.942198 (vs. Hydromorphone)[2]
N-Pyrrolidino Protonitazene µ-opioid receptor agonist0.293102 (vs. Fentanyl)[2]
Fentanyl µ-opioid receptor agonist25.7-[2]
Fentanyl µ-opioid receptor agonist1.01-[2]
Morphine µ-opioid receptor agonist327-[2]
Protonitazene µ-opioid receptor agonist7.19-[2]
N-pyrrolidino etonitazene µ-opioid receptor agonist0.548-[2]

Experimental Protocols

In Vitro µ-Opioid Receptor Activation Assay (β-Arrestin Recruitment)

This assay is a common method to determine the potency and efficacy of a compound at a GPCR.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are engineered to stably co-express the human µ-opioid receptor and a β-arrestin-enzyme fragment complementation system.

  • Compound Preparation: N-Pyrrolidino protonitazene and reference compounds (e.g., fentanyl, morphine) are serially diluted in assay buffer to create a range of concentrations.

  • Assay Procedure: The engineered cells are plated in microtiter plates and incubated with the various concentrations of the test compounds.

  • Signal Detection: Following incubation, a substrate for the enzyme fragment complementation system is added. The luminescence generated, which is proportional to β-arrestin recruitment to the receptor, is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the compound concentration, and a dose-response curve is generated. The EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values are calculated from this curve to determine the potency and efficacy of the compound.

Analytical Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a standard method for the identification and quantification of N-Pyrrolidino protonitazene in biological and non-biological samples.

G Analytical Workflow for N-Pyrrolidino Protonitazene Detection Sample Sample Collection (e.g., Blood, Urine, Powder) Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS1 Mass Spectrometry (Ionization and Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Analysis (Comparison to Reference Standard) MS2->Data Result Identification and Quantification Data->Result

Caption: General workflow for LC-MS/MS analysis.

  • Sample Preparation: For biological matrices like blood or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is performed to isolate the analyte from interfering substances. Powder samples may be dissolved in a suitable solvent.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The components of the sample are separated based on their physicochemical properties as they pass through a chromatographic column.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The molecules are ionized, and the precursor ion corresponding to the molecular weight of N-Pyrrolidino protonitazene is selected.

  • Fragmentation: The selected precursor ion is fragmented through collision-induced dissociation (CID).

  • Product Ion Analysis: The resulting fragment ions (product ions) are detected. The specific fragmentation pattern serves as a molecular fingerprint for N-Pyrrolidino protonitazene.

  • Confirmation: The retention time from the LC and the mass-to-charge ratios of the precursor and product ions are compared to a certified reference material of N-Pyrrolidino protonitazene for unambiguous identification and quantification.[4]

Toxicology and Forensic Implications

N-Pyrrolidino protonitazene has been implicated in numerous overdose deaths, often in combination with other substances.[2][10] Its high potency means that a very small amount can be lethal, and it is often found in illicitly manufactured pills or powders sold as other opioids like heroin or oxycodone.[1] Forensic toxicology laboratories have reported blood concentrations of N-Pyrrolidino protonitazene in deceased individuals ranging from low to sub-nanogram per milliliter levels, underscoring its extreme potency.[10]

Conclusion

N-Pyrrolidino protonitazene represents a significant public health threat due to its high potency as a µ-opioid receptor agonist. This technical guide has provided a detailed overview of its chemical structure, properties, pharmacology, and analytical detection methods. A thorough understanding of this compound is crucial for the scientific and medical communities to develop effective countermeasures, including improved analytical screening methods, and to inform public health and safety strategies. Further research into its metabolism, pharmacokinetics, and detailed toxicological profile is warranted.

References

Foundational

N-Pyrrolidino Protonitazene: A Technical Guide to its Mechanism of Action at Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction N-Pyrrolidino Protonitazene (also known as protonitazepyne) is a potent novel synthetic opioid belonging to the 2-benzylbenzimidazole "nitazene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino Protonitazene (also known as protonitazepyne) is a potent novel synthetic opioid belonging to the 2-benzylbenzimidazole "nitazene" class.[1][2] First identified in the illicit drug market around January 2023, it has been associated with numerous overdose events and fatalities, underscoring its significant public health risk.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of N-Pyrrolidino Protonitazene at opioid receptors, summarizing quantitative pharmacological data, detailing experimental protocols, and visualizing key pathways to support research and drug development efforts.

Core Mechanism of Action at Opioid Receptors

N-Pyrrolidino Protonitazene exerts its effects primarily as a potent and full agonist at the µ-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR).[1][3][4][5] Its high affinity and efficacy at the MOR are substantially greater than that of traditional opioids like morphine and even the potent synthetic opioid fentanyl.[1][6][7][8] The compound shows marked selectivity for the MOR, with significantly lower binding affinity and functional potency at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[3][9]

Upon binding to the MOR, N-Pyrrolidino Protonitazene induces a conformational change in the receptor, leading to the activation of two primary downstream signaling pathways:

  • G-Protein Signaling Pathway: The activated MOR couples to inhibitory G proteins (Gαi/o). This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is primarily responsible for the analgesic effects of opioids.[10][11]

  • β-Arrestin 2 Recruitment Pathway: Ligand binding also promotes the phosphorylation of the MOR by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for the recruitment of β-arrestin 2.[12][13] While β-arrestin signaling can contribute to receptor desensitization and internalization, it is also implicated in mediating some of the adverse effects of opioids, such as respiratory depression.[13][14][15] Studies on various nitazenes suggest they generally do not show a significant bias towards either the G-protein or β-arrestin pathway.[3]

The analgesic effects induced by N-Pyrrolidino Protonitazene can be reversed by opioid antagonists such as naltrexone, confirming its action through opioid receptors.[1][4][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for N-Pyrrolidino Protonitazene in comparison to other well-characterized opioids.

Table 1: Opioid Receptor Binding Affinities

Compoundµ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Selectivity (KOR/MOR)Selectivity (DOR/MOR)Reference
N-Pyrrolidino Protonitazene Subnanomolar Affinity37.1 - 2680 (Range for Nitazenes)54.4 - >8400 (Range for Nitazenes)46 - 2580 fold lower affinity vs MOR180 - 1280 fold lower affinity vs MOR[3]
FentanylHigh Affinity163Low AffinityLower than MORLower than MOR[3]

Note: Specific Ki values for N-Pyrrolidino Protonitazene at each receptor were not detailed in the provided results, but its high, subnanomolar affinity for MOR and high selectivity over KOR and DOR are consistently reported for potent nitazenes.[3][9]

Table 2: In Vitro Functional Activity at the µ-Opioid Receptor (MOR)

CompoundAssay TypeEC₅₀ (nM)Emax (% of Reference Agonist)Reference AgonistReference
N-Pyrrolidino Protonitazene G Protein Activation0.293102%Fentanyl[1]
N-Pyrrolidino Protonitazene G Protein Activation3.7154%Fentanyl[16]
N-Pyrrolidino Protonitazene β-Arrestin 2 Recruitment0.942198%Hydromorphone[1]
FentanylG Protein Activation1.01100%Fentanyl[1]
Fentanylβ-Arrestin 2 Recruitment25.7Not ReportedHydromorphone[1]
Morphineβ-Arrestin 2 Recruitment327Not ReportedHydromorphone[1]
Protonitazeneβ-Arrestin 2 Recruitment7.19Not ReportedHydromorphone[1]

Note: Potency and efficacy values can vary between studies and assay conditions. N-Pyrrolidino Protonitazene is consistently shown to be significantly more potent than fentanyl.[1][8][16][17]

Visualizing the Mechanism and Workflow

Signaling Pathways at the µ-Opioid Receptor

MOR_Signaling µ-Opioid Receptor Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects / Regulation) NPP N-Pyrrolidino Protonitazene MOR µ-Opioid Receptor (MOR) NPP->MOR Binding & Activation G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Coupling GRK GRK MOR->GRK G_alpha Gα-GTP G_protein->G_alpha GTP/GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP ↓ cAMP AC->cAMP MOR_P Phosphorylated MOR GRK->MOR_P Phosphorylation Beta_Arrestin β-Arrestin 2 MOR_P->Beta_Arrestin Recruitment Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: µ-Opioid receptor signaling cascade initiated by N-Pyrrolidino Protonitazene.

Experimental Workflow for Pharmacological Characterization

Experimental_Workflow General Workflow for In Vitro Pharmacological Profiling cluster_assays Functional & Binding Assays start Cell Culture (e.g., CHO or HEK293 cells expressing hMOR) prep Membrane Preparation or Whole-Cell Plating start->prep binding_assay Radioligand Binding (Affinity - Ki) prep->binding_assay gtp_assay [³⁵S]GTPγS Binding (G-Protein Potency - EC₅₀) prep->gtp_assay arrestin_assay β-Arrestin Recruitment (β-Arrestin Potency - EC₅₀) prep->arrestin_assay data_acq Data Acquisition (Scintillation Counting / Luminescence Reading) binding_assay->data_acq gtp_assay->data_acq arrestin_assay->data_acq analysis Data Analysis (Non-linear Regression) data_acq->analysis results Determination of Ki, EC₅₀, Emax Values analysis->results

Caption: Typical workflow for characterizing a novel opioid's receptor activity.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices for assessing opioid receptor pharmacology.[3][18][19]

Radioligand Binding Assay (for Receptor Affinity)

This competitive binding assay determines the affinity (Ki) of a test compound for a specific opioid receptor subtype by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes from CHO or HEK cells stably expressing the human µ (MOR), κ (KOR), or δ (DOR) opioid receptor.[3]

    • Radioligands: [³H]DAMGO (for MOR), [³H]U69,593 (for KOR), or [³H]DPDPE (for DOR).[3]

    • Test compound: N-Pyrrolidino Protonitazene, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: High concentration of a non-radiolabeled standard agonist (e.g., 1 µM DAMGO for MOR).[3]

    • 96-well plates and a filtration system with glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound in the assay buffer.

    • For each assay, include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

    • Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.[3]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki).

[³⁵S]GTPγS Binding Assay (for G-Protein Activation)

This functional assay measures the potency (EC₅₀) and efficacy (Emax) of an agonist by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[3][18]

  • Materials:

    • Cell membranes from cells expressing the µ-opioid receptor.

    • [³⁵S]GTPγS radiolabel.

    • GDP (Guanosine Diphosphate).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Test compound and a reference full agonist (e.g., DAMGO).

    • Non-specific binding control: High concentration of unlabeled GTPγS.

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

    • In a 96-well plate, add the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

    • Incubate the mixture at 30°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Generate concentration-response curves by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. Use non-linear regression to calculate the EC₅₀ and Emax values. Emax is often expressed as a percentage of the maximal response produced by a reference agonist.[3]

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to an activated GPCR, often using enzyme complementation technology (e.g., PathHunter).[14][18][20]

  • Materials:

    • HEK293 or CHO cells co-expressing the human µ-opioid receptor fused to a peptide tag and β-arrestin 2 fused to an enzyme fragment.[18]

    • Reference agonist (e.g., hydromorphone or DAMGO).

    • Test compound, serially diluted.

    • Detection reagents that produce a chemiluminescent signal upon enzyme complementation.

    • White, opaque 384-well microplates.

    • Luminometer.

  • Procedure:

    • Seed the engineered cells into 384-well plates and incubate overnight.[18]

    • Add serially diluted test compounds and reference agonist to the respective wells.

    • Incubate the plates for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[18]

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the chemiluminescent signal using a luminometer.

    • Data Analysis: Normalize the data to the response of the reference agonist (Emax = 100%). Generate concentration-response curves using non-linear regression to determine the EC₅₀ and Emax values for each compound.[18]

Conclusion

N-Pyrrolidino Protonitazene is a highly potent and efficacious full agonist at the µ-opioid receptor. Its mechanism of action involves the robust activation of the G-protein signaling pathway, which is consistent with its profound analgesic effects. The compound demonstrates high selectivity for the µ-opioid receptor over κ- and δ-subtypes. Like other potent opioids, it also engages the β-arrestin 2 pathway. The exceptionally high potency of N-Pyrrolidino Protonitazene, surpassing that of fentanyl, underscores the significant risk of severe respiratory depression and fatal overdose associated with its use. A thorough understanding of its pharmacology is critical for the development of harm reduction strategies and for informing public health responses to the emergence of novel synthetic opioids.

References

Exploratory

In Vitro Pharmacology of N-Pyrrolidino Protonitazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Pyrrolidino Protonitazene is a potent synthetic opioid of the nitazene (B13437292) class that has emerged as a significant compound of interest i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pyrrolidino Protonitazene is a potent synthetic opioid of the nitazene (B13437292) class that has emerged as a significant compound of interest in forensic and pharmacological research. This technical guide provides a comprehensive overview of its in vitro pharmacological profile, focusing on its interactions with opioid receptors. Quantitative data from various in vitro assays are summarized, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways, experimental workflows, and receptor selectivity are visualized to facilitate a deeper understanding of its mechanism of action at the molecular level.

Quantitative Pharmacological Data

The in vitro pharmacological characteristics of N-Pyrrolidino Protonitazene have been determined through various functional and binding assays. The data consistently demonstrate that it is a highly potent and efficacious agonist at the µ-opioid receptor (MOR), significantly more so than fentanyl and morphine.

Assay TypeReceptorParameterValue (nM)ComparatorComparator Value (nM)Reference
Functional Activity µ-opioidEC₅₀0.293Fentanyl1.01[1]
µ-opioidEC₅₀0.942Fentanyl25.7[1]
µ-opioidEC₅₀0.942Morphine327[1]
µ-opioidEC₅₀0.942Protonitazene7.19[1]
µ-opioidEC₅₀0.942N-pyrrolidino etonitazene0.548[1]
µ-opioidEmax102% (vs. Fentanyl)--[1]
µ-opioidEmax198% (vs. Hydromorphone)--[1]
[³⁵S]GTPγS Bindingµ-opioidEC₅₀SubnanomolarFentanyl-[2]
Binding Affinity µ-opioidKiHigh AffinityFentanyl-[1]
κ-opioidKi46- to 2580-fold lower than MOR--[2]
δ-opioidKi180- to 1280-fold lower than MOR--[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to characterize the pharmacology of novel synthetic opioids like N-Pyrrolidino Protonitazene.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by N-Pyrrolidino Protonitazene.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (µ, κ, or δ).

    • Radioligands: [³H]DAMGO (for MOR), [³H]U-69593 (for KOR), [³H]DPDPE (for DOR).

    • N-Pyrrolidino Protonitazene (test compound).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of N-Pyrrolidino Protonitazene.

    • In a multi-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of N-Pyrrolidino Protonitazene.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of N-Pyrrolidino Protonitazene that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

  • Objective: To quantify the extent of G-protein activation by N-Pyrrolidino Protonitazene at opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • N-Pyrrolidino Protonitazene (test compound).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

    • Unlabeled GTPγS (for non-specific binding).

    • Scintillation cocktail.

    • Filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of N-Pyrrolidino Protonitazene.

    • In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of N-Pyrrolidino Protonitazene.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Include control wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

    • Incubate the plate at 30°C to allow for [³⁵S]GTPγS binding.

    • Terminate the reaction by rapid filtration through filter plates.

    • Wash the filters with ice-cold buffer.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the net agonist-stimulated binding.

    • Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

  • Objective: To determine the potency and efficacy of N-Pyrrolidino Protonitazene in inducing β-arrestin recruitment to the µ-opioid receptor.

  • Methodology: Commonly utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® or NanoBiT®).

  • Principle: The µ-opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment. Agonist binding brings the two fragments together, reconstituting a functional enzyme that generates a detectable signal (e.g., luminescence).

  • Procedure (General):

    • Culture cells stably expressing the tagged receptor and β-arrestin.

    • Plate the cells in a multi-well plate.

    • Add serial dilutions of N-Pyrrolidino Protonitazene to the wells.

    • Incubate to allow for β-arrestin recruitment.

    • Add the enzyme substrate.

    • Measure the luminescent signal using a plate reader.

    • Generate a dose-response curve to determine EC₅₀ and Emax values.

cAMP Accumulation Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like the µ-opioid receptor.

  • Objective: To assess the ability of N-Pyrrolidino Protonitazene to inhibit the production of cyclic AMP (cAMP).

  • Materials:

    • Cells expressing the µ-opioid receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • N-Pyrrolidino Protonitazene (test compound).

    • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

  • Procedure:

    • Culture cells in a multi-well plate.

    • Pre-treat the cells with varying concentrations of N-Pyrrolidino Protonitazene.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period.

    • Lyse the cells and measure the intracellular cAMP levels using a detection kit.

    • Generate a dose-response curve to determine the IC₅₀ (concentration for 50% inhibition) and the maximal inhibition of cAMP production.

Visualizations

Signaling Pathway

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPP N-Pyrrolidino Protonitazene MOR μ-Opioid Receptor (GPCR) NPP->MOR Binds and Activates G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

μ-Opioid Receptor Signaling Pathway
Experimental Workflow

In_Vitro_Pharmacology_Workflow Start Start: Novel Synthetic Opioid (N-Pyrrolidino Protonitazene) Binding_Assay Radioligand Binding Assay (μ, κ, δ receptors) Start->Binding_Assay Functional_Assay_G [³⁵S]GTPγS Binding Assay (G-protein activation) Start->Functional_Assay_G Functional_Assay_cAMP cAMP Inhibition Assay (Downstream signaling) Start->Functional_Assay_cAMP Functional_Assay_Arrestin β-Arrestin Recruitment Assay (Receptor regulation) Start->Functional_Assay_Arrestin Data_Analysis Data Analysis: Determine Ki, EC₅₀, Emax Binding_Assay->Data_Analysis Functional_Assay_G->Data_Analysis Functional_Assay_cAMP->Data_Analysis Functional_Assay_Arrestin->Data_Analysis Conclusion Conclusion: Pharmacological Profile (Potency, Efficacy, Selectivity) Data_Analysis->Conclusion

In Vitro Pharmacological Workflow
Receptor Selectivity Profile

Receptor_Selectivity cluster_receptors Opioid Receptors NPP N-Pyrrolidino Protonitazene MOR μ-Opioid Receptor (MOR) NPP->MOR High Affinity & Potent Agonism KOR κ-Opioid Receptor (KOR) NPP->KOR Significantly Lower Affinity DOR δ-Opioid Receptor (DOR) NPP->DOR Significantly Lower Affinity

Receptor Selectivity of N-Pyrrolidino Protonitazene

References

Foundational

Preliminary Toxicological Profile of N-Pyrrolidino Protonitazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Pyrrolidino Protonitazene (B12782313), a novel synthetic opioid of the 2-benzylbenzimidazole class (nitazenes), has emerged as a potent and dange...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pyrrolidino Protonitazene (B12782313), a novel synthetic opioid of the 2-benzylbenzimidazole class (nitazenes), has emerged as a potent and dangerous substance on the illicit drug market.[1] This technical guide provides a comprehensive overview of the currently available preliminary toxicological data on N-Pyrrolidino Protonitazene. It is intended to serve as a resource for researchers, scientists, and drug development professionals. The information compiled herein is based on in vitro and in vivo studies, as well as forensic toxicology reports. Due to its recent emergence, the complete toxicological profile of N-Pyrrolidino Protonitazene is not yet fully characterized, and further research is critical to fully understand its potential for harm.[1][2]

Introduction

N-Pyrrolidino Protonitazene, also known as protonitazepyne, is a structural analogue of protonitazene and N-pyrrolidino etonitazene.[1] It is characterized by a pyrrolidino ring substitution on the ethylamine (B1201723) side chain of the benzimidazole (B57391) core.[3] This structural modification significantly influences its pharmacological properties, contributing to its high potency.[4] First identified in the United States in January 2023, N-Pyrrolidino Protonitazene has been implicated in numerous overdose deaths, highlighting its significant public health threat.[1][5]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the potency and detected concentrations of N-Pyrrolidino Protonitazene.

Table 1: In Vitro µ-Opioid Receptor Agonist Potency

CompoundEC50 (nM)Emax (%) vs. HydromorphoneEmax (%) vs. FentanylPotency Ratio vs. FentanylPotency Ratio vs. MorphinePotency Ratio vs. ProtonitazeneSource
N-Pyrrolidino Protonitazene 0.942 198% -~25x ~300x ~2x [3]
N-Pyrrolidino Protonitazene 0.293 -102% ~3x --[3]
Fentanyl25.7--1x--[3]
Fentanyl1.01--1x--[3]
Morphine327---1x-[3]
Protonitazene7.19----1x[3]
N-Pyrrolidino Etonitazene0.548-----[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a higher potency. Emax (Maximum effect) is the maximal response a drug can produce.

Table 2: Postmortem Blood Concentrations in Fatal Intoxications

StatisticConcentration (ng/mL)Source(s)
Range0.1 - 55[1][2][6]
Mean6.9[1][2][6]
Median1.1 - 1.2[1][3]
Number of Cases Reported>39[2][3]

Table 3: Concentrations in Various Postmortem Biological Matrices from a Case Report

MatrixConcentration
Postmortem Serum3.8 ng/mL
Heart Blood1.7 ng/mL
Femoral Blood~0.52 ng/mL
Liver0.34 ng/g
Bile32.3 ng/mL
Stomach Contents19.7 ng/mL
Urine8.8 ng/mL
Source:[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of N-Pyrrolidino Protonitazene are not extensively published. However, based on the available literature, the following methodologies are employed:

In Vitro µ-Opioid Receptor Activation Assay
  • Objective: To determine the potency and efficacy of N-Pyrrolidino Protonitazene as a µ-opioid receptor agonist.

  • Methodology: A common method involves using cell lines genetically engineered to express the human µ-opioid receptor. These cells are then exposed to varying concentrations of the test substance (N-Pyrrolidino Protonitazene) and a reference agonist (e.g., hydromorphone or fentanyl). The activation of the µ-opioid receptor is measured by detecting a downstream signaling event, such as the recruitment of β-arrestin 2 or the inhibition of cyclic AMP (cAMP) production.[4][7]

  • Data Analysis: Concentration-response curves are generated to calculate the EC50 and Emax values. The potency of N-Pyrrolidino Protonitazene is then compared to that of other opioids.

In Vivo Tail-Flick Assay
  • Objective: To assess the analgesic (pain-relieving) effects of N-Pyrrolidino Protonitazene in a living organism.

  • Methodology: This is a standard test for evaluating the efficacy of analgesic drugs in rodents. A focused beam of heat is applied to the animal's tail, and the time it takes for the animal to "flick" its tail away (the tail-flick latency) is measured. After administration of N-Pyrrolidino Protonitazene, the latency to the tail-flick response is measured again at various time points. An increase in the tail-flick latency indicates an analgesic effect. The effects can be reversed by an opioid antagonist like naltrexone (B1662487) to confirm that the analgesia is mediated by opioid receptors.[3]

  • Data Analysis: The dose of the drug required to produce a maximal analgesic effect in 50% of the test subjects (ED50) can be calculated.

Forensic Toxicological Analysis
  • Objective: To identify and quantify N-Pyrrolidino Protonitazene in biological samples from forensic cases.

  • Methodology: The primary analytical technique used is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This method allows for the separation, detection, and quantification of the drug and its metabolites with high sensitivity and specificity. For initial screening, gas chromatography-mass spectrometry (GC-MS) may also be used.[8]

  • Sample Preparation: Biological matrices such as blood, urine, and tissue homogenates typically require a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before analysis.

  • Confirmation: The identification of N-Pyrrolidino Protonitazene is confirmed by comparing the retention time and mass spectrum of the analyte in the sample to that of a certified reference material.[9]

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of N-Pyrrolidino Protonitazene

While the metabolism of N-Pyrrolidino Protonitazene has not been fully characterized, a proposed pathway suggests it undergoes metabolic transformations similar to other nitazene (B13437292) analogues like N-pyrrolidino etonitazene and isotonitazene.[3]

Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism NPP N-Pyrrolidino Protonitazene OH_NPP N-Pyrrolidino 4'-OH-Nitazene NPP->OH_NPP Hydroxylation Desalkyl_NPP Desalkyl Metabolite NPP->Desalkyl_NPP N-Dealkylation Glucuronide Glucuronide Conjugate OH_NPP->Glucuronide Glucuronidation Toxicology_Workflow Sample_Collection Sample Collection (Blood, Urine, Tissue) Sample_Prep Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Prep Screening Initial Screening (e.g., GC-MS) Sample_Prep->Screening Confirmation Confirmation & Quantitation (LC-MS/MS) Screening->Confirmation Data_Review Data Review & Interpretation Confirmation->Data_Review Reporting Reporting of Findings Data_Review->Reporting

References

Exploratory

N-Pyrrolidino Protonitazene: An In-Depth Technical Guide on its Discovery and Emergence in Forensic Casework

For Researchers, Scientists, and Drug Development Professionals Introduction A novel synthetic opioid, N-Pyrrolidino Protonitazene (B12782313), has emerged on the illicit drug market, posing a significant threat to publi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A novel synthetic opioid, N-Pyrrolidino Protonitazene (B12782313), has emerged on the illicit drug market, posing a significant threat to public health.[1][2][3] Belonging to the potent 2-benzylbenzimidazole class of opioids, also known as nitazenes, this substance has been identified in a growing number of forensic cases, including fatal intoxications.[1][2][4] This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and toxicological significance of N-Pyrrolidino Protonitazene for researchers, scientists, and drug development professionals.

N-Pyrrolidino Protonitazene is structurally related to other nitazene (B13437292) analogues such as protonitazene and N-pyrrolidino etonitazene.[5][6] The nitazene class of opioids was originally synthesized in the 1950s for their analgesic properties but were never approved for medical use due to a narrow therapeutic window and high potential for respiratory depression.[1][7] The resurgence of these compounds, including N-Pyrrolidino Protonitazene, is a concerning trend in the ongoing opioid crisis, often being sold as or mixed with heroin or fentanyl, leading to unintentional and often fatal overdoses.[3][4]

Emergence and Prevalence in Forensic Cases

The first detection of N-Pyrrolidino Protonitazene in the United States was reported in January 2023.[4][5][6] Since its initial identification, its prevalence has been steadily increasing in forensic casework.[8] As of August 2023, it had been confirmed in 20 forensic toxicology cases, all of which were medicolegal death investigations.[2] The geographical distribution of cases has spanned multiple states in the US, including Illinois, West Virginia, and Minnesota, as well as the United Kingdom.[2][5][6] In late 2023, N-pyrrolidino protonitazene was linked to a significant overdose cluster in Dublin and Cork, Ireland, where it was found in powders sold as heroin.[9]

The demographic of decedents in fatal intoxication cases is predominantly male, with ages ranging from their 20s to 70s.[2][5][6] The rapid emergence and high potency of this compound necessitate constant vigilance and updating of analytical scopes by forensic toxicology laboratories.[4]

Pharmacological Properties

In vitro studies have demonstrated that N-Pyrrolidino Protonitazene is a potent full agonist at the µ-opioid receptor.[10] Its potency has been estimated to be approximately 25 times greater than that of fentanyl.[2][5][6] Another in-vitro study found it to be about three times more potent than fentanyl.[10] This high potency means that even very low concentrations can lead to severe respiratory depression and death.[1][3] The analgesic effects of N-Pyrrolidino Protonitazene can be reversed by the opioid antagonist naltrexone.[10]

Quantitative Data from Forensic Cases

The following table summarizes the reported concentrations of N-Pyrrolidino Protonitazene in various biological matrices from postmortem case investigations. These values highlight the low concentrations at which this potent opioid can be fatal.

Biological MatrixConcentration Range (ng/mL or ng/g)Mean Concentration (ng/mL or ng/g)Median Concentration (ng/mL or ng/g)Number of CasesReference
Postmortem Blood0.1 - 556.91.1 - 1.226-39[1][2][7][10][11]
Postmortem Serum3.8--1[1]
Heart Blood1.7--1[1]
Femoral Blood~0.52--1[1]
Liver0.34--1[1]
Bile32.3--1[1]
Stomach Contents19.7--1[1]
Urine8.8--1[1]

Co-ingested Substances: In many forensic cases, N-Pyrrolidino Protonitazene is detected alongside other substances, including other opioids like fentanyl, benzodiazepines, pregabalin, sertraline, and quetiapine.[1][4] However, in several fatal intoxications, N-Pyrrolidino Protonitazene was identified as the primary cause of death due to its high potency, even when other substances were present at therapeutic or sub-toxic concentrations.[1]

Experimental Protocols for Forensic Analysis

The identification and quantification of N-Pyrrolidino Protonitazene in forensic samples typically require highly sensitive analytical techniques due to the low concentrations encountered.

Sample Preparation:

A common method for extracting N-Pyrrolidino Protonitazene from biological matrices is liquid-liquid extraction (LLE). For urine samples, a buffering agent (e.g., phosphate (B84403) buffer pH 6) is added, followed by a protein precipitation step with a solvent like ice-cold acetonitrile.[1] For solid tissues like the liver, homogenization is required prior to extraction.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of N-Pyrrolidino Protonitazene.[1][3]

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used. A common setup includes a Shimadzu Nexera X2 LC-30AD or equivalent.[1]

    • Column: A Phenomenex Kinetex® F5 column (2.6 μm, 100 × 2.1 mm) with a matching pre-column is effective for separation.[1]

    • Mobile Phase: A gradient elution with a suitable mobile phase, such as a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile, is typically employed.

    • Flow Rate: A flow rate of 0.5 mL/min is commonly used.[1]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a QTRAP 5500 or a time-of-flight (TOF) instrument is used for detection.[1][12]

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, specific precursor-to-product ion transitions are monitored. For N-Pyrrolidino Protonitazene, the following MRM transitions have been reported: 409.3/149.1, 409.3/98.0, and 409.2 > 98.1.[1][12]

    • Internal Standard: An appropriate deuterated internal standard, such as Fentanyl-D5, is used for accurate quantification.[1]

  • Quantification:

    • Standard Addition: This method is often employed for postmortem blood and tissue samples to compensate for matrix effects.[1]

    • External Matrix Calibration: For samples like serum and urine, a standard calibration curve prepared in a similar matrix can be used.[1] Calibration curves typically range from 1 ng/mL to 20 ng/mL.[1]

Visualizations

Experimental Workflow for N-Pyrrolidino Protonitazene Analysis

Experimental Workflow Figure 1: General Experimental Workflow for the Forensic Analysis of N-Pyrrolidino Protonitazene cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception (e.g., Blood, Urine, Tissue) Sample_Preparation Sample Preparation (e.g., Homogenization, LLE) Sample_Reception->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Data_Acquisition Data Acquisition (MRM Transitions) LC_MSMS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification (Standard Addition or Calibration Curve) Data_Acquisition->Data_Processing Toxicological_Interpretation Toxicological Interpretation Data_Processing->Toxicological_Interpretation Final_Report Final Report Generation Toxicological_Interpretation->Final_Report Signaling_Pathway Figure 2: Simplified Signaling Pathway for µ-Opioid Receptor Agonists like N-Pyrrolidino Protonitazene Agonist N-Pyrrolidino Protonitazene (Agonist) MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds to Gi_Go Gi/Go Protein Activation MOR->Gi_Go Activates AC Adenylyl Cyclase Inhibition Gi_Go->AC Inhibits Ca_Channels Calcium Channel Inhibition Gi_Go->Ca_Channels Inhibits K_Channels Potassium Channel Activation Gi_Go->K_Channels Activates cAMP Decreased cAMP AC->cAMP Neuronal_Inhibition Decreased Neuronal Excitability (Analgesia, Respiratory Depression) cAMP->Neuronal_Inhibition Ca_Channels->Neuronal_Inhibition K_Channels->Neuronal_Inhibition

References

Foundational

"physicochemical properties of N-Pyrrolidino Protonitazene for research"

An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Activity of an Emerging Synthetic Opioid Abstract N-Pyrrolidino Protonitazene (B12782313), also known as Protonitazepyne, is a potent synthe...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Activity of an Emerging Synthetic Opioid

Abstract

N-Pyrrolidino Protonitazene (B12782313), also known as Protonitazepyne, is a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical methods, pharmacology, and metabolism for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and detailed experimental methodologies are described. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate understanding.

Introduction

N-Pyrrolidino Protonitazene is a novel synthetic opioid that has emerged in the illicit drug market, demonstrating significantly higher potency than fentanyl.[1][2] Structurally, it is an analog of protonitazene where the N,N-diethyl group is replaced by a pyrrolidine (B122466) ring.[1] This modification has a significant impact on its pharmacological profile. This guide aims to consolidate the current scientific knowledge on N-Pyrrolidino Protonitazene to support research and forensic applications.

Physicochemical Properties

A summary of the known physicochemical properties of N-Pyrrolidino Protonitazene is presented in Table 1. Limited experimental data is available for some parameters, with computational predictions providing initial estimates.

PropertyValueSource
IUPAC Name 2-[(4-Propoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[1]
Synonyms Protonitazepyne[3]
Molecular Formula C₂₃H₂₈N₄O₃[4]
Molecular Weight 408.5 g/mol [4]
Appearance Crystalline solid, Light brown (beige) or white powder[1]
Solubility Dimethylformamide (DMF): 5 mg/mLDimethyl sulfoxide (B87167) (DMSO): 3 mg/mLEthanol: 2 mg/mL[1][4]
XLogP3 (Computed) 4.5[3]
pKa Not experimentally determined

Table 1: Physicochemical Properties of N-Pyrrolidino Protonitazene

Synthesis and Analysis

Synthesis

While a specific, detailed experimental protocol for the synthesis of N-Pyrrolidino Protonitazene has not been published, it can be synthesized using established methods for other 5-nitro-2-benzylbenzimidazole analogues, such as etonitazene.[1] The general synthetic approach involves two main steps: the formation of the 2-benzylbenzimidazole core followed by alkylation of the benzimidazole (B57391) nitrogen.

General Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Core Formation cluster_step2 Step 2: Alkylation A 4-Nitro-1,2-phenylenediamine C Condensation A->C B 4-Propoxyphenylacetaldehyde B->C D 2-(4-Propoxybenzyl)-5-nitro-1H-benzimidazole C->D Oxidative Cyclization F Alkylation D->F E 1-(2-Chloroethyl)pyrrolidine (B1346828) E->F G N-Pyrrolidino Protonitazene F->G Base

Figure 1: General Synthesis Workflow for N-Pyrrolidino Protonitazene.

Experimental Protocol (Adapted from Etonitazene Synthesis):

A plausible synthesis route would involve the condensation of 4-nitro-1,2-phenylenediamine with 4-propoxyphenylacetaldehyde to form the 2-(4-propoxybenzyl)-5-nitro-1H-benzimidazole intermediate. This is followed by N-alkylation with 1-(2-chloroethyl)pyrrolidine in the presence of a base to yield N-Pyrrolidino Protonitazene.

Analytical Methods

A variety of analytical techniques are employed for the identification and quantification of N-Pyrrolidino Protonitazene in seized materials and biological samples.[1][5]

TechniqueKey Findings / Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Used for identification in seized samples.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Commonly used for detection and quantification.[5]
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass data for confident identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for structural elucidation.[5]
Infrared (IR) Spectroscopy Provides information on functional groups.[1]

Table 2: Analytical Methods for N-Pyrrolidino Protonitazene

Experimental Workflow for Analysis:

Analytical_Workflow Sample Seized Material or Biological Sample Extraction Sample Preparation (e.g., Extraction) Sample->Extraction Screening Initial Screening (e.g., Immunoassay - may not be effective) Extraction->Screening Confirmation Confirmatory Analysis Extraction->Confirmation Screening->Confirmation Presumptive Positive GCMS GC-MS Confirmation->GCMS LCMS LC-MS/HRMS Confirmation->LCMS NMR NMR Confirmation->NMR FTIR FTIR Confirmation->FTIR Data Data Analysis and Structure Elucidation GCMS->Data LCMS->Data NMR->Data FTIR->Data Report Final Report Data->Report

Figure 2: General Analytical Workflow for N-Pyrrolidino Protonitazene.

Pharmacology

N-Pyrrolidino Protonitazene is a potent µ-opioid receptor (MOR) agonist.[1] In vitro studies have demonstrated that its potency is significantly greater than that of fentanyl and morphine.[1]

ParameterValueComparisonSource
EC₅₀ (µ-opioid receptor) 0.293 nM~3 times more potent than fentanyl (EC₅₀ 1.01 nM)[1]
EC₅₀ (µ-opioid receptor) 0.942 nM~25 times more potent than fentanyl (EC₅₀ 25.7 nM)~300 times more potent than morphine (EC₅₀ 327 nM)[1]
Emax (µ-opioid receptor) 102% (compared to fentanyl)Full agonist[1]
Emax (µ-opioid receptor) 198% (greater than hydromorphone)Full agonist[1]

Table 3: In Vitro Pharmacological Data for N-Pyrrolidino Protonitazene

Signaling Pathway

As a µ-opioid receptor agonist, N-Pyrrolidino Protonitazene activates downstream signaling cascades, primarily through the Gαi/o subunit of the G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in its analgesic and other opioid-like effects. The receptor also recruits β-arrestin, which is involved in receptor desensitization and internalization, and may contribute to some of the adverse effects.

MOR_Signaling cluster_membrane Cell Membrane NPP N-Pyrrolidino Protonitazene MOR µ-Opioid Receptor NPP->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP to cAMP Cellular_Response Analgesia, Respiratory Depression, etc. cAMP->Cellular_Response Leads to Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Leads to

Figure 3: Simplified µ-Opioid Receptor Signaling Pathway.
Experimental Protocols for Pharmacological Assays

µ-Opioid Receptor Binding Assay (Competitive Radioligand Binding):

This assay determines the affinity of N-Pyrrolidino Protonitazene for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-DAMGO). The protocol generally involves incubating cell membranes expressing the µ-opioid receptor with the radioligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured, and the inhibition constant (Ki) is calculated.

β-Arrestin Recruitment Assay:

This cell-based assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key step in receptor desensitization. A common method involves using cells co-expressing the µ-opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme (e.g., β-galactosidase). Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the enzyme components into proximity and generating a measurable signal.

Metabolism

The metabolism of N-Pyrrolidino Protonitazene is not yet fully characterized. However, in vivo studies have identified a major metabolite, "protonitazepyne acid," which results from the oxidative cleavage of the pyrrolidine ring to form a butanoic acid derivative. Other proposed metabolic pathways, based on related compounds, include hydroxylation of the pyrrolidine ring and O-dealkylation of the propoxy group.[1][6]

Proposed Metabolic Pathway:

Metabolism NPP N-Pyrrolidino Protonitazene Metabolite1 Protonitazepyne Acid (Oxidative Cleavage of Pyrrolidine Ring) NPP->Metabolite1 Phase I Metabolism Metabolite2 Hydroxylated Metabolite (Hydroxylation of Pyrrolidine Ring) NPP->Metabolite2 Phase I Metabolism Metabolite3 O-despropyl Metabolite (O-dealkylation) NPP->Metabolite3 Phase I Metabolism

Figure 4: Proposed Metabolic Pathways of N-Pyrrolidino Protonitazene.

Conclusion

N-Pyrrolidino Protonitazene is a highly potent synthetic opioid with a complex pharmacological profile. This guide provides a foundational understanding of its physicochemical characteristics, synthesis, analysis, and biological activity. Further research is crucial to fully elucidate its metabolic fate, pharmacokinetic and pharmacodynamic properties, and toxicological profile to better inform public health and safety responses. The provided methodologies and data can serve as a valuable resource for researchers in the fields of forensic science, toxicology, and pharmacology.

References

Exploratory

N-Pyrrolidino Protonitazene: A Technical Guide to Receptor Binding Affinity

This technical guide provides a comprehensive overview of the receptor binding affinity studies of N-Pyrrolidino Protonitazene, a potent synthetic opioid of the nitazene (B13437292) class. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the receptor binding affinity studies of N-Pyrrolidino Protonitazene, a potent synthetic opioid of the nitazene (B13437292) class. Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and relevant cellular signaling pathways.

Introduction

N-Pyrrolidino Protonitazene is a member of the 2-benzylbenzimidazole (nitazene) class of opioids, which have emerged as a significant public health concern due to their high potency.[1] Understanding the interaction of these compounds with opioid receptors is crucial for developing effective countermeasures and for forensic and toxicological analysis. This guide focuses on the receptor binding affinity, a key determinant of a drug's pharmacological activity.

Receptor Binding Affinity Data

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of N-Pyrrolidino Protonitazene and related compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors. These values are critical for comparing the potency of these novel synthetic opioids to well-characterized drugs like fentanyl and morphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference(s)
N-Pyrrolidino Protonitazene Subnanomolar potency noted, specific Ki not provided--[1]
N-Pyrrolidino Etonitazene (Etonitazepyne)4.09959980[2][3]
Protonitazene21.51796579[4]
Fentanyl1.255 / 4.8356204[1][4]
Morphine2.929474[4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Opioid Receptor Functional Potency (EC50, nM)

Compoundµ-Opioid Receptor (MOR)Reference(s)
N-Pyrrolidino Protonitazene 0.293 / 0.942[5]
N-Pyrrolidino Etonitazene (Etonitazepyne)0.348 / 0.548[3][5]
Protonitazene7.19[5]
Fentanyl1.01 / 14.9 / 25.7[3][5]
Morphine290 / 327[3][5]
Hydromorphone-[5]

Note: Lower EC50 values indicate higher potency in eliciting a functional response.

Experimental Protocols

The data presented in this guide were primarily generated using competitive radioligand binding assays and functional assays. The following are detailed methodologies representative of those cited in the literature.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

3.1.1. Materials:

  • Cell Membranes: Chinese Hamster Ovary (CHO) cells or rat brain tissue heterologously expressing human µ, δ, or κ opioid receptors.[1][3]

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor (MOR).[1]

    • [³H]DPDPE for δ-opioid receptor (DOR).[1]

    • [³H]U69,593 for κ-opioid receptor (KOR).[1]

  • Test Compounds: N-Pyrrolidino Protonitazene and other opioids of interest.

  • Buffer: 50 mM Tris buffer (pH 7.4 at 25°C).[1]

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of the corresponding unlabeled ligand.[1]

  • Instrumentation: Scintillation counter.

3.1.2. Procedure:

  • Cell membranes are prepared and homogenized in the Tris buffer.

  • A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • The incubation is carried out at 25°C for 60 minutes.[1]

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins, an early event in G-protein coupled receptor (GPCR) activation.

3.2.1. Materials:

  • Cell Membranes: Similar to the binding assay.

  • Radioligand: [³⁵S]GTPγS.[1]

  • Reagents: GDP, GTPγS.

  • Test Compounds: N-Pyrrolidino Protonitazene and other opioids.

  • Buffer: Assay buffer containing MgCl₂ and NaCl.

3.2.2. Procedure:

  • Cell membranes are pre-incubated with the test compound at various concentrations.

  • [³⁵S]GTPγS is added to the reaction mixture.

  • The incubation is carried out at a specific temperature and for a set duration to allow for G-protein activation.

  • The reaction is terminated by rapid filtration.

  • The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound.

β-Arrestin Recruitment Assay

This assay assesses another aspect of GPCR activation by measuring the recruitment of β-arrestin to the receptor upon agonist binding.

3.3.1. Principle: This assay often utilizes a technology like Bioluminescence Resonance Energy Transfer (BRET). The opioid receptor is tagged with a bioluminescent donor (e.g., a luciferase) and β-arrestin is tagged with a fluorescent acceptor. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the donor and acceptor are brought into close proximity, resulting in energy transfer and a measurable signal.[6]

3.3.2. General Procedure:

  • Cells co-expressing the tagged receptor and β-arrestin are plated.

  • The cells are treated with varying concentrations of the test compound.

  • After an incubation period, the substrate for the bioluminescent donor is added.

  • The light emission from both the donor and acceptor are measured.

  • The BRET ratio is calculated and plotted against the compound concentration to determine EC50 and Emax values.

Visualizations

The following diagrams illustrate key concepts in opioid receptor pharmacology and the experimental workflow for their study.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing Opioid Receptors) incubate Incubate Membranes with: - Radioligand ([3H]DAMGO) - Test Compound (Varying Conc.) prep->incubate Add filter Rapid Filtration (Separate Bound from Free) incubate->filter Terminate Reaction wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow of a competitive radioligand binding assay.

G cluster_1 Opioid Receptor Signaling Pathway opioid Opioid Agonist (e.g., N-Pyrrolidino Protonitazene) receptor μ-Opioid Receptor (GPCR) opioid->receptor Binds to g_protein G-Protein (Gi/o) (α, β, γ subunits) receptor->g_protein Activates arrestin β-Arrestin receptor->arrestin Recruits ac Adenylyl Cyclase g_protein->ac αi inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel βγ modulates camp cAMP ac->camp Production of cellular_response Cellular Response (e.g., Analgesia, Respiratory Depression) camp->cellular_response Decreased levels lead to ion_channel->cellular_response Changes in ion flow lead to internalization Receptor Internalization & Desensitization arrestin->internalization

Caption: Simplified µ-opioid receptor signaling cascade.

Conclusion

The available data indicate that N-Pyrrolidino Protonitazene is a highly potent agonist at the µ-opioid receptor, with a potency that is significantly greater than that of fentanyl and morphine.[5] Its high affinity and functional activity at this receptor are consistent with the profound analgesic and adverse effects observed with compounds of the nitazene class. The experimental protocols described herein provide a foundation for the continued investigation of this and other novel synthetic opioids, which is essential for public health and safety.

References

Foundational

The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of N-Pyrrolidino Protonitazene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-Pyrrolidino Protonitazene, a potent synthetic opioi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-Pyrrolidino Protonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class. This document outlines the key structural features that dictate its high affinity and efficacy at the µ-opioid receptor (MOR), presents collated quantitative data from in vitro studies, and provides detailed experimental protocols for the key assays cited. Visualizations of signaling pathways and logical SAR relationships are included to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction to N-Pyrrolidino Protonitazene and the Nitazene (B13437292) Class

N-Pyrrolidino Protonitazene is a novel synthetic opioid that has emerged as a compound of significant concern due to its exceptionally high potency, reported to be approximately 25 times greater than that of fentanyl in some in vitro assays.[1][2][3][4][5][6] It belongs to the nitazene class of opioids, which are characterized by a 2-benzylbenzimidazole core structure.[7] First synthesized in the 1950s during analgesic research, the nitazene class was never clinically marketed due to a narrow therapeutic window.[8] The re-emergence of these compounds in illicit drug markets necessitates a thorough understanding of their pharmacology to inform public health and safety responses.

The core structure of nitazenes offers several points for chemical modification, each influencing the compound's interaction with opioid receptors. Understanding the SAR of N-Pyrrolidino Protonitazene is crucial for predicting the potency of new analogues, developing analytical detection methods, and designing potential antagonists or safer analgesics.

Core Structure-Activity Relationships of N-Pyrrolidino Protonitazene

The potent µ-opioid receptor (MOR) agonism of N-Pyrrolidino Protonitazene is a result of specific structural motifs. The key SAR principles for the nitazene class, with a focus on N-Pyrrolidino Protonitazene, are summarized below.

The Benzimidazole (B57391) Core and the 5-Nitro Group

The 2-benzylbenzimidazole scaffold is the foundational structure of the nitazene class. A critical feature of the most potent nitazene analogues, including N-Pyrrolidino Protonitazene, is the presence of a nitro group at the 5-position of the benzimidazole ring.[9][10][11] Removal of this 5-nitro group consistently leads to a significant decrease in MOR activation potency.[9][10][11] This suggests that the electron-withdrawing nature of the nitro group plays a crucial role in the molecule's interaction with the MOR binding pocket.

The N1-substituent: The Role of the Pyrrolidino Ethyl Group

N-Pyrrolidino Protonitazene is distinguished from its analogue, protonitazene, by the presence of a pyrrolidino ring instead of a diethylaminoethyl group at the N1 position of the benzimidazole core.[7] In vitro studies have shown that N-pyrrolidino substitutions are generally more favorable for MOR activation compared to N-piperidinyl modifications.[9][10][11] This highlights the importance of the size, conformation, and basicity of the N-alkyl substituent in optimizing the interaction with the receptor.

The 2-Benzyl Moiety and the 4'-Alkoxy Group

The 2-benzyl substituent is another key component of the nitazene pharmacophore. The nature of the substitution on the phenyl ring of this benzyl (B1604629) group significantly impacts potency. In N-Pyrrolidino Protonitazene, a propoxy group is present at the 4'-position. The length and nature of this alkoxy chain are known to influence the activity of nitazene analogues.[12]

The logical relationship between these key structural modifications and the resulting µ-opioid receptor activity is visualized in the diagram below.

SAR_Logic cluster_scaffold Core Scaffold Modifications Benzimidazole_Core 2-Benzylbenzimidazole Core MOR_Activity µ-Opioid Receptor Activity Benzimidazole_Core->MOR_Activity Essential for Activity 5_Nitro_Group 5-Nitro Group (Present vs. Absent) 5_Nitro_Group->MOR_Activity Potentiates Activity (Removal Decreases Potency) N1_Substituent N1-Substituent (Pyrrolidino vs. Diethylamino) N1_Substituent->MOR_Activity Modulates Potency (Pyrrolidino Favorable) 4_Alkoxy_Group 4'-Alkoxy Group (e.g., Propoxy) 4_Alkoxy_Group->MOR_Activity Influences Potency

Caption: Logical flow of N-Pyrrolidino Protonitazene's SAR.

Quantitative Pharmacological Data

The following tables summarize the available in vitro quantitative data for N-Pyrrolidino Protonitazene and related compounds. These values are essential for understanding its potency and efficacy relative to other well-characterized opioids. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Table 1: µ-Opioid Receptor (MOR) Agonist Potency and Efficacy

CompoundAssay TypeEC50 (nM)Emax (%)Reference CompoundSource(s)
N-Pyrrolidino Protonitazene cAMP Inhibition0.942198Hydromorphone[7]
N-Pyrrolidino Protonitazene β-arrestin 2 Recruitment0.293102Fentanyl[7]
FentanylcAMP Inhibition25.7-Hydromorphone[7]
Fentanylβ-arrestin 2 Recruitment1.01100Fentanyl[7]
MorphinecAMP Inhibition327-Hydromorphone[7]
ProtonitazenecAMP Inhibition7.19-Hydromorphone[7]
N-Pyrrolidino EtonitazenecAMP Inhibition0.548-Hydromorphone[7]

Table 2: µ-Opioid Receptor (MOR) Binding Affinity

CompoundAssay TypeKi (nM)Source(s)
N-Pyrrolidino Protonitazene Radioligand BindingSubnanomolar[13]
FentanylRadioligand Binding-[13]
N-Pyrrolidino EtonitazeneRadioligand BindingSubnanomolar[13]
N-Pyrrolidino IsonitazeneRadioligand BindingSubnanomolar[13]
N-Desethyl IsotonitazeneRadioligand BindingSubnanomolar[13]

Note: Specific Ki values for N-Pyrrolidino Protonitazene were not explicitly stated in the provided search results, but it was noted to have subnanomolar affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines for the key in vitro assays used to characterize the pharmacology of N-Pyrrolidino Protonitazene.

µ-Opioid Receptor (MOR) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the MOR by measuring its ability to displace a radiolabeled ligand.

Principle: Competition between the unlabeled test compound (N-Pyrrolidino Protonitazene) and a radiolabeled MOR ligand (e.g., [³H]DAMGO) for binding to MOR expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ-opioid receptor.

    • Harvest cells and homogenize in a buffered solution to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, the radioligand (e.g., [³H]DAMGO), and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.[13]

Binding_Assay_Workflow Start Start Cell_Culture Culture MOR-expressing cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Incubate membranes, radioligand, and test compound Membrane_Prep->Assay_Setup Filtration Filter to separate bound and free radioligand Assay_Setup->Filtration Measurement Measure radioactivity Filtration->Measurement Data_Analysis Calculate IC50 and Ki Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

cAMP Inhibition Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of a MOR agonist by quantifying its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP).

Principle: MOR is a Gi/o-coupled receptor. Agonist binding activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of forskolin (B1673556), a direct activator of adenylyl cyclase.

General Protocol:

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing the MOR.

  • Assay Procedure:

    • Plate cells in a suitable assay plate and incubate.

    • Treat cells with varying concentrations of the test compound (N-Pyrrolidino Protonitazene).

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate to allow for agonist-mediated inhibition of cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of cAMP production).

    • Determine the Emax value (the maximum inhibitory effect of the agonist, often expressed as a percentage relative to a reference full agonist like DAMGO).[14]

β-Arrestin 2 Recruitment Assay

This assay assesses the ability of a MOR agonist to induce the recruitment of β-arrestin 2 to the activated receptor, providing insights into receptor desensitization and biased agonism.

Principle: Agonist-bound MOR is phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin 2. The recruitment of β-arrestin 2 to the receptor can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).

General Protocol (based on PathHunter technology):

  • Cell Line:

    • Use a cell line engineered to co-express the MOR fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Assay Procedure:

    • Plate the engineered cells in an assay plate.

    • Add varying concentrations of the test compound (N-Pyrrolidino Protonitazene).

    • Incubate to allow for agonist-induced recruitment of β-arrestin 2 to the MOR.

  • Detection:

    • Add a substrate for the complemented enzyme. The interaction of the MOR and β-arrestin 2 brings the two enzyme fragments together, forming an active enzyme that hydrolyzes the substrate to produce a chemiluminescent signal.

    • Measure the light output using a luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax values for β-arrestin 2 recruitment.[15]

Signaling Pathways of N-Pyrrolidino Protonitazene

As a potent µ-opioid receptor agonist, N-Pyrrolidino Protonitazene initiates a cascade of intracellular signaling events upon binding to the MOR. The two primary pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

  • G-protein Signaling: Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions collectively lead to a decrease in neuronal excitability and are associated with the analgesic effects of opioids.[16]

  • β-Arrestin Signaling: Following activation and phosphorylation by GRKs, the MOR can recruit β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating a separate wave of signaling that is distinct from G-protein signaling. This pathway has been implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.[16]

The diagram below illustrates these key signaling events following the activation of the µ-opioid receptor by an agonist like N-Pyrrolidino Protonitazene.

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist N-Pyrrolidino Protonitazene MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Beta_Arrestin->MOR Binds to Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: µ-Opioid receptor signaling pathways.

Conclusion

The structure-activity relationship of N-Pyrrolidino Protonitazene is characterized by a combination of key structural features that confer high potency at the µ-opioid receptor. The presence of the 5-nitro group on the benzimidazole core and the N-pyrrolidino ethyl substituent are particularly important for its potent agonist activity. The quantitative data from in vitro assays consistently demonstrate that N-Pyrrolidino Protonitazene is a highly potent and efficacious MOR agonist, significantly more so than morphine and in many cases, fentanyl. A thorough understanding of its SAR, guided by the data and protocols presented in this guide, is essential for the forensic and clinical communities to address the challenges posed by the emergence of this and other novel nitazene analogues. Further research into the metabolic fate and in vivo pharmacology of N-Pyrrolidino Protonitazene is warranted to fully comprehend its toxicological profile.

References

Exploratory

Initial Stability Testing of N-Pyrrolidino Protonitazene in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the essential considerations and methodologies for conducting initial stability testing of N-Pyrro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential considerations and methodologies for conducting initial stability testing of N-Pyrrolidino Protonitazene (B12782313), a potent novel synthetic opioid, in various biological matrices. Given the limited direct stability data on N-Pyrrolidino Protonitazene, this guide incorporates data from structurally similar nitazene (B13437292) analogs, such as protonitazene, to provide a foundational understanding. All experimental protocols and data are presented to facilitate replication and adaptation in a research setting.

Introduction

N-Pyrrolidino Protonitazene is a member of the 2-benzylbenzimidazole class of synthetic opioids, commonly referred to as "nitazenes".[1] These compounds are characterized by their high potency as µ-opioid receptor agonists, often exceeding that of fentanyl.[1][2] Understanding the stability of N-Pyrrolidino Protonitazene in biological matrices is critical for the development of reliable analytical methods for its detection and quantification in toxicological and pharmacological research. Stability testing ensures that the measured concentration of the analyte accurately reflects the concentration at the time of sample collection. Degradation of the analyte can lead to underestimation of exposure and misinterpretation of toxicological findings.

This guide outlines the key experimental protocols for assessing the short-term stability of N-Pyrrolidino Protonitazene in common biological matrices and provides a framework for data interpretation.

Experimental Design and Methodology

The initial stability assessment of N-Pyrrolidino Protonitazene should be conducted in matrices relevant to forensic and clinical toxicology, primarily whole blood, plasma, and urine. The stability is evaluated under various storage conditions to simulate routine sample handling and storage.

Preparation of Fortified Samples

Objective: To prepare biological matrix samples with known concentrations of N-Pyrrolidino Protonitazene.

Materials:

  • N-Pyrrolidino Protonitazene certified reference material (CRM)

  • Blank, drug-free human whole blood (with anticoagulant, e.g., EDTA), plasma, and urine

  • Methanol (B129727) or other suitable organic solvent

  • Calibrated pipettes and sterile polypropylene (B1209903) tubes

Procedure:

  • Prepare a stock solution of N-Pyrrolidino Protonitazene in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create working solutions of appropriate concentrations.

  • Fortify (spike) the blank biological matrices with the working solutions to achieve a final concentration relevant to expected toxicological levels (e.g., 1 ng/mL, 10 ng/mL, and 50 ng/mL). The volume of the spiking solution should not exceed 5% of the total matrix volume to avoid significant matrix effects.

  • Gently vortex the fortified samples to ensure homogeneity.

  • Divide the fortified samples into aliquots for storage under different conditions.

Storage Conditions and Time Points

Objective: To assess the stability of N-Pyrrolidino Protonitazene under various storage conditions over a defined period.

Storage Conditions:

  • Refrigerated: 4°C

  • Room Temperature: ~20-25°C

  • Frozen: -20°C

Time Points:

  • Day 0 (baseline)

  • Day 1

  • Day 7

  • Day 14

  • Day 30

Aliquots from each storage condition should be analyzed at each time point.

Sample Preparation for Analysis

Objective: To extract N-Pyrrolidino Protonitazene from the biological matrix prior to instrumental analysis.

Method: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method can be employed. The following is a general LLE protocol.

Materials:

  • Fortified biological samples

  • Internal standard (IS) solution (e.g., a deuterated analog of a similar compound)

  • Extraction solvent (e.g., n-butyl chloride:ethyl acetate, 70:30 v/v)

  • Buffer (e.g., borate (B1201080) buffer, pH 9)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 0.5 mL of the biological sample, add the internal standard.

  • Add 1.0 mL of buffer and vortex.

  • Add 3.0 mL of the extraction solvent, vortex thoroughly, and centrifuge.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • The sample is now ready for analysis.

Analytical Method

Objective: To quantify the concentration of N-Pyrrolidino Protonitazene in the prepared samples.

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

  • Column: A C18 analytical column is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol is typical.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for N-Pyrrolidino Protonitazene and the internal standard. For N-Pyrrolidino protonitazene, transitions such as m/z 409.2 > 98.1, 56.1, and 107.1 can be monitored.[3]

Data Presentation and Interpretation

The stability of N-Pyrrolidino Protonitazene is determined by comparing the mean concentration of the analyte at each time point and storage condition to the mean concentration at Day 0. A compound is generally considered stable if the mean concentration is within ±15% of the baseline concentration.

Table 1: Stability of Protonitazene (as a proxy for N-Pyrrolidino Protonitazene) in Dried Blood Spots (DBS) at 1 ng/mL

Storage ConditionDay 1 (% of Day 0)Day 7 (% of Day 0)Day 30 (% of Day 0)
Room TemperatureStableDegradation observedNot detectable
4°CStableStableDecreased to ~69%

Data adapted from a study on protonitazene stability in DBS.[4] At a low concentration of 1 ng/mL, protonitazene was not detectable after 30 days at room temperature, while at 4°C, the concentration decreased to a mean of 69% of the initial concentration.[4]

Table 2: Stability of Protonitazene (as a proxy for N-Pyrrolidino Protonitazene) in Dried Blood Spots (DBS) at 5 ng/mL

Storage ConditionDay 1 (% of Day 0)Day 7 (% of Day 0)Day 30 (% of Day 0)
Room TemperatureStableStableDecreased to ~90%
4°CStableStableDecreased to ~45%

Data adapted from a study on protonitazene stability in DBS.[4] At a higher concentration of 5 ng/mL, protonitazene showed greater stability, with the concentration at room temperature after 30 days being approximately 90% of the initial concentration, and at 4°C, it was assessed at a mean of 45%.[4]

Note: The data presented above is for protonitazene in dried blood spots and should be considered an estimate for the stability of N-Pyrrolidino Protonitazene in liquid matrices. It is crucial to conduct specific stability studies for N-Pyrrolidino Protonitazene in the matrices of interest. Generally, for other nitazenes in blood, refrigerated conditions (4°C) have shown good stability over 60 days, whereas significant degradation was observed at room temperature after 14 days.[4]

Signaling Pathway and Experimental Workflow Visualization

µ-Opioid Receptor Signaling Pathway

N-Pyrrolidino Protonitazene is a potent agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Upon binding, it initiates a signaling cascade that leads to its analgesic and other opioid-related effects.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Pyrrolidino_Protonitazene N-Pyrrolidino Protonitazene MOR µ-Opioid Receptor (GPCR) N-Pyrrolidino_Protonitazene->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel βγ activates Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability & Analgesia PKA->Cellular_Response Modulates gene transcription K_channel->Cellular_Response K+ efflux (Hyperpolarization) Ca_channel->Cellular_Response Reduced Ca2+ influx stability_testing_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (Day 0, 1, 7, 14, 30) cluster_data Data Interpretation start Obtain Blank Biological Matrices spike Fortify Matrices with N-Pyrrolidino Protonitazene start->spike aliquot Aliquot Samples spike->aliquot storage_rt Room Temperature (~20-25°C) aliquot->storage_rt storage_4c Refrigerated (4°C) aliquot->storage_4c storage_neg20c Frozen (-20°C) aliquot->storage_neg20c extraction Sample Extraction (LLE or SPE) storage_rt->extraction storage_4c->extraction storage_neg20c->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification of Analyte Concentration lcms->quant comparison Compare to Day 0 Concentration quant->comparison stability Determine Stability (within ±15%) comparison->stability end Report Findings stability->end

References

Protocols & Analytical Methods

Method

Application Note: Analytical Approaches for the Detection of N-Pyrrolidino Protonitazene

For Researchers, Scientists, and Drug Development Professionals Introduction N-Pyrrolidino Protonitazene (B12782313), a potent synthetic opioid of the nitazene (B13437292) class, has emerged as a significant public healt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino Protonitazene (B12782313), a potent synthetic opioid of the nitazene (B13437292) class, has emerged as a significant public health concern due to its high potency, reportedly 25 times that of fentanyl, and its increasing prevalence in the illicit drug market.[1][2] First detected in the United States in January 2023, this novel psychoactive substance (NPS) has been identified in various forms, including powders and counterfeit tablets, and has been implicated in numerous overdose cases.[2] The clandestine nature of its distribution and the potential for life-threatening respiratory depression necessitate robust and sensitive analytical methods for its detection in both seized materials and biological specimens.[3] This document provides an overview of current analytical methodologies, detailed experimental protocols, and quantitative data to aid researchers and forensic professionals in the identification and quantification of N-Pyrrolidino Protonitazene.

Analytical Methodologies

A variety of analytical techniques have been successfully employed for the detection and characterization of N-Pyrrolidino Protonitazene. These methods offer varying degrees of selectivity, sensitivity, and confirmatory power.

Chromatographic-Mass Spectrometric Methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most frequently reported technique for the analysis of N-Pyrrolidino Protonitazene in biological matrices such as blood and urine, as well as in seized drug materials.[4][5] LC-MS/MS offers excellent sensitivity and specificity, allowing for the detection of the parent compound and its metabolites at sub-nanomolar concentrations.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool for the identification of N-Pyrrolidino Protonitazene, particularly in seized drug samples.[2][6][7] This technique provides characteristic mass spectra that can be used for library matching and structural elucidation.

Spectroscopic Methods:

  • Infrared (IR) Spectroscopy: IR spectroscopy can be utilized for the identification of N-Pyrrolidino Protonitazene in seized samples, providing information about the functional groups present in the molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural confirmation of N-Pyrrolidino Protonitazene.[7][9]

It is important to note that traditional opioid immunoassay test strips are not capable of detecting N-Pyrrolidino Protonitazene due to its distinct chemical structure.[4][7]

Quantitative Data

The following table summarizes the reported concentrations of N-Pyrrolidino Protonitazene detected in various biological samples.

MatrixConcentration RangeNotesReference
Postmortem Blood0.1 - 55 ng/mLMean concentration of 6.9 ng/mL has been reported in fatal cases.[5][5]
Blood15 ng/mLDetected in a case alongside other substances.[6]
Postmortem Serum3.8 ng/mL (Standard Addition)7.8 ng/mL (External Calibration). The discrepancy is attributed to matrix effects.[5]
Heart Blood1.7 ng/mL[5]
Tablets99 ± 16 µg per tabletQuantitative analysis of seized counterfeit tablets.[1][1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of N-Pyrrolidino Protonitazene in Blood and Urine

This protocol is based on methodologies described for the quantification of N-Pyrrolidino Protonitazene in postmortem serum and urine.[5]

1. Sample Preparation:

  • Serum/Blood:

    • To 100 µL of serum or blood, add an appropriate internal standard (e.g., Fentanyl-D5).[5]

    • Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine:

    • To 100 µL of urine, add 100 µL of phosphate (B84403) buffer (pH 6).[5]

    • Add an appropriate internal standard.

    • Perform a protein precipitation by adding 1.5 mL of ice-cold acetonitrile.[5]

    • Vortex and centrifuge as described for blood samples.

    • Evaporate the supernatant and reconstitute.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Shimadzu Nexera X2 LC-30AD or equivalent.[5]

  • MS System: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[5]

  • Column: Phenomenex Kinetex® F5 (2.6 μm, 100 x 2.1 mm) with a compatible pre-column.[5]

  • Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.[10]

  • Mobile Phase B: 0.1% formic acid in methanol.[10]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Gradient: A typical gradient starts at 5% B, increases to 100% B over several minutes, holds, and then re-equilibrates.[10]

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Pyrrolidino Protonitazene: 409.3 → 149.1, 409.3 → 98.0.[5]

    • Internal Standard (Fentanyl-D5): 342.0 → 188.2.[5]

Protocol 2: GC-MS Analysis of N-Pyrrolidino Protonitazene in Seized Materials

This protocol is a general guideline based on analytical notes from forensic laboratories.[2]

1. Sample Preparation:

  • Perform an acid/base extraction of the powdered or crushed tablet sample.[2]

  • Dissolve the extracted analyte in a suitable solvent such as methanol.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 5975 Series GC/MSD or equivalent.[2]

  • Injector: Split/splitless injector, typically operated in split mode.

  • Column: A non-polar or medium-polarity capillary column suitable for drug analysis (e.g., HP-5MS, DB-5MS).

  • Oven Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution of the analyte.

  • Carrier Gas: Helium.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Interpretation start Sample (Blood, Urine, Seized Material) extraction Extraction (Protein Precipitation / Acid-Base) start->extraction concentration Evaporation & Reconstitution extraction->concentration lc Liquid Chromatography (LC) concentration->lc gc Gas Chromatography (GC) concentration->gc ms Mass Spectrometry (MS/MS or HRMS) lc->ms gc->ms data_acq Data Acquisition ms->data_acq identification Compound Identification (Retention Time, Mass Spectrum) data_acq->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

Caption: General experimental workflow for the analysis of N-Pyrrolidino Protonitazene.

signaling_pathway substance N-Pyrrolidino Protonitazene receptor μ-Opioid Receptor substance->receptor effector β-arrestin2 Pathway receptor->effector response Opioid Effects (Respiratory Depression, Analgesia) effector->response

References

Application

Application Note: Identification of N-Pyrrolidino Protonitazene using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the identification of N-Pyrrolidino Protonitazene, a potent novel synthetic opioid of the ni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of N-Pyrrolidino Protonitazene, a potent novel synthetic opioid of the nitazene (B13437292) class, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined below is intended to provide a robust framework for forensic laboratories, research institutions, and drug development professionals for the accurate detection and characterization of this substance. The protocol includes sample preparation, instrumentation parameters, and data analysis guidelines.

Introduction

N-Pyrrolidino Protonitazene is a synthetic opioid belonging to the 2-benzylbenzimidazole (nitazene) family of compounds. Due to its high potency, the rapid and accurate identification of this substance is crucial for forensic investigations and public health responses. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and reliable analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of novel psychoactive substances like N-Pyrrolidino Protonitazene.[1][2] This document details a comprehensive GC-MS protocol for its identification.

Experimental Protocol

Sample Preparation

A standard sample preparation procedure for solid materials involves dissolution in a suitable organic solvent.

  • Materials:

    • Methanol (HPLC grade)

    • Vortex mixer

    • Centrifuge

    • GC vials with inserts

  • Procedure:

    • Accurately weigh approximately 1 mg of the sample material.

    • Dissolve the sample in 1 mL of methanol.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters have been adapted from established methods for the analysis of N-Pyrrolidino Protonitazene and related analogs.[3]

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Mass Spectrometer: Agilent 5975 Series GC/MSD or equivalent.[4]

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplit (50:1)
Injector Temperature280 °C
Carrier GasHelium
Flow Rate1.2 mL/min
GC ColumnHP-1MS (100% dimethylpolysoxane), 30 m x 0.25 mm, 0.25 µm film thickness
Oven Program
Initial Temperature170 °C, hold for 1 min
Ramp 120 °C/min to 290 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature280 °C
MS Quadrupole Temp180 °C
Transfer Line Temp235 °C
Scan Rangem/z 50-550

Data Analysis and Interpretation

Identification of N-Pyrrolidino Protonitazene is based on the retention time and the resulting mass spectrum. The mass spectrum is characterized by a specific fragmentation pattern that can be compared to a reference standard or library data.

Expected Results
  • Retention Time: Approximately 9.655 minutes under the specified conditions. It is important to note that the retention time of its isomer, N-pyrrolidino isotonitazene, is slightly different, appearing at approximately 9.489 minutes.[4]

  • Mass Spectrum: The electron ionization mass spectrum of N-Pyrrolidino Protonitazene will exhibit a molecular ion and several characteristic fragment ions. While distinguishing between nitazene isomers based on mass spectra alone can be challenging, the combination of retention time and fragmentation pattern provides a high degree of confidence for identification.[2]

Table 2: Quantitative Data for N-Pyrrolidino Protonitazene Identification

AnalyteRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
N-Pyrrolidino Protonitazene9.655408.2107.0, 84.1

The provided fragment ions are based on high-resolution mass spectrometry data for the isomer N-pyrrolidino isotonitazene, which is expected to have a similar fragmentation pattern to N-Pyrrolidino Protonitazene.[5]

Workflow Visualization

The following diagram illustrates the logical workflow for the identification of N-Pyrrolidino Protonitazene using the described GC-MS protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample (1 mg) dissolve Dissolve in Methanol (1 mL) weigh->dissolve vortex Vortex (1 min) dissolve->vortex centrifuge Centrifuge (3000 rpm, 5 min) vortex->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer inject Inject 1 µL into GC-MS transfer->inject gc_sep GC Separation (HP-1MS Column) inject->gc_sep ms_detect MS Detection (EI, 70 eV) gc_sep->ms_detect rt_match Retention Time Matching ms_detect->rt_match ms_match Mass Spectrum Analysis ms_detect->ms_match confirm Confirmation of Identity rt_match->confirm ms_match->confirm

Caption: GC-MS workflow for N-Pyrrolidino Protonitazene identification.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and reproducible method for the identification of N-Pyrrolidino Protonitazene. Adherence to the specified sample preparation, instrument parameters, and data analysis guidelines will enable forensic and research laboratories to accurately identify this potent synthetic opioid. The use of certified reference materials for confirmation is highly recommended to ensure the quality and accuracy of the results.

References

Method

Application Note: Quantification of N-Pyrrolidino Protonitazene using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Pyrrolidino Protonitazene, a potent novel psychoactive substance (NPS) of the nitazene (B13437292) class. The described protocol is intended for researchers, scientists, and drug development professionals engaged in forensic toxicology, clinical research, and drug metabolism studies. The methodology encompasses sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection, providing a robust framework for the analysis of this emerging synthetic opioid.

Introduction

N-Pyrrolidino Protonitazene is a synthetic opioid belonging to the 2-benzylbenzimidazole (nitazene) group of compounds.[1] These substances have gained notoriety for their high potency, often significantly exceeding that of fentanyl, posing a substantial risk to public health.[1] Accurate and reliable quantification of N-Pyrrolidino Protonitazene in biological samples is crucial for forensic investigations, clinical toxicology, and understanding its pharmacokinetic profile. This document provides a detailed LC-MS/MS method to address this analytical need.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of N-Pyrrolidino Protonitazene from biological matrices such as blood and urine.

Protocol:

  • To 0.5 mL of the biological sample (e.g., whole blood), add an appropriate internal standard.

  • Add 1 mL of 10 mM borax (B76245) buffer (pH 10.4).[2]

  • Add 3 mL of extraction solvent (70:30 n-butyl chloride:ethyl acetate).[2]

  • Vortex the mixture for 15 minutes.[2]

  • Centrifuge at 4,600 rpm for 10 minutes.[2]

  • Transfer the organic layer to a clean tube.[2]

  • Evaporate the solvent to dryness under a stream of nitrogen at 35°C.[2]

  • Reconstitute the residue in 200 µL of the initial mobile phase conditions.[2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]

Alternatively, an acid/base extraction can be employed.[3] For urine samples, a hydrolysis step may be necessary to cleave glucuronide conjugates prior to extraction.[4]

Liquid Chromatography

Chromatographic separation is achieved using a reverse-phase C18 column.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm) or equivalent[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B 0.1% Formic acid in methanol[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 5 µL[2]
Column Temperature 30°C[2]
Gradient Initial hold at 60% A:40% B for 1 min, linear gradient to 70% A:30% B at 2 min, then to 40% A:60% B at 5.5 min, returning to initial conditions at 6 min, followed by a 1-minute hold for re-equilibration.[2] A total run time of six minutes is effective.[5]
Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 409.0[5]
Product Ion 1 (m/z) 98.3 (Quantifier)[5]
Product Ion 2 (m/z) 56.2 (Qualifier)[5]
Drying Gas Temperature 325°C[6]
Drying Gas Flow 6 L/min[6]
Nebulizer Pressure 25 psig[6]
Capillary Voltage 4000 V[6]

Quantitative Performance

The method should be validated according to established guidelines. The following table summarizes typical quantitative performance parameters for the analysis of nitazene analogs.

Table 3: Quantitative Validation Parameters

ParameterTypical Value
Calibration Range 0.5–50 ng/mL[2][7]
Limit of Detection (LOD) 0.1 ng/mL[7][8]
Limit of Quantification (LOQ) 0.5 ng/mL[7]
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Experimental Workflows

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation Sample Biological Sample (0.5 mL) Add_ISTD Add Internal Standard Sample->Add_ISTD Add_Buffer Add Borax Buffer (pH 10.4) Add_ISTD->Add_Buffer Add_Solvent Add Extraction Solvent (n-butyl chloride:ethyl acetate) Add_Buffer->Add_Solvent Vortex Vortex (15 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow.

LC_MS_MS_Workflow cluster_lc_ms LC-MS/MS Analysis Autosampler Autosampler Injection LC_Column C18 Reverse-Phase Column Autosampler->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI_Source Electrospray Ionization (ESI+) Gradient_Elution->ESI_Source Quadrupole_1 Q1: Precursor Ion Selection (m/z 409.0) ESI_Source->Quadrupole_1 Quadrupole_2 Q2: Collision Cell (CID) Quadrupole_1->Quadrupole_2 Quadrupole_3 Q3: Product Ion Scanning (m/z 98.3, 56.2) Quadrupole_2->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition

Caption: LC-MS/MS Analytical Workflow.

Conclusion

The LC-MS/MS method described provides a reliable and robust approach for the quantification of N-Pyrrolidino Protonitazene in biological samples. The detailed sample preparation, chromatography, and mass spectrometry parameters, along with the expected quantitative performance, offer a comprehensive guide for laboratories involved in the analysis of novel psychoactive substances. This method can be a valuable tool in forensic toxicology, clinical research, and efforts to monitor the spread of these dangerous compounds.

References

Application

Developing In Vivo Models for N-Pyrrolidino Protonitazene Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N-Pyrrolidino Protonitazene (B12782313), a novel synthetic opioid of the 2-benzylbenzimidazole class (nitazenes), has emerged as a substance of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino Protonitazene (B12782313), a novel synthetic opioid of the 2-benzylbenzimidazole class (nitazenes), has emerged as a substance of significant public health concern.[1] Characterized by its high potency as a µ-opioid receptor agonist, it surpasses that of fentanyl and morphine in in-vitro studies.[2] This document provides detailed application notes and standardized protocols for the development of in vivo models to study the pharmacological and toxicological effects of N-Pyrrolidino Protonitazene. These models are essential for understanding its abuse potential, dependence liability, and for the development of potential therapeutic interventions.

Due to the extreme potency and potential for severe respiratory depression, all research involving N-Pyrrolidino Protonitazene must be conducted in appropriately equipped facilities with strict adherence to safety protocols and ethical guidelines for animal research.

Pharmacological Profile

N-Pyrrolidino Protonitazene is a full agonist at the µ-opioid receptor.[3] In vitro studies have demonstrated its high potency, which is estimated to be significantly greater than that of fentanyl.[1][4] Animal studies have corroborated these findings, showing potent opioid-like effects and a high potential for abuse.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for N-Pyrrolidino Protonitazene and related compounds from in vitro and post-mortem toxicology studies.

Table 1: In Vitro µ-Opioid Receptor Activity

CompoundEC50 (nM)Emax (%) (Compared to Hydromorphone)Potency Ratio vs. FentanylPotency Ratio vs. MorphineReference
N-Pyrrolidino Protonitazene 0.942198%~25x more potent~300x more potent[2]
Fentanyl25.7---[2]
Morphine327---[2]
Protonitazene7.19-~3.6x more potent-[2]
N-Pyrrolidino Etonitazene0.548-~47x more potent-[2]

Table 2: Post-Mortem Blood Concentrations of N-Pyrrolidino Protonitazene in Forensic Cases

StatisticConcentration (ng/mL)Reference
Range0.1 - 55[1]
Mean6.9[1]
Median1.1[1]

Experimental Protocols

The following protocols are designed for rodent models (mice and rats) and are adapted from standard procedures for evaluating potent opioids. Researchers should perform dose-range finding studies to determine appropriate doses for their specific experimental conditions.

Protocol 1: Assessment of Antinociceptive Effects using the Tail-Flick Test

Objective: To evaluate the analgesic properties of N-Pyrrolidino Protonitazene.

Animal Model: Male or female Sprague-Dawley rats (250-350g) or CD-1 mice (25-35g).

Materials:

  • N-Pyrrolidino Protonitazene solution (prepared in a suitable vehicle, e.g., saline with 1% Tween 80)

  • Tail-flick analgesia meter

  • Animal scale

  • Syringes and needles for administration (e.g., subcutaneous)

  • Timers

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment. Acclimate animals to the tail-flick apparatus by placing them in the restrainer for several minutes on a day prior to testing.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by focusing a beam of light on the ventral surface of the tail (approximately 3-5 cm from the tip). The latency to flick the tail away from the heat source is recorded. Take at least two baseline readings and average them. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer N-Pyrrolidino Protonitazene or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurements: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Dose-Response Curve: Generate a dose-response curve to determine the ED50 (the dose that produces 50% of the maximum effect).

Protocol 2: Drug Discrimination Study

Objective: To assess the subjective effects of N-Pyrrolidino Protonitazene and its similarity to other opioids.

Animal Model: Male Sprague-Dawley rats (250-350g) trained to discriminate a known opioid (e.g., morphine) from saline.

Materials:

  • Standard two-lever operant conditioning chambers

  • N-Pyrrolidino Protonitazene solution

  • Training drug solution (e.g., morphine sulfate)

  • Vehicle solution (e.g., saline)

  • Food pellets for reinforcement

Procedure:

  • Training Phase:

    • Train rats to press one lever ("drug lever") for a food reward after administration of the training drug (e.g., morphine).

    • Train the same rats to press the other lever ("saline lever") for a food reward after administration of the vehicle.

    • Training sessions are conducted daily until the rats reliably press the correct lever (>80% accuracy) for the first food reward of the session.

  • Substitution Test Phase:

    • Once training criteria are met, administer various doses of N-Pyrrolidino Protonitazene.

    • Place the rat in the operant chamber and record which lever is predominantly pressed.

    • A full substitution is recorded if the rat predominantly presses the "drug lever".

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of N-Pyrrolidino Protonitazene. This will indicate whether the subjective effects of N-Pyrrolidino Protonitazene are similar to the training opioid. A drug discrimination study in rats has shown that N-Pyrrolidino protonitazene fully substituted for a training dose of morphine.[2]

Visualizations

Signaling and Metabolic Pathways

Proposed_Metabolism Hydroxylation Hydroxylation Hydroxylated_Metabolite Hydroxylated_Metabolite Hydroxylation->Hydroxylated_Metabolite Glucuronidation Glucuronidation Hydroxylated_Metabolite->Glucuronidation UGTs ODesmethylation ODesmethylation ODesmethylated_Metabolite ODesmethylated_Metabolite ODesmethylation->ODesmethylated_Metabolite ODesmethylated_Metabolite->Glucuronidation UGTs Pyrrolidine_Oxidation Pyrrolidine_Oxidation Oxidized_Metabolite Oxidized_Metabolite Pyrrolidine_Oxidation->Oxidized_Metabolite Excreted_Conjugate Excreted_Conjugate Glucuronidation->Excreted_Conjugate

Experimental Workflow

InVivo_Workflow cluster_Prep Preparation cluster_Testing In Vivo Testing cluster_Analysis Data Analysis & Outcome Animal_Acclimation Animal Acclimation & Habituation to Apparatus Baseline Baseline Measurement (e.g., Tail-Flick Latency) Animal_Acclimation->Baseline Drug_Prep Drug Preparation (Dose-Range Finding) Admin Vehicle or Drug Administration Drug_Prep->Admin Baseline->Admin Post_Admin Post-Administration Measurements at Time Points Admin->Post_Admin Data_Collection Data Collection & Collation Post_Admin->Data_Collection Stats Statistical Analysis (%MPE, ED50) Data_Collection->Stats Conclusion Pharmacological Profile (Potency, Efficacy) Stats->Conclusion

Safety and Ethical Considerations

  • Personnel Safety: Due to its high potency, appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, should be used when handling N-Pyrrolidino Protonitazene. All work with the pure compound should be performed in a certified chemical fume hood.

  • Antidote Availability: Naloxone, an opioid antagonist, should be readily available as a reversal agent in case of accidental exposure.[3]

  • Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be closely monitored for signs of distress and excessive sedation or respiratory depression. Body temperature should be maintained, and appropriate supportive care provided as needed.

This document serves as a foundational guide for establishing in vivo models for N-Pyrrolidino Protonitazene research. The extreme potency of this compound necessitates careful dose selection and rigorous safety precautions.

References

Method

Application Notes and Protocols for the Structural Elucidation of N-Pyrrolidino Protonitazene via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction N-Pyrrolidino Protonitazene, a potent synthetic opioid belonging to the nitazene (B13437292) class of benzimidazole (B57391) derivatives, has e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino Protonitazene, a potent synthetic opioid belonging to the nitazene (B13437292) class of benzimidazole (B57391) derivatives, has emerged as a significant compound of interest in forensic science and drug development. Its structural elucidation is a critical step in its identification, characterization, and the development of analytical methods for its detection. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of its chemical structure. These application notes provide a detailed overview and experimental protocols for the structural elucidation of N-Pyrrolidino Protonitazene using one- and two-dimensional NMR techniques.

Structural Information and Key Features for NMR Analysis

N-Pyrrolidino Protonitazene, with the IUPAC name 2-[(4-propoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzimidazole, possesses a unique arrangement of aromatic and aliphatic moieties, each with distinct NMR signatures. The key structural features to be identified and characterized by NMR include:

  • Benzimidazole Core: The substituted benzimidazole ring system forms the core of the molecule.

  • 5-Nitro Group: The electron-withdrawing nitro group significantly influences the chemical shifts of the protons on the benzimidazole ring.

  • 2-(4-propoxybenzyl) Group: This substituent includes a p-substituted benzene (B151609) ring and a propoxy chain, which will exhibit characteristic aromatic and aliphatic signals.

  • 1-(2-pyrrolidin-1-ylethyl) Group: This side chain contains a pyrrolidine (B122466) ring and an ethyl linker, leading to a series of aliphatic signals.

The structural isomer, N-Pyrrolidino Isotonitazene, differs in the position of the nitro group on the benzimidazole ring, making NMR an essential tool for their differentiation.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • N-Pyrrolidino Protonitazene reference standard

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Protocol:

  • Accurately weigh approximately 5-10 mg of the N-Pyrrolidino Protonitazene reference standard.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the solubility of the sample and the desired resolution of the spectra.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Acquisition Parameters (General):

ExperimentKey Parameters
¹H NMR Spectral Width: ~12 ppm, Number of Scans: 16-64, Relaxation Delay: 1-2 s
¹³C NMR Spectral Width: ~200 ppm, Number of Scans: 1024-4096, Relaxation Delay: 2 s
COSY Spectral Width: ~12 ppm in both dimensions, Number of Increments: 256-512
HSQC ¹H Spectral Width: ~12 ppm, ¹³C Spectral Width: ~160 ppm, Number of Increments: 256
HMBC ¹H Spectral Width: ~12 ppm, ¹³C Spectral Width: ~200 ppm, Number of Increments: 256-512

Protocol:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum to assess sample concentration and purity.

  • Acquire a one-dimensional ¹³C NMR spectrum.

  • Acquire two-dimensional NMR spectra, including COSY, HSQC, and HMBC, to establish connectivity and aid in the complete assignment of proton and carbon signals.

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for N-Pyrrolidino Protonitazene based on available data and analysis of its structural analogues. Final assignments should be confirmed with 2D NMR data.

Table 1: ¹H NMR Data of N-Pyrrolidino Protonitazene

Chemical Shift (ppm)MultiplicityIntegrationAssignment
[Insert Data][Insert Data][Insert Data][Insert Data]
............

Table 2: ¹³C NMR Data of N-Pyrrolidino Protonitazene

Chemical Shift (ppm)Assignment
[Insert Data][Insert Data]
......

(Note: Specific chemical shift and coupling constant data for N-Pyrrolidino Protonitazene are not yet widely published in peer-reviewed literature. The tables are placeholders to be populated with experimentally determined values.)

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR analysis and the key structural correlations that can be determined.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim H1_NMR 1D ¹H NMR lock_shim->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR process Process Spectra TwoD_NMR->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Experimental Workflow for NMR-based Structural Elucidation.

structural_correlations cluster_structure N-Pyrrolidino Protonitazene Structure cluster_nmr NMR Correlations benzimidazole Benzimidazole Core hsqc HSQC (¹H-¹³C Direct Correlation) benzimidazole->hsqc Aromatic H-C propoxybenzyl Propoxybenzyl Group cosy COSY (¹H-¹H Connectivity) propoxybenzyl->cosy Aliphatic H-H hmbc HMBC (¹H-¹³C Long-Range Correlation) propoxybenzyl->hmbc Inter-group Connectivity pyrrolidinoethyl Pyrrolidinoethyl Group pyrrolidinoethyl->cosy Aliphatic H-H pyrrolidinoethyl->hmbc Inter-group Connectivity

Caption: Key 2D NMR Correlations for Structural Assignment.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of N-Pyrrolidino Protonitazene. By employing a combination of one- and two-dimensional NMR experiments, researchers can confidently determine the precise connectivity of all atoms within the molecule, enabling its unambiguous identification and differentiation from related isomers. The protocols and guidelines presented in these application notes serve as a comprehensive resource for scientists engaged in the analysis of this and other novel psychoactive substances.

Application

Application of High-Resolution Mass Spectrometry for the Analysis of N-Pyrrolidino Protonitazene

For Researchers, Scientists, and Drug Development Professionals Introduction N-Pyrrolidino Protonitazene (B12782313) is a potent novel synthetic opioid (NSO) belonging to the nitazene (B13437292) class of benzimidazole-d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino Protonitazene (B12782313) is a potent novel synthetic opioid (NSO) belonging to the nitazene (B13437292) class of benzimidazole-derived compounds.[1][2] These substances have emerged as a significant public health concern due to their high potency, often exceeding that of fentanyl, and their association with overdose fatalities.[1][3][4] Accurate and sensitive analytical methods are crucial for the identification and quantification of N-Pyrrolidino Protonitazene and its metabolites in various biological matrices to support clinical toxicology, forensic investigations, and drug development efforts. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has proven to be an indispensable tool for this purpose, offering high selectivity, sensitivity, and the ability to perform untargeted screening.[5][6][7]

This application note provides a detailed overview of the application of LC-HRMS for the analysis of N-Pyrrolidino Protonitazene, including experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Quantitative data from forensic toxicology cases are presented, and relevant diagrams illustrating the experimental workflow and the compound's primary signaling pathway are provided.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Blood Samples

This protocol is adapted from methodologies developed for the analysis of novel synthetic opioids in whole blood.[8]

Reagents and Materials:

  • Whole blood samples

  • Internal Standard (IS) solution (e.g., Isotonitazene-d7)

  • Basic buffer (e.g., pH 9.5 borate (B1201080) buffer)

  • Extraction solvent (e.g., a mixture of organic solvents)

  • Reconstitution solvent (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette a known volume of whole blood (e.g., 1 mL) into a clean centrifuge tube.

  • Add the internal standard solution to the blood sample.

  • Add the basic buffer to the sample and vortex briefly.

  • Add the extraction solvent, cap the tube, and vortex for an extended period (e.g., 10-15 minutes) to ensure thorough mixing.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried extract in a small volume of the reconstitution solvent.

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC)

Chromatographic separation is critical to resolve N-Pyrrolidino Protonitazene from its isomers, such as N-pyrrolidino isotonitazene, and from matrix interferences.[2][9]

Instrumentation and Columns:

  • UHPLC system (e.g., Thermo Scientific Ultimate 3000 or equivalent)[6]

  • Analytical column: A C18 column is commonly used (e.g., Agilent Poroshell 120 EC-C18, 100 x 2.1 mm, 2.7 µm)[6]

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid or acetic acid in water[6][10]

  • Mobile Phase B: Acetonitrile or methanol[6]

Gradient Elution: A gradient elution is typically employed to achieve optimal separation. The following is an example gradient:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
15.05

Flow Rate: 0.4 mL/min[6] Column Temperature: 40-45°C[6][11] Injection Volume: 1-10 µL[2][11]

High-Resolution Mass Spectrometry (HRMS) Detection

HRMS instruments, such as Orbitrap or Q-TOF systems, provide accurate mass measurements, enabling the confident identification of analytes.[6][10]

Instrumentation:

  • High-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive Orbitrap or Agilent Q-TOF)[6][10]

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode[10]

MS Parameters:

  • Full Scan Mode:

    • Resolution: 70,000 - 140,000 FWHM[6]

    • Scan Range: m/z 100-600 (or as appropriate for the target analytes and their metabolites)

  • Data-Dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF):

    • Collision Energy: Stepped collision energies (e.g., 20, 40, 60 eV) to generate informative fragment spectra.

Quantitative Data

The following table summarizes quantitative blood concentrations of N-Pyrrolidino Protonitazene reported in forensic toxicology cases. These data highlight the low concentrations at which this potent opioid can be present in biological samples.

AnalyteMatrixConcentration Range (ng/mL)Mean (ng/mL)Median (ng/mL)Reference
N-Pyrrolidino ProtonitazenePost-mortem Blood0.1 - 556.91.1[1]
N-Pyrrolidino ProtonitazenePost-mortem Blood0.3 - 558.01.2[8][12]

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) can be employed. The following are example MRM transitions for N-Pyrrolidino Protonitazene:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
409.298.1Not specified
409.256.1Not specified
409.2107.1Not specified

Note: The first transition is typically used for quantification.[13] Collision energies should be optimized for the specific instrument used.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Sample Whole Blood Sample Add_IS Add Internal Standard Blood_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation HRMS_Detection HRMS Detection LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition HRMS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the analysis of N-Pyrrolidino Protonitazene.

Signaling_Pathway cluster_opioid_receptor μ-Opioid Receptor Signaling NPP N-Pyrrolidino Protonitazene MOR μ-Opioid Receptor (MOR) NPP->MOR Agonist Binding Gi Gi/o Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Analgesia Analgesia cAMP->Analgesia Leads to Resp_Depression Respiratory Depression cAMP->Resp_Depression Leads to

Caption: Simplified signaling pathway of N-Pyrrolidino Protonitazene.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a powerful and essential technique for the identification and quantification of N-Pyrrolidino Protonitazene in complex biological matrices. The high sensitivity and selectivity of LC-HRMS enable the detection of this potent synthetic opioid at the low concentrations typically encountered in forensic and clinical cases. The detailed protocols and data presented in this application note provide a valuable resource for laboratories involved in the analysis of novel psychoactive substances. The continued development and application of such advanced analytical methods are critical for responding to the ongoing challenges posed by the evolving landscape of synthetic drugs.

References

Method

Protocols for Handling and Safety of N-Pyrrolidino Protonitazene in Laboratories

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Disclaimer: N-Pyrrolidino Protonitazene is a potent synthetic opioid with an extremely high risk of life-threatening respira...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Pyrrolidino Protonitazene is a potent synthetic opioid with an extremely high risk of life-threatening respiratory depression and overdose. These protocols are intended for trained researchers in appropriately equipped laboratory settings and are not a substitute for a comprehensive, site-specific risk assessment and safety plan. All handling of this substance must be performed in compliance with institutional, local, and national regulations for controlled and highly hazardous substances.

Hazard Assessment and Overview

N-Pyrrolidino Protonitazene is a member of the nitazene (B13437292) class of synthetic opioids, which are recognized for their exceptionally high potency. In-vitro and in-vivo studies have demonstrated that N-Pyrrolidino Protonitazene is significantly more potent than fentanyl, which itself is 50-100 times more potent than morphine.[1][2][3][4] Due to its extreme potency, even minute quantities can be fatal if inhaled, ingested, or absorbed through the skin or mucous membranes. The toxicity of N-Pyrrolidino Protonitazene has not been fully characterized, but it is associated with a high risk of overdose and has been implicated in numerous fatalities.[1][3][4] Therefore, all laboratory work with this compound requires stringent safety protocols and engineering controls.

Chemical and Toxicological Data

A summary of the available quantitative data for N-Pyrrolidino Protonitazene is provided below. It is critical to note that comprehensive toxicological data in humans is not available, and the information presented is based on limited studies and forensic evidence.

Table 1: Chemical and Physical Properties of N-Pyrrolidino Protonitazene

PropertyValueReference
Formal Name 5-nitro-2-[(4-propoxyphenyl)methyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole[2]
Synonyms Protonitazepyne[2]
Molecular Formula C23H28N4O3[2]
Molecular Weight 408.49 g/mol [2]
Appearance Crystalline solid, Brown powder[1][2]
Solubility DMF: 5 mg/mL, DMSO: 3 mg/mL, Ethanol: 2 mg/mL[1]

Table 2: Toxicological Data of N-Pyrrolidino Protonitazene

ParameterValueReference
Potency vs. Fentanyl Approximately 3-70 times more potent[1]
Potency vs. Morphine Approximately 300 times more potent[1]
Mechanism of Action µ-opioid receptor agonist[1]
Reported Postmortem Blood Concentrations 0.1 - 55 ng/mL (median: 1.1 ng/mL)[3][4]

Experimental Protocols

Personnel Qualifications and Training

Only highly trained personnel with documented experience in handling potent opioids and hazardous chemicals should be permitted to work with N-Pyrrolidino Protonitazene. All personnel must receive specific training on the risks of this compound, the proper use of personal protective equipment (PPE), emergency procedures, and the administration of naloxone (B1662785). A "buddy system" should be mandatory, where no individual works with the compound alone.

Engineering Controls

All handling of N-Pyrrolidino Protonitazene, especially in its powdered form, must be conducted within a certified and functioning chemical fume hood or a ventilated enclosure with negative pressure. The work area should be designated specifically for potent opioid work and clearly labeled with appropriate warning signs.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling N-Pyrrolidino Protonitazene:

  • Gloves: Double-gloving with nitrile gloves is required. Gloves should be changed frequently and immediately upon any sign of contamination.

  • Lab Coat: A disposable, solid-front lab coat or a Tyvek suit should be worn.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.

  • Respiratory Protection: A fit-tested N95 or P100 respirator is necessary when handling the powdered form of the compound.

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of N-Pyrrolidino Protonitazene.

  • Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Gather all necessary materials: N-Pyrrolidino Protonitazene (in a sealed container), solvent, glassware, and weighing equipment.

    • Don all required PPE.

    • Have a spill kit and naloxone readily accessible.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared, sealed container for weighing to prevent dissemination of the powder.

    • Carefully transfer the desired amount of N-Pyrrolidino Protonitazene to the weighing container using appropriate tools (e.g., a non-sparking spatula).

  • Solubilization:

    • Add the solvent to the glassware within the fume hood.

    • Carefully add the weighed N-Pyrrolidino Protonitazene to the solvent.

    • Gently swirl or sonicate the solution until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.

  • Storage and Labeling:

    • Transfer the prepared stock solution to a clearly labeled, sealed container.

    • The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

    • Store the stock solution in a secure, locked location as per institutional guidelines for controlled substances.

  • Decontamination:

    • Decontaminate all glassware and equipment that came into contact with N-Pyrrolidino Protonitazene using a suitable decontamination solution (see Section 3.5).

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Clean the work surface of the fume hood.

Spill Cleanup Protocol

In the event of a spill, the following procedure should be followed immediately:

  • Evacuate and Alert:

    • Immediately evacuate all non-essential personnel from the area.

    • Alert your supervisor and institutional safety officer.

  • Assess the Spill:

    • From a safe distance, assess the extent of the spill.

    • If the spill is large or involves airborne powder, evacuate the entire laboratory and contact emergency services.

  • Cleanup (for small, contained spills):

    • Only trained personnel with appropriate PPE should perform the cleanup.

    • For liquid spills, cover with an absorbent material from a spill kit.

    • For solid spills, gently cover with a damp cloth or absorbent pad to prevent the powder from becoming airborne. Do not dry sweep.

    • Apply a decontamination solution to the spill area. A 10% bleach solution followed by a rinse with water is a common recommendation for opioids, but its efficacy should be verified for this specific compound.

    • Collect all contaminated materials in a sealed, labeled hazardous waste bag.

  • Post-Cleanup:

    • Thoroughly clean the affected area again with decontamination solution.

    • Dispose of all contaminated materials, including PPE, as hazardous waste.

    • Document the incident according to institutional policy.

Emergency Procedures for Personnel Exposure

Immediate action is critical in case of exposure.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • Call for emergency medical assistance.

    • Administer naloxone if the person is showing signs of opioid overdose (e.g., respiratory depression, unconsciousness). Multiple doses may be necessary.

  • Dermal Contact:

    • Remove contaminated clothing immediately.

    • Wash the affected skin area thoroughly with soap and water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Call for immediate emergency medical assistance.

    • If the person is conscious, rinse their mouth with water.

Visualized Workflows

The following diagrams illustrate key safety workflows for handling N-Pyrrolidino Protonitazene.

RiskAssessmentWorkflow Risk Assessment Workflow for N-Pyrrolidino Protonitazene start Start: Proposed Experiment with N-Pyrrolidino Protonitazene identify_hazards Identify Hazards: - Extreme Potency - High Toxicity - Overdose Risk start->identify_hazards assess_exposure Assess Exposure Routes: - Inhalation (powder) - Dermal Contact - Ingestion - Injection identify_hazards->assess_exposure evaluate_controls Evaluate Existing Controls: - Fume Hood Certification - PPE Availability - Emergency Procedures assess_exposure->evaluate_controls determine_risk Determine Risk Level (Inherent High Risk) evaluate_controls->determine_risk implement_additional_controls Implement Additional Controls: - Specific Training - Buddy System - Designated Work Area - Naloxone Availability determine_risk->implement_additional_controls Risk Acceptable with Mitigation stop Stop and Re-evaluate (Do not proceed) determine_risk->stop Risk Unacceptable proceed Proceed with Experiment (with caution) implement_additional_controls->proceed

Caption: Risk Assessment Workflow for N-Pyrrolidino Protonitazene.

EmergencyResponseDecisionTree Emergency Response for N-Pyrrolidino Protonitazene Exposure exposure_event Exposure Event Occurs is_victim_conscious Is Victim Conscious and Breathing Normally? exposure_event->is_victim_conscious administer_naloxone Administer Naloxone Immediately Call 911 is_victim_conscious->administer_naloxone No provide_first_aid Provide Route-Specific First Aid: - Dermal: Wash with soap & water - Ocular: Flush with water - Inhalation: Move to fresh air is_victim_conscious->provide_first_aid Yes monitor_victim Monitor Victim's Condition (Repeat Naloxone if necessary) administer_naloxone->monitor_victim medical_transport Transport to Emergency Medical Facility provide_first_aid->medical_transport monitor_victim->medical_transport decontaminate_area Secure and Decontaminate Area medical_transport->decontaminate_area report_incident Report Incident to Safety Officer decontaminate_area->report_incident

Caption: Emergency Response for N-Pyrrolidino Protonitazene Exposure.

WasteDisposalPathway Waste Disposal Pathway for N-Pyrrolidino Protonitazene start Generate Waste: - Contaminated PPE - Used Glassware - Excess Compound/Solution segregate_waste Segregate Waste Streams: - Sharps - Solids - Liquids start->segregate_waste decontaminate Decontaminate Reusable Items (e.g., Glassware) segregate_waste->decontaminate package_solids Package Solid Waste in Labeled, Sealed Bags segregate_waste->package_solids package_liquids Package Liquid Waste in Labeled, Sealed Containers segregate_waste->package_liquids package_sharps Place Sharps in Puncture-Proof Container segregate_waste->package_sharps store_waste Store Waste in Secure, Designated Hazardous Waste Area decontaminate->store_waste package_solids->store_waste package_liquids->store_waste package_sharps->store_waste dispose Dispose via Institutional Hazardous Waste Program store_waste->dispose

Caption: Waste Disposal Pathway for N-Pyrrolidino Protonitazene.

References

Application

Application Notes and Protocols for Studying the Behavioral Effects of N-Pyrrolidino Protonitazene in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction N-Pyrrolidino Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class (nitazenes). Preclinical data indicate that it is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class (nitazenes). Preclinical data indicate that it is a highly potent µ-opioid receptor (MOR) agonist, with a potency significantly greater than that of fentanyl[1][2][3][4]. Understanding its behavioral effects is crucial for assessing its abuse potential and developing potential countermeasures. These application notes provide an overview and detailed protocols for using animal models to study the behavioral pharmacology of N-Pyrrolidino Protonitazene.

Mechanism of Action: µ-Opioid Receptor Signaling

N-Pyrrolidino Protonitazene, like other opioids, exerts its effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Pyrrolidino_Protonitazene N-Pyrrolidino Protonitazene MOR µ-Opioid Receptor (MOR) N-Pyrrolidino_Protonitazene->MOR Binds to G_Protein Gi/o Protein (α, β, γ subunits) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits K_Channel K+ Channel G_Protein->K_Channel βγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to Efflux K+ Efflux (Hyperpolarization) K_Channel->Efflux Leads to Influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Influx Reduces Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (Housing & Handling) Habituation Habituation to Apparatus (e.g., Open Field, Restrainer) Animal_Acclimation->Habituation Baseline Baseline Testing (Pre-Drug Measurement) Habituation->Baseline Drug_Prep Drug Preparation (N-Pyrrolidino Protonitazene & Vehicle) Dosing Drug Administration (s.c., i.p., or i.v.) Drug_Prep->Dosing Locomotor Locomotor Activity Dosing->Locomotor Test Hot_Plate Hot Plate Test Dosing->Hot_Plate Test Tail_Flick Tail-Flick Test Dosing->Tail_Flick Test Self_Admin Self-Administration Dosing->Self_Admin Test Data_Collection Data Collection & Collation Locomotor->Data_Collection Hot_Plate->Data_Collection Tail_Flick->Data_Collection Self_Admin->Data_Collection Stats Statistical Analysis (e.g., ANOVA, ED50 Calculation) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Method

Application Notes and Protocols for the Sample Preparation of N-Pyrrolidino Protonitazene in Blood Samples

For Researchers, Scientists, and Drug Development Professionals Introduction N-Pyrrolidino Protonitazene is a potent novel synthetic opioid of the nitazene (B13437292) class, which poses a significant challenge to public...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino Protonitazene is a potent novel synthetic opioid of the nitazene (B13437292) class, which poses a significant challenge to public health and forensic toxicology.[1][2] Its high potency necessitates sensitive and reliable analytical methods for its detection and quantification in biological matrices, particularly blood, to understand its pharmacokinetic profile, toxicity, and involvement in overdose cases. This document provides detailed application notes and protocols for the sample preparation of N-Pyrrolidino Protonitazene from blood samples, focusing on established techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes the quantitative parameters associated with the analysis of N-Pyrrolidino Protonitazene and other nitazene analogs in blood, as reported in various studies. These values are crucial for method validation and for ensuring the required sensitivity for forensic and clinical applications.

ParameterN-Pyrrolidino Protonitazene & Other NitazenesMethodMatrixSource
Calibration Range 0.5–50 ng/mLLC-MS/MSWhole Blood[3]
Limit of Detection (LOD) 0.1 ng/mLLC-MS/MSWhole Blood[3]
Limit of Quantitation (LOQ) 0.5 ng/mLLC-MS/MSWhole Blood[3]
Postmortem Blood Concentrations 0.3 to 55 ng/mL (mean: 8.0 ng/mL, median: 1.2 ng/mL)LC-QQQ-MSPostmortem Blood[4]
Extraction Yield (LPME) >81% for nine nitazene analogs96-well LPMEWhole Blood[5]

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a common and effective method for the extraction of opioids from biological matrices.[6] This protocol is adapted from a validated method for the analysis of nitazene analogs in whole blood.[3]

Materials:

  • Whole blood sample

  • Internal standard (e.g., Isotonitazene-d7)

  • Borax buffer (10 mM, pH 10.4)

  • Extraction solvent (70:30 N-butyl chloride:ethyl acetate)

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (initial chromatographic mobile phase)

  • Autosampler vials

Protocol:

  • Pipette 0.5 mL of whole blood into a centrifuge tube.

  • Spike the sample with the appropriate concentration of the internal standard.

  • Add 1 mL of 10 mM Borax buffer (pH 10.4) to the sample.

  • Add 3 mL of the extraction solvent (70:30 N-butyl chloride:ethyl acetate).

  • Vortex the mixture for 1 minute or rotate for 15 minutes.

  • Centrifuge at 4,600 rpm for 10 minutes.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 200 µL of the initial chromatographic mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and concentration, leading to cleaner extracts and improved analytical sensitivity.[7][8] This protocol is based on a method developed for the extraction of nine nitazene compounds from blood.[9]

Materials:

  • Whole blood sample

  • Internal standard

  • Acetonitrile (ACN)

  • 100 mM phosphate (B84403) buffer (pH 7)

  • SPE cartridges (e.g., UCT Clean Screen® DAU)

  • Methanol (B129727) (MeOH)

  • Deionized water (DI H2O)

  • Elution solvent (e.g., 98:2 Methanol:Ammonium Hydroxide)

  • 10% Hydrochloric acid (HCl) in methanol

  • Centrifuge tubes

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

  • Autosampler vials

Protocol:

  • In a test tube, combine 0.5 mL of the blood sample, the internal standard, 200 µL of acetonitrile, and 1.3 mL of 100 mM phosphate buffer (pH 7).[9]

  • Vortex the mixture and then centrifuge for 10 minutes at 3000 rpm.[9]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of Methanol.

    • Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 7).[9]

  • Sample Loading:

    • Load the supernatant from step 2 onto the conditioned SPE cartridge at a flow rate of 1 to 2 mL/minute.[9]

  • Washing:

    • Wash the cartridge with 3 mL of DI H2O.[9]

    • Wash the cartridge with 3 mL of 50:50 Methanol:DI H2O.[9]

  • Drying:

    • Dry the column for at least 10 minutes under full pressure or vacuum.[9]

  • Elution:

    • Elute the analytes with 3 mL of the elution solvent (e.g., 98:2 MeOH:NH4OH).[9]

  • Evaporation and Reconstitution:

    • Add 250 µL of 10% HCl in methanol to the eluate to form more stable salt forms of the analytes.[9]

    • Evaporate the eluate to dryness at 35°C under a gentle stream of nitrogen.[9]

    • Reconstitute the residue in 1 mL of 50:50 Methanol:Water.[9]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the sample preparation and analysis of N-Pyrrolidino Protonitazene in blood samples.

SamplePrepWorkflow cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis BloodSample Whole Blood Sample Spiking Spike with Internal Standard BloodSample->Spiking LLE Liquid-Liquid Extraction (LLE) Spiking->LLE Alkaline pH Organic Solvent SPE Solid-Phase Extraction (SPE) Spiking->SPE Buffer Addition Centrifugation Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: General workflow for N-Pyrrolidino Protonitazene analysis in blood.

References

Technical Notes & Optimization

Troubleshooting

"improving sensitivity of N-Pyrrolidino Protonitazene detection in urine"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of N-Pyrrolidino Protonitazene...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of N-Pyrrolidino Protonitazene (B12782313) and its metabolites in urine.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during the analytical process.

Q1: We are not detecting N-Pyrrolidino Protonitazene in our urine samples, even with suspected use. What are the possible reasons?

A1: Several factors could contribute to non-detection:

  • Rapid Metabolism: N-Pyrrolidino Protonitazene is extensively metabolized in the body. The parent compound may be present at very low or undetectable concentrations in urine. It is crucial to target its metabolites, which are often found at higher concentrations and have a longer detection window. Key metabolites to include in your assay are N-desethyl protonitazene and 4'-hydroxy-nitazene.[1][2][3]

  • Inadequate Sensitivity: The concentrations of N-Pyrrolidino Protonitazene and its metabolites in urine can be extremely low, often in the sub-nanogram per milliliter range.[4][5] Your analytical method, particularly the instrumentation (e.g., LC-MS/MS), must be sensitive enough to detect these trace amounts.

  • Improper Sample Preparation: The sample preparation method may not be optimal. For instance, many metabolites are excreted as glucuronide conjugates. Without an enzymatic hydrolysis step (e.g., using β-glucuronidase) during sample preparation, these conjugated metabolites will not be detected.[1]

  • Use of Inappropriate Screening Methods: Standard opioid immunoassays or test strips are not designed to detect nitazene (B13437292) analogs like N-Pyrrolidino Protonitazene due to their unique chemical structures.[2][5] Highly specific and sensitive methods like mass spectrometry are required.

Q2: What are the most critical steps in sample preparation to improve the sensitivity of detection?

A2: To enhance detection sensitivity, focus on the following sample preparation steps:

  • Enzymatic Hydrolysis: This is a critical step to cleave glucuronide conjugates and release the free form of the metabolites, making them detectable by LC-MS/MS.[1]

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques are essential for concentrating the analytes and removing interfering matrix components from the urine sample. A clean extract leads to reduced matrix effects and improved signal-to-noise ratios.[6][7]

  • Solvent and pH Optimization: The choice of extraction solvents and the adjustment of pH during extraction are crucial for maximizing the recovery of N-Pyrrolidino Protonitazene and its metabolites.

Q3: We are observing significant matrix effects in our LC-MS/MS analysis. How can we mitigate this?

A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in urine analysis. Here are some strategies to minimize their impact:

  • Effective Sample Cleanup: As mentioned, using robust SPE or LLE protocols is the first line of defense against matrix effects.

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure that the analytes of interest elute in a region free from co-eluting matrix components.

  • Use of Internal Standards: Employing stable isotope-labeled internal standards for N-Pyrrolidino Protonitazene and its key metabolites can compensate for matrix effects and improve the accuracy and precision of quantification.

  • Dilution: If matrix effects are severe, a simple "dilute-and-shoot" approach, where the urine sample is diluted with the initial mobile phase, can sometimes be effective, although this may compromise the limits of detection.

Q4: Which metabolites of N-Pyrrolidino Protonitazene should we target for the most reliable and sensitive detection?

A4: For the highest chance of detection, it is recommended to target a panel of metabolites in addition to the parent drug. The most significant and frequently detected metabolites in urine include:

  • N-desethyl protonitazene: Often found at higher concentrations than the parent compound.[4]

  • 4'-hydroxy-nitazene: A common metabolite for several nitazene compounds, making it a good general marker for this class of opioids.[2][3][5]

  • N-desethyl O-despropyl protonitazene glucuronide: Found to be one of the most abundant metabolites in urine.[4]

Targeting these metabolites provides a longer window of detection and increases the likelihood of a positive finding.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for N-Pyrrolidino Protonitazene and related compounds from various studies.

CompoundMatrixMethodLODLOQReference
ProtonitazenePlasma, UrineLC-HRMS0.1 ng/mL-[4]
ProtonitazepynePlasma, UrineLC-HRMS0.1 ng/mL-[4]
IsotonitazeneWhole Blood, Urine, TissueLC-QQQ-MS0.1 ng/mL0.5 ng/mL[7]
MetonitazeneWhole Blood, Urine, TissueLC-QQQ-MS0.1 ng/mL0.5 ng/mL[7]
ProtonitazeneWhole Blood, Urine, TissueLC-QQQ-MS0.1 ng/mL0.5 ng/mL[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on common SPE procedures for opioid analysis in urine.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

    • Vortex the sample.

    • Add 20 µL of β-glucuronidase enzyme solution.

    • Incubate at 60°C for 1-2 hours.

  • SPE Column Conditioning:

    • Condition a mixed-mode SPE column with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE column at a slow, steady flow rate (1-2 mL/min).

  • Washing:

    • Wash the column with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the column with 2 mL of a 5% methanol in water solution to remove further interferences.

    • Dry the column thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-HRMS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of N-Pyrrolidino Protonitazene and its metabolites.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan with data-dependent MS/MS (ddMS2) or parallel reaction monitoring (PRM).

    • Resolution: Set to a high resolution (e.g., >70,000 FWHM) to enable accurate mass measurements.

    • Collision Energy: Optimized for each analyte to achieve characteristic fragmentation patterns.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (LC) reconstitution->lc ms Mass Spectrometry (MS/MS or HRMS) lc->ms data Data Analysis ms->data

Caption: General experimental workflow for the detection of N-Pyrrolidino Protonitazene in urine.

Troubleshooting_Logic start Negative Detection Result metabolism Is the method targeting metabolites (e.g., N-desethyl, 4'-hydroxy)? start->metabolism sensitivity Is the instrument sensitivity sufficient (sub-ng/mL)? metabolism->sensitivity Yes re_evaluate Re-evaluate Method metabolism->re_evaluate No hydrolysis Was enzymatic hydrolysis performed? sensitivity->hydrolysis Yes sensitivity->re_evaluate No extraction Is the extraction method (SPE/LLE) optimized and validated? hydrolysis->extraction Yes hydrolysis->re_evaluate No positive_id Positive Identification extraction->positive_id Yes extraction->re_evaluate No

Caption: Troubleshooting flowchart for negative N-Pyrrolidino Protonitazene detection results.

References

Optimization

"overcoming matrix effects in N-Pyrrolidino Protonitazene analysis"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of N-Pyrrolidino Protonitazene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of N-Pyrrolidino Protonitazene?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the analysis of N-Pyrrolidino Protonitazene, particularly in complex biological matrices like whole blood or urine, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This can result in inaccurate quantification, poor sensitivity, and unreliable results.

Q2: Is a stable isotope-labeled internal standard (SIL-IS) available for N-Pyrrolidino Protonitazene?

A2: Currently, a commercially available stable isotope-labeled internal standard specifically for N-Pyrrolidino Protonitazene has not been identified in our search of common vendors. The use of a SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. For laboratories requiring the highest accuracy, custom synthesis of a deuterated N-Pyrrolidino Protonitazene standard is a viable option.[1] Several companies specialize in the custom synthesis of such compounds.

Q3: What are the recommended analytical techniques for N-Pyrrolidino Protonitazene analysis?

A3: The most common and recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity in complex matrices. A new drug monograph from the Center for Forensic Science Research & Education (CFSRE) and a method guide from Restek provide established MRM transitions and chromatographic conditions for N-Pyrrolidino Protonitazene.[2][4]

Q4: Which sample preparation techniques are suitable for extracting N-Pyrrolidino Protonitazene from biological matrices?

A4: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for extracting N-Pyrrolidino Protonitazene and other nitazene (B13437292) analogs from biological samples. The choice between LLE and SPE will depend on the specific matrix, required cleanliness of the extract, and available laboratory resources.

Troubleshooting Guides

Issue 1: Poor peak shape and low signal intensity for N-Pyrrolidino Protonitazene.

This issue is often indicative of significant ion suppression.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram. A constant flow of N-Pyrrolidino Protonitazene standard is introduced after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at the retention times of interfering compounds.

    • Quantitative Assessment: Compare the peak area of a standard spiked into a post-extraction blank sample with the peak area of a standard in a clean solvent. A significant difference indicates the presence of matrix effects.

  • Optimize Sample Preparation:

    • If using LLE, try a different extraction solvent or adjust the pH of the aqueous phase to improve the partitioning of the analyte and reduce the co-extraction of interfering substances.

    • If using SPE, ensure the cartridge type is appropriate for the analyte's properties. Experiment with different wash and elution solvents to achieve a cleaner extract.

  • Chromatographic Optimization:

    • Modify the gradient profile to separate N-Pyrrolidino Protonitazene from the ion-suppressing region of the chromatogram.

    • Consider using a different stationary phase, such as a biphenyl (B1667301) column, which can offer different selectivity for separating the analyte from matrix components.[4]

Issue 2: Inconsistent and non-reproducible quantitative results.

This can be caused by variable matrix effects between different samples or the absence of an appropriate internal standard.

Troubleshooting Steps:

  • Internal Standard Selection:

    • Alternative: If custom synthesis is not feasible, use a structurally similar compound as an internal standard. A deuterated analog of another nitazene, such as isotonitazene-d7, has been used in methods for the broader class of nitazene analogs.[5] However, it is crucial to validate that it effectively compensates for the matrix effects on N-Pyrrolidino Protonitazene.

  • Method of Standard Additions:

    • For critical samples where high accuracy is required and a reliable internal standard is unavailable, the method of standard additions can be employed.[5] This involves spiking the unknown sample with known concentrations of the analyte to create a calibration curve within the sample matrix itself, thereby accounting for matrix effects.

  • Sample Dilution:

    • Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this approach may compromise the limit of detection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Pyrrolidino Protonitazene from Whole Blood

This protocol is adapted from a method for a panel of nitazene analogs.

Materials:

  • SPE Cartridges: Mixed-mode cation exchange cartridges

  • Reagents: Methanol, Deionized Water, Ammonium Hydroxide (B78521), Acetonitrile, 0.1 M Phosphate (B84403) Buffer (pH 6)

  • Internal Standard Solution (e.g., Isotonitazene-d7)

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add the internal standard.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6).

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 2 mL of deionized water.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of methanol.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of ethyl acetate (B1210297)/acetonitrile/ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for N-Pyrrolidino Protonitazene from Urine

This protocol is based on a method for the structurally similar N-pyrrolidino etonitazene and should be validated for N-Pyrrolidino Protonitazene.

Materials:

  • Reagents: 0.1 M Borax buffer (pH 10.4), n-butyl chloride, ethyl acetate

  • Internal Standard Solution

Procedure:

  • Sample Preparation: To 1 mL of urine, add the internal standard and 1 mL of 0.1 M Borax buffer (pH 10.4). Vortex to mix.

  • Extraction: Add 3 mL of n-butyl chloride/ethyl acetate (70:30 v/v). Cap and rotate for 10 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

  • Solvent Transfer: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Parameters for N-Pyrrolidino Protonitazene Analysis (Source: Adapted from Restek Method Development Guide)[4]

ParameterValue
Precursor Ion (m/z) 409.0
Product Ion 1 (m/z) 98.3
Product Ion 2 (m/z) 56.2
Collision Energy Optimized experimentally

Table 2: Example Extraction Efficiency and Matrix Effect Data for a Structurally Similar Compound (N-pyrrolidino etonitazene) in Whole Blood (Source: CFSRE NPS Discovery Toolkit)

Extraction MethodRecovery (%)Matrix Effect (%)Process Efficiency (%)
Solid-Phase Extraction (SPE) 848773
Liquid-Liquid Extraction (LLE) 87139122

Note: A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. This data is for N-pyrrolidino etonitazene and should be used as a reference. It is crucial to validate these parameters for N-Pyrrolidino Protonitazene in your own laboratory.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Whole Blood, Urine) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for the analysis of N-Pyrrolidino Protonitazene.

troubleshooting_logic start Inaccurate or Inconsistent Results check_me Assess Matrix Effects? (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effects Present check_me->me_present optimize_prep Optimize Sample Prep (LLE/SPE) me_present->optimize_prep Yes no_me No Significant Matrix Effects me_present->no_me No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS (if available) optimize_chrom->use_sil_is end Reliable Results use_sil_is->end check_other Investigate Other Instrumental/Method Issues no_me->check_other check_other->end

Caption: Troubleshooting logic for addressing matrix effects in N-Pyrrolidino Protonitazene analysis.

References

Troubleshooting

"troubleshooting peak tailing in N-Pyrrolidino Protonitazene chromatography"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the chromatographic analysis of N-Pyrrolidino Protonitazene (B12782313), with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is N-Pyrrolidino Protonitazene?

A1: N-Pyrrolidino Protonitazene is a potent novel synthetic opioid belonging to the 2-benzylbenzimidazole class, also known as nitazenes.[1][2][3] It is structurally related to other nitazene (B13437292) analogs like protonitazene and N-pyrrolidino etonitazene.[2][3] It has been identified in forensic casework and is a compound of interest in toxicological and pharmaceutical research.[2][3]

Q2: What are the typical analytical methods for N-Pyrrolidino Protonitazene?

A2: The most common analytical methods for the identification and quantification of N-Pyrrolidino Protonitazene are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred for its sensitivity and specificity in complex matrices like biological fluids.[4][5]

Q3: What causes peak tailing in the chromatography of N-Pyrrolidino Protonitazene?

A3: N-Pyrrolidino Protonitazene is a basic compound. Peak tailing in the reversed-phase HPLC of basic compounds is primarily caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[6] Other contributing factors can include improper mobile phase pH, column degradation, sample overload, and extra-column dead volume.[7]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the chromatography of N-Pyrrolidino Protonitazene.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_system Check for extra-column effects: - Fittings and connections - Tubing length and diameter check_all_peaks->check_system yes_all check_mobile_phase Verify mobile phase pH and composition check_all_peaks->check_mobile_phase no_all check_column_frit Inspect/replace column inlet frit check_system->check_column_frit check_column_frit->check_mobile_phase yes_all Yes no_all No prepare_fresh_mp Prepare fresh mobile phase check_mobile_phase->prepare_fresh_mp incorrect_mp adjust_ph Adjust mobile phase pH (lower pH for basic analytes) check_mobile_phase->adjust_ph correct_mp end Peak Shape Improved prepare_fresh_mp->end check_sample Investigate sample-related issues adjust_ph->check_sample correct_mp Correct? incorrect_mp Incorrect? dilute_sample Dilute sample (check for overload) check_sample->dilute_sample sample_issue check_column Evaluate column performance check_sample->check_column no_sample_issue check_solvent Ensure sample solvent is weaker than mobile phase dilute_sample->check_solvent check_solvent->end sample_issue Issue Found? no_sample_issue No Issue flush_column Flush column with strong solvent check_column->flush_column column_issue check_column->end no_column_issue replace_column Replace with new or end-capped column flush_column->replace_column replace_column->end column_issue Issue Persists? no_column_issue Resolved

Caption: A stepwise guide to troubleshooting peak tailing.

Detailed Troubleshooting Steps in Q&A Format

Q: My chromatogram shows tailing for the N-Pyrrolidino Protonitazene peak. Where should I start?

A: First, determine if only the N-Pyrrolidino Protonitazene peak is tailing or if all peaks in the chromatogram are affected.

  • If all peaks are tailing: This often points to a problem with the HPLC system itself, such as extra-column dead volume from loose fittings or improper tubing. It could also indicate a blockage of the column inlet frit.[8]

  • If only the N-Pyrrolidino Protonitazene peak (and other basic compounds) are tailing: This is likely due to chemical interactions between the basic analyte and the stationary phase, or issues with the mobile phase.

Q: How can I address peak tailing caused by secondary silanol interactions?

A: Secondary interactions with acidic silanol groups are a primary cause of peak tailing for basic compounds like N-Pyrrolidino Protonitazene.[6] Here are several strategies to mitigate this:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[6]

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to block many of the residual silanol groups, leading to improved peak shape for basic compounds.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a stable pH.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can improve peak shape by competitively binding to the active silanol sites. However, TEA is not ideal for LC-MS applications due to ion suppression.

Q: Can the mobile phase composition, other than pH, affect peak tailing?

A: Yes. The choice of organic modifier can influence peak shape. For nitazene analogs, methanol (B129727) has been shown to be effective as an organic mobile phase, as it can allow for beneficial pi-pi interactions with certain stationary phases (like biphenyl) that enhance separation.[9] Always ensure your mobile phase is freshly prepared and well-mixed.

Q: What if adjusting the mobile phase and using a suitable column doesn't solve the problem?

A: If peak tailing persists, consider the following:

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[8] Try injecting a smaller volume or diluting your sample.

  • Sample Solvent: The solvent used to dissolve your sample should ideally be the same as or weaker than the initial mobile phase. A stronger sample solvent can cause peak distortion.

  • Column Contamination and Voids: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.[10] A void at the head of the column can also cause peak distortion. Flushing the column with a strong solvent or, if necessary, replacing the column may be required.[6][10] Using a guard column can help extend the life of your analytical column.

Experimental Protocols

The following is a representative LC-MS/MS method for the analysis of nitazene analogs, including N-Pyrrolidino Protonitazene, based on published methodologies.[4][5][11]

Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., whole blood, urine), add an internal standard.

  • Add a basic buffer (e.g., sodium carbonate) to adjust the pH.

  • Add an organic extraction solvent (e.g., ethyl acetate/hexane mixture).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase A.

Chromatographic Conditions

ParameterValue
Column C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate (pH 3.1)[5][11]
Mobile Phase B Methanol[5][11]
Flow Rate 0.5 mL/min[11]
Column Temperature 60°C[11]
Injection Volume 4 µL[11]
Gradient A typical gradient might start at 10% B, ramp to 50% B, then to 70% B, followed by a high organic wash and re-equilibration.[11]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
Detection Mode Multiple Reaction Monitoring (MRM)[5][11]
MRM Transitions Specific precursor and product ions for N-Pyrrolidino Protonitazene and other analytes of interest would be monitored. For N-Pyrrolidino Protonitazene, a precursor ion of m/z 409.0 could be used.[9]

Signaling Pathway

N-Pyrrolidino Protonitazene is a µ-opioid receptor agonist.[1] Upon binding, it initiates a downstream signaling cascade.

Diagram: Simplified µ-Opioid Receptor Signaling Pathway

OpioidSignaling Simplified µ-Opioid Receptor Signaling Pathway ligand N-Pyrrolidino Protonitazene (Agonist) receptor µ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Heterotrimeric G-protein (Gi/o) receptor->g_protein Activates g_alpha Gαi/o subunit g_protein->g_alpha g_beta_gamma Gβγ subunit g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ca_channel Voltage-Gated Ca²⁺ Channels g_beta_gamma->ca_channel Inhibits k_channel GIRK Channels (K⁺ Channels) g_beta_gamma->k_channel Activates camp cAMP ac->camp cellular_response Cellular Response: - Hyperpolarization - Reduced Neuronal Excitability - Decreased Neurotransmitter Release ac->cellular_response ca_channel->cellular_response k_channel->cellular_response inhibition Inhibition activation Activation

Caption: Agonist binding to the µ-opioid receptor leads to G-protein activation and downstream effects.

References

Optimization

"addressing isomer interference in N-Pyrrolidino Protonitazene analysis"

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing isomer interference during the analysis o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing isomer interference during the analysis of N-Pyrrolidino Protonitazene.

Troubleshooting Guide

Isomer interference is a significant challenge in the analysis of N-Pyrrolidino Protonitazene due to the existence of positional isomers, such as N-Pyrrolidino Isotonitazene, which may not be distinguishable by mass spectrometry alone.[1][2] Effective chromatographic separation is crucial for accurate identification and quantification.[3][4]

Issue Potential Cause Recommended Solution
Poor or no chromatographic separation of N-Pyrrolidino Protonitazene and its isomers. Inadequate column chemistry for resolving positional isomers.Utilize a column with alternative selectivity, such as a biphenyl (B1667301) phase, which has demonstrated baseline separation of nitazene (B13437292) isomers.[5][6] A C18 column can also be effective with an optimized gradient.[3]
Suboptimal mobile phase composition or gradient program.Optimize the mobile phase gradient. A common starting point is a reverse-phase gradient with 0.1% formic acid in water and methanol (B129727).[3] Adjust the gradient slope and hold times to maximize resolution between the isomeric peaks.
Inappropriate column temperature.Increase the column temperature (e.g., to 60°C) to improve peak shape and potentially enhance separation, though stability of the analytes should be considered.[6]
Co-elution of isomers leading to inaccurate quantification. Insufficient chromatographic resolution.In addition to the solutions above, consider reducing the flow rate to increase the number of theoretical plates and improve separation.
Matrix effects from complex samples (e.g., whole blood, urine) suppressing or enhancing ionization of one isomer over another.Employ a robust sample preparation technique, such as liquid-liquid extraction or solid-phase extraction, to minimize matrix effects.[3]
Inability to differentiate isomers by mass spectrometry. Identical or very similar fragmentation patterns between isomers.This is an inherent limitation for positional isomers. Rely on chromatographic separation for definitive identification.[3][4] Use multiple reaction monitoring (MRM) with carefully selected and optimized transitions, although unique fragments may not be available.[7]
Peak tailing or fronting affecting integration and reproducibility. Active sites on the analytical column.Use a column with end-capping and ensure the mobile phase pH is appropriate for the analytes.
Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: Why can't I distinguish N-Pyrrolidino Protonitazene from its isomers using only mass spectrometry?

A1: N-Pyrrolidino Protonitazene and its positional isomers, such as N-Pyrrolidino Isotonitazene, have the same molecular weight and often produce identical or very similar fragment ions in MS/MS analysis.[3][4] This is because the fragmentation is primarily driven by the core structure, and the different substitution patterns on the benzene (B151609) ring may not lead to unique product ions. Therefore, chromatographic separation is essential for their differentiation.[3]

Q2: What are the recommended LC-MS/MS parameters for the separation of N-Pyrrolidino Protonitazene and its isomers?

A2: A successful approach involves using a C18 or biphenyl analytical column with a gradient elution.[3][5][6] A typical mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[3] A linear gradient from a lower to a higher percentage of organic phase over several minutes can achieve separation. For example, one method utilizes a gradient from 40% to 70% B over 5.5 minutes.[3] The flow rate is typically around 0.4-0.5 mL/min, and the column temperature can be maintained at 30-60°C.[3][6]

Q3: What are some typical retention times for N-Pyrrolidino Protonitazene and its related isomers?

A3: Retention times are specific to the analytical method and system. However, in a reported method, N-Pyrrolidino Isotonitazene eluted at 6.84 minutes, while N-Pyrrolidino Protonitazene eluted at 6.97 minutes, demonstrating the close elution profile that necessitates a high-resolution chromatographic system.[2] In another study, isotonitazene and protonitazene, two closely related isomers, had retention times of 6.34 min and 6.69 min, respectively.[3][8]

Q4: Are there any specific sample preparation techniques recommended for analyzing N-Pyrrolidino Protonitazene in biological matrices?

A4: Yes, for complex matrices like whole blood, a basic liquid-liquid extraction has been shown to be effective.[3] This helps to remove interfering substances and concentrate the analytes, leading to a cleaner chromatogram and more reliable quantification.

Q5: What are the common MRM transitions for N-Pyrrolidino Protonitazene?

A5: For N-Pyrrolidino Protonitazene, the precursor ion is m/z 409.0. Common product ions for monitoring are m/z 98.3 and 56.2.[7] It is crucial to optimize these transitions on your specific instrument.

Quantitative Data

The following table summarizes key analytical parameters for N-Pyrrolidino Protonitazene and a closely related isomer, N-Pyrrolidino Isotonitazene, from a published method.

AnalytePrecursor Ion (m/z)Product Ions (m/z)Retention Time (min)
N-Pyrrolidino Protonitazene409.098.3, 56.2[7]6.97[2]
N-Pyrrolidino IsotonitazeneNot specifiedNot specified6.84[2]
Protonitazene411.0100.2, 72.2[7]6.69[3]
IsotonitazeneNot specifiedNot specified6.34[3]

Note: Retention times are highly dependent on the specific chromatographic system and method.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of N-Pyrrolidino Protonitazene and its Isomers

This protocol is a composite based on published methods for the analysis of nitazene analogs.[3][5][6]

1. Sample Preparation (Liquid-Liquid Extraction for Whole Blood)

  • To 1 mL of whole blood, add an internal standard.

  • Add a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9) to basify the sample.

  • Add an organic extraction solvent (e.g., n-butyl chloride).

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. Liquid Chromatography

  • Column: Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm)[3] or Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).[5][6]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in methanol.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 30°C.[3]

  • Gradient:

    • 0-1 min: 40% B

    • 1-5.5 min: Linear ramp to 70% B

    • 5.5-6 min: Linear ramp to 40% B

    • 6-7 min: Hold at 40% B (re-equilibration)[3]

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Pyrrolidino Protonitazene: Precursor 409.0 -> Products 98.3, 56.2.[7]

  • Optimize ion source parameters (e.g., gas temperatures, flow rates, capillary voltage) according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Whole Blood Sample l_l_extraction Liquid-Liquid Extraction start->l_l_extraction reconstitution Reconstitution l_l_extraction->reconstitution lc_separation LC Separation (C18 or Biphenyl Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the analysis of N-Pyrrolidino Protonitazene.

troubleshooting_logic start Poor Isomer Separation check_column Using appropriate column? (e.g., Biphenyl, C18) start->check_column check_gradient Gradient optimized? check_column->check_gradient Yes solution_column Switch to Biphenyl or high-resolution C18 column check_column->solution_column No check_temp Column temperature optimized? check_gradient->check_temp Yes solution_gradient Adjust gradient slope and hold times check_gradient->solution_gradient No solution_temp Test higher column temperatures (e.g., 60°C) check_temp->solution_temp No

References

Troubleshooting

Technical Support Center: Refining Quantification Methods for Low Concentrations of N-Pyrrolidino Protonitazene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Pyrrolidino Protoni...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Pyrrolidino Protonitazene, a potent synthetic opioid, at low concentrations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical workflow for N-Pyrrolidino Protonitazene quantification.

Issue Potential Cause Recommended Solution
Poor or No Signal for N-Pyrrolidino Protonitazene Inefficient extraction from the sample matrix.Optimize the sample preparation method. For blood samples, consider a basic liquid-liquid extraction (LLE) with a solvent mixture like n-butyl chloride and ethyl acetate. For urine, enzymatic hydrolysis followed by solid-phase extraction (SPE) may be necessary to account for metabolites. Ensure the pH of the extraction buffer is optimized for N-Pyrrolidino Protonitazene (as a basic compound).
Suboptimal ionization in the mass spectrometer source.Verify and optimize electrospray ionization (ESI) source parameters. Use positive ionization mode. Ensure the spray needle is properly positioned and the source is clean. Check mobile phase composition; the presence of a small amount of formic acid (e.g., 0.1%) in the mobile phase can aid in protonation and improve signal intensity.
Incorrect MRM transitions.Confirm the precursor and product ions for N-Pyrrolidino Protonitazene. The precursor ion in positive ESI mode is [M+H]+, which is m/z 409.2. Common product ions for fragmentation are m/z 98.1 and m/z 56.1.[1] Use a certified reference material to optimize collision energies for each transition.
Analyte degradation.Minimize sample exposure to light and elevated temperatures. Store stock solutions and prepared samples at appropriate cold temperatures (e.g., 4°C for short-term, -20°C or lower for long-term).
High Background Noise or Matrix Effects Co-elution of interfering substances from the biological matrix.Improve chromatographic separation. Utilize a column with a different selectivity, such as a biphenyl (B1667301) or phenyl-hexyl column, which can provide better separation for aromatic compounds like nitazenes. Adjust the gradient elution profile to better resolve the analyte from matrix components.[2]
Insufficient sample cleanup.Employ a more rigorous sample preparation method. If using LLE, include a back-extraction step. For SPE, ensure the washing steps are adequate to remove interferences without causing analyte loss.
Contamination from laboratory environment or reagents.Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all glassware and equipment. Analyze a blank sample (matrix without analyte) to identify sources of contamination.
Inconsistent or Poor Peak Shape Suboptimal chromatographic conditions.Ensure the mobile phase is properly degassed. Check for leaks in the LC system. The analytical column may be degraded or clogged; try flushing or replacing the column. Ensure the injection solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Column overload.While less likely with low concentrations, ensure the injected amount is within the linear range of the column and detector.
Difficulty in Distinguishing Isomers Co-elution of N-Pyrrolidino Protonitazene and its positional isomer, N-Pyrrolidino Isotonitazene.Chromatographic separation is critical as isomers are not distinguishable by mass spectrometry alone.[3] A high-resolution analytical column and an optimized gradient elution are necessary to achieve baseline separation. The retention time for N-Pyrrolidino Protonitazene has been reported to be slightly different from its isomer on certain columns.[4]
Low Recovery During Sample Preparation Inappropriate pH for extraction.N-Pyrrolidino Protonitazene is a basic compound. Ensure the pH of the sample is adjusted to a basic level (e.g., pH 9-10) before liquid-liquid extraction to ensure it is in its neutral form and will partition into the organic solvent.
Suboptimal SPE cartridge and elution solvent.For SPE, a cation-exchange mechanism can be effective for basic compounds. Ensure the elution solvent is strong enough to displace the analyte from the sorbent. A common elution solvent is a mixture of ethyl acetate, acetonitrile, and ammonium (B1175870) hydroxide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying low concentrations of N-Pyrrolidino Protonitazene?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of N-Pyrrolidino Protonitazene in biological matrices.[5][6][7] This technique allows for the detection of the very low concentrations (sub-ng/mL) expected due to the high potency of the compound.

Q2: What are the typical MRM transitions for N-Pyrrolidino Protonitazene?

A2: For N-Pyrrolidino Protonitazene, the precursor ion (Q1) is typically the protonated molecule, [M+H]+, with an m/z of 409.2. The most common product ions (Q3) used for quantification and qualification are m/z 98.3 and 56.2.[1]

Q3: What kind of sample preparation is required for blood or urine samples?

A3: For whole blood, a basic liquid-liquid extraction (LLE) is a common and effective method.[5][6] For urine, which may contain metabolites, enzymatic hydrolysis to cleave conjugated metabolites, followed by solid-phase extraction (SPE), is often recommended.

Q4: What are the expected concentration ranges of N-Pyrrolidino Protonitazene in authentic samples?

A4: In post-mortem toxicology cases, blood concentrations of N-Pyrrolidino Protonitazene have been found to range from 0.3 to 55 ng/mL, with a median concentration of around 1.2 ng/mL.[8][9] These low concentrations highlight the need for highly sensitive analytical methods.

Q5: How can I differentiate N-Pyrrolidino Protonitazene from its isomer, N-Pyrrolidino Isotonitazene?

A5: Since these compounds are positional isomers, they have the same mass and will not be differentiated by the mass spectrometer. Therefore, chromatographic separation is essential. Utilizing a high-resolution analytical column and carefully optimizing the gradient elution can achieve separation based on their slightly different retention times.[3][4]

Q6: Are there any commercially available reference materials for N-Pyrrolidino Protonitazene?

A6: Yes, certified reference materials for N-Pyrrolidino Protonitazene and its deuterated internal standard are available from commercial suppliers such as Cayman Chemical.[4] Using a stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in extraction efficiency.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of N-Pyrrolidino Protonitazene and related nitazene (B13437292) analogs.

Table 1: LC-MS/MS Parameters for N-Pyrrolidino Protonitazene

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
N-Pyrrolidino Protonitazene409.298.356.2

Source: Restek Corporation[1]

Table 2: Reported Blood Concentrations of N-Pyrrolidino Protonitazene in Forensic Cases

StatisticConcentration (ng/mL)
Range0.3 - 55
Median1.2
Mean6.9

Source: World Health Organization, CFSRE[8][9]

Table 3: Method Detection and Quantification Limits for a Multi-Nitazene Analog Assay

ParameterValue (ng/mL)
Limit of Detection (LOD)0.1
Limit of Quantification (LOQ)0.5

Note: These values are for a validated method for nine nitazene analogs, including protonitazene, and are indicative of the sensitivity achievable for this class of compounds. Source: Journal of Analytical Toxicology[5][6][7]

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is adapted from a validated method for the analysis of nitazene analogs in whole blood.[5][6]

  • Sample Preparation:

    • Pipette 0.5 mL of whole blood into a clean centrifuge tube.

    • Add the internal standard solution (e.g., Isotonitazene-d7 at a final concentration of 10 ng/mL).

    • Add 1 mL of a basic buffer (e.g., 10 mM borax (B76245) buffer, pH 10.4).

    • Vortex briefly.

  • Extraction:

    • Add 3 mL of extraction solvent (e.g., 70:30 n-butyl chloride:ethyl acetate).

    • Rotate for 15 minutes to ensure thorough mixing.

    • Centrifuge for 10 minutes at approximately 4,600 rpm to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method for the analysis of nitazene analogs.

  • Liquid Chromatography:

    • Column: A C18 or Biphenyl analytical column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 3.0 x 100 mm).[3][5][6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B to elute the analytes. A typical run time is 6-10 minutes.

    • Flow Rate: 0.4 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As specified in Table 1. Dwell times should be optimized to ensure a sufficient number of data points across each chromatographic peak.

Visualizations

References

Optimization

Technical Support Center: N-Pyrrolidino Protonitazene Metabolite Identification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification of N-Pyrrolidino Protonitaze...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification of N-Pyrrolidino Protonitazene (B12782313) metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying metabolites of N-Pyrrolidino Protonitazene?

The primary challenges stem from a combination of factors:

  • Limited Metabolic Data: As a relatively new synthetic opioid, the metabolism of N-Pyrrolidino Protonitazene has not been extensively characterized in scientific literature.[1] This lack of established metabolic pathways makes it difficult to predict the expected biotransformations.

  • High Potency and Low Concentrations: N-Pyrrolidino Protonitazene is highly potent, with some studies suggesting it is significantly more potent than fentanyl.[1][2] This leads to low concentrations of the parent drug and its metabolites in biological samples, requiring highly sensitive analytical instrumentation for detection.[3][4]

  • Structural Isomerism: N-Pyrrolidino Protonitazene is a positional isomer of N-pyrrolidino isotonitazene.[5] This can create significant analytical challenges in distinguishing between the two compounds and their respective metabolites, especially if relying solely on mass-to-charge ratios.

  • Potential for Extensive Metabolism: While one study suggested limited metabolism of N-Pyrrolidino Protonitazene (protonitazepyne) to protonitazepyne acid, other related nitazene (B13437292) analogs, like protonitazene, undergo extensive metabolism.[6] This suggests the possibility of numerous, low-concentration metabolites that are difficult to detect and identify.

  • Lack of Commercial Reference Standards: While reference standards for the parent compound are available, commercially available standards for its potential metabolites are often lacking.[1][7] This complicates definitive identification and quantification.

Q2: What are the predicted metabolic pathways for N-Pyrrolidino Protonitazene?

While specific studies on N-Pyrrolidino Protonitazene's metabolism are scarce, researchers propose that its metabolic pathways are likely similar to other nitazene analogs, such as N-pyrrolidino etonitazene and isotonitazene.[1] Based on the metabolism of these related compounds, the following transformations are plausible:[3][6][8][9]

  • Oxidative Pyrrolidine (B122466) Ring Cleavage: This has been suggested as a primary metabolic route, leading to the formation of protonitazepyne acid.[6]

  • Hydroxylation: Hydroxylation can occur on the benzimidazole (B57391) core, the benzyl (B1604629) moiety, or the pyrrolidine ring.

  • N-dealkylation: Cleavage of the ethyl-pyrrolidine side chain from the benzimidazole nitrogen.

  • O-dealkylation: Removal of the propoxy group from the benzyl moiety.

  • Reduction of the Nitro Group: The nitro group on the benzimidazole ring can be reduced to an amino group.

  • Phase II Conjugation: Metabolites from Phase I reactions can undergo glucuronidation.

Q3: What are the key differences in metabolism between Protonitazene and N-Pyrrolidino Protonitazene (Protonitazepyne)?

Recent research indicates a significant difference in the extent of metabolism between protonitazene and N-pyrrolidino protonitazene (protonitazepyne).[6]

  • Protonitazene: Undergoes extensive Phase I (hydroxylation, N-desethylation, O-despropylation) and Phase II (glucuronidation) metabolism.[6]

  • N-Pyrrolidino Protonitazene (Protonitazepyne): Appears to have a more limited metabolism, with the primary confidently identified metabolite being protonitazepyne acid, formed through oxidative pyrrolidine ring cleavage.[6]

This difference is crucial for toxicological screening, as the parent drug may be more prominent in samples containing N-Pyrrolidino Protonitazene, while for protonitazene, metabolites may be the primary targets for detection.

Troubleshooting Guides

Issue 1: Difficulty in detecting any metabolites in biological samples.
Possible Cause Troubleshooting Step
Low Concentration of Metabolites * Increase the sample volume if possible.
  • Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve recovery.

  • Utilize a more sensitive instrument, such as a high-resolution mass spectrometer (HRMS) like a QTOF-MS.[5]

  • Consider analyzing urine samples, as metabolites are often more concentrated in urine than in blood.[6] Rapid Metabolism and Elimination | * Analyze samples collected as soon as possible after suspected exposure.

  • Investigate the stability of the parent drug and its metabolites in the stored samples, as degradation can occur.[10] Inappropriate Analytical Method | * Ensure the LC-MS/MS method is optimized for the detection of potential metabolites, including both Phase I and Phase II products.

  • Develop a non-targeted screening approach using HRMS to search for predicted metabolites based on common metabolic transformations.

Issue 2: Inability to differentiate between N-Pyrrolidino Protonitazene and its positional isomer, N-Pyrrolidino Isotonitazene.
Possible Cause Troubleshooting Step
Co-elution in Chromatography * Optimize the liquid chromatography (LC) gradient to achieve baseline separation of the isomers. This may involve using a longer column, a different stationary phase, or adjusting the mobile phase composition and gradient slope.
  • Reference materials for both isomers are crucial for confirming retention times.[7] Identical Mass-to-Charge Ratio | * Rely on chromatographic separation as the primary means of differentiation.

  • Carefully compare the fragmentation patterns (MS/MS spectra) of the suspected peaks with those of the reference standards. While isomers often produce similar fragments, the relative abundances of these fragments can differ, aiding in identification.

Issue 3: Tentative identification of a metabolite without a reference standard.
Possible Cause Troubleshooting Step
Lack of Confirmatory Data * Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the precursor and fragment ions. This allows for the confident determination of the elemental composition.
  • Analyze the fragmentation pattern to identify characteristic product ions that correspond to specific structural moieties of the proposed metabolite.

  • Compare the observed retention time with the predicted retention time based on the polarity of the proposed metabolite relative to the parent compound.

  • If possible, perform in vitro metabolism studies using human liver microsomes (HLM) or S9 fractions to generate the metabolite and compare its chromatographic and mass spectrometric data with the unknown peak in the biological sample.[9]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine
  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 50°C for 2 hours to cleave glucuronide conjugates.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-HRMS/MS Analysis for Metabolite Identification
  • Instrumentation: A high-performance liquid chromatography system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer.

  • Chromatographic Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where a full scan MS is followed by MS/MS scans of the most intense precursor ions.

  • Data Processing: Utilize metabolite identification software to search for expected and unexpected metabolites by applying common biotransformation mass shifts to the parent drug's mass.

Quantitative Data

The following table summarizes key analytical data for N-Pyrrolidino Protonitazene and related compounds, which can be used as a reference during analysis.

CompoundPrecursor Ion (m/z) [M+H]+Key Fragment Ions (m/z)
N-Pyrrolidino Protonitazene 409.2285107.0492, 84.0808
Protonitazene 411.2441100.0, 72.0
N-Pyrrolidino Isotonitazene 409.2285Not specified, but expect similar fragmentation to the isomer.
Protonitazepyne Acid (Proposed) 423.2078Varies depending on fragmentation pathway.

Note: The exact fragment ions and their relative intensities may vary depending on the instrument and collision energy used.

Visualizations

Logical Workflow for Tentative Metabolite Identification

A Acquire High-Resolution MS/MS Data from Biological Sample B Extract Ion Chromatogram (EIC) of Parent Drug (m/z 409.2285) A->B C Perform Data Mining for Predicted Metabolites A->C E Extract EICs for Predicted Metabolite m/z Values C->E D Generate List of Potential Biotransformations (e.g., +15.9949 for Hydroxylation) D->C I No Peak Found E->I J Peak Found E->J F Analyze MS/MS Spectrum of Candidate Peak G Compare Fragmentation with Parent Drug and Known Pathways F->G K Fragments Consistent? G->K H Tentative Metabolite Identification J->F L No K->L M Yes K->M M->H

Caption: Workflow for tentative metabolite identification using HRMS.

Proposed Metabolic Pathways of N-Pyrrolidino Protonitazene

parent N-Pyrrolidino Protonitazene met1 Protonitazepyne Acid parent->met1 Oxidative Ring Cleavage met2 Hydroxylated Metabolites parent->met2 Hydroxylation met3 N-dealkylated Metabolite parent->met3 N-dealkylation met4 O-dealkylated Metabolite parent->met4 O-dealkylation met5 Reduced (Amino) Metabolite parent->met5 Nitro Reduction phase2 Glucuronide Conjugates met1->phase2 met2->phase2 met3->phase2 met4->phase2 met5->phase2

Caption: Proposed metabolic pathways for N-Pyrrolidino Protonitazene.

References

Troubleshooting

"improving the stability of N-Pyrrolidino Protonitazene reference standards"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Pyrrolidino Protonitazene (B12782313) r...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Pyrrolidino Protonitazene (B12782313) reference standards. The information provided is intended to assist in improving the stability and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is N-Pyrrolidino Protonitazene?

A1: N-Pyrrolidino Protonitazene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class, commonly known as nitazenes.[1][2][3] It is structurally related to other nitazene (B13437292) analogs like protonitazene and N-pyrrolidino etonitazene.[4][5] It is recognized for its high potency, which is reported to be significantly greater than that of fentanyl.[1][6] This compound is encountered as a crystalline solid in its pure reference material form and has been identified in illicit drug samples as a light brown or beige powder.[1]

Q2: What are the recommended storage conditions for solid N-Pyrrolidino Protonitazene reference standards?

A2: While comprehensive public stability data is limited, commercial suppliers of the reference standard indicate a shelf life of at least five years when stored appropriately.[7] It is best practice to store the solid material in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated, following the specific recommendations of the supplier.

Q3: In which solvents is N-Pyrrolidino Protonitazene soluble?

A3: N-Pyrrolidino Protonitazene reference standards are soluble in various organic solvents. According to supplier information, the solubility is as follows:

  • Dimethylformamide (DMF): ~5 mg/mL

  • Dimethyl sulfoxide (B87167) (DMSO): ~3 mg/mL

  • Ethanol: ~2 mg/mL[1][7]

Q4: How stable are N-Pyrrolidino Protonitazene solutions?

A4: The stability of N-Pyrrolidino Protonitazene in solution is dependent on the solvent, storage temperature, and concentration. Studies on the stability of nitazene analogs in biological matrices suggest that they are susceptible to degradation over time, especially at room temperature and at low concentrations.[8][9][10][11] For instance, in dried blood spots, complete degradation of 1 ng/mL of some nitazenes was observed after 30 days at room temperature, while higher concentrations showed greater stability.[8][10][11] Storage at 4°C has been shown to improve the stability of low-concentration solutions of related nitazenes.[8][9][12] It is recommended to prepare solutions fresh whenever possible and to store stock solutions at low temperatures (e.g., -20°C) in tightly sealed, light-protected containers.

Q5: What are the potential degradation pathways for N-Pyrrolidino Protonitazene?

A5: While specific forced degradation studies on N-Pyrrolidino Protonitazene are not widely published, information from metabolism studies of related benzimidazole (B57391) opioids can provide insights into potential degradation pathways. The main transformations observed for similar compounds include N-deethylation and O-dealkylation, followed by further oxidation or conjugation.[13] Therefore, it is plausible that N-Pyrrolidino Protonitazene could degrade through similar pathways, particularly through alterations to the pyrrolidine (B122466) ring and the propoxybenzyl group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent or lower than expected analytical results 1. Degradation of the reference standard solution. 2. Inaccurate initial weighing of the solid standard. 3. Adsorption of the analyte to container surfaces.1. Prepare fresh working solutions from a solid standard. If using a stock solution, verify its integrity by comparing it to a newly prepared standard. Store solutions at or below -20°C and protect from light. 2. Use a calibrated analytical balance and ensure proper weighing technique. 3. Use silanized glass or low-adsorption polypropylene (B1209903) containers for low-concentration solutions.
Appearance of unknown peaks in chromatograms 1. Degradation of the N-Pyrrolidino Protonitazene standard. 2. Contamination of the solvent or analytical system. 3. Presence of isomers or impurities in the reference material.1. This may indicate the formation of degradation products. Review the storage conditions and age of your solution. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradants. 2. Run a solvent blank to check for system contamination. Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade). 3. Check the certificate of analysis for your reference standard for information on purity and potential isomers. N-pyrrolidino isotonitazene is a known positional isomer.[14]
Poor chromatographic peak shape (e.g., tailing, broadening) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Overloading the analytical column.1. As a basic compound, N-Pyrrolidino Protonitazene will exhibit better peak shape with a slightly acidic mobile phase (e.g., containing 0.1% formic acid). 2. Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column. 3. Reduce the injection volume or the concentration of the sample.
Difficulty achieving separation from related compounds 1. Suboptimal chromatographic conditions. 2. Co-elution with isomers or structurally similar analogs.1. Optimize the mobile phase gradient, flow rate, and column temperature. Consider using a column with a different stationary phase chemistry (e.g., biphenyl) which can offer different selectivity for these types of compounds.[15] 2. High-resolution mass spectrometry can help to differentiate between co-eluting compounds with the same nominal mass. Isomers like N-pyrrolidino isotonitazene may require specific chromatographic conditions for baseline separation.[16]

Data on Stability of Related Nitazenes in Biological Matrices

The following tables summarize stability data for protonitazene (a close structural analog) in dried blood spots (DBS), which can provide some indication of temperature sensitivity.

Table 1: Stability of Protonitazene in Dried Blood Spots (DBS) at Room Temperature

ConcentrationDay 1Day 7Day 30
1 ng/mL~100%~80%Not Detectable
5 ng/mL~100%~95%~90%
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[8][11]

Table 2: Stability of Protonitazene in Dried Blood Spots (DBS) at 4°C

ConcentrationDay 1Day 7Day 30
1 ng/mL~100%~90%~69%
5 ng/mL~100%~80%~45%
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[8][11]

Experimental Protocols

Protocol for Preparation of Stock and Working Standard Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of solid N-Pyrrolidino Protonitazene reference standard.

    • Dissolve the solid material in 1 mL of methanol (B129727) or acetonitrile (B52724) in a Class A volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution in a tightly sealed, amber glass vial at -20°C.

  • Working Solutions:

    • Prepare serial dilutions from the stock solution using methanol or acetonitrile to achieve the desired concentrations for your experiments.

    • Use calibrated pipettes and volumetric flasks for accurate dilutions.

    • Prepare working solutions fresh daily if possible. If short-term storage is necessary, keep them at 2-8°C for no longer than 24-48 hours.

Protocol for a Stability-Indicating HPLC-UV Method (General Approach)

This protocol outlines a general approach for developing a stability-indicating method. Specific parameters will need to be optimized for your instrumentation and specific degradation products.

  • Chromatographic System:

    • HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30-40°C.

    • Detection Wavelength: Monitor at the UV maximum of N-Pyrrolidino Protonitazene (around 242 nm) and at other wavelengths to detect potential degradation products.[7]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of N-Pyrrolidino Protonitazene in 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C for several hours.

    • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) or sunlight.

    • Analyze samples at various time points to track the formation of degradation products.

  • Method Development and Validation:

    • Develop a gradient elution method that separates the parent N-Pyrrolidino Protonitazene peak from all peaks generated during the forced degradation studies.

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to established guidelines.[17][18]

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_stress Forced Degradation cluster_analysis Analysis weigh Weigh Solid Standard dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve stock Prepare Stock Solution (1 mg/mL) dissolve->stock working Prepare Working Solutions stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation (H2O2) working->oxidation thermal Thermal Stress working->thermal photo Photostability working->photo hplc HPLC-UV/DAD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms

Caption: Workflow for stability testing of N-Pyrrolidino Protonitazene.

degradation_pathway cluster_degradation Potential Degradation Pathways parent N-Pyrrolidino Protonitazene n_dealkylation N-Dealkylation of Pyrrolidine Ring parent->n_dealkylation Hydrolysis/Metabolism o_depropylation O-Depropylation parent->o_depropylation Hydrolysis/Metabolism hydroxylation Hydroxylation of Benzyl or Pyrrolidine Ring parent->hydroxylation Oxidation nitro_reduction Nitro Group Reduction parent->nitro_reduction Reductive conditions

Caption: Potential degradation pathways of N-Pyrrolidino Protonitazene.

References

Optimization

Technical Support Center: Analysis of N-Pyrrolidino Protonitazene in Post-Mortem Samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of N-Pyrrolidino Protonitazene (B12782313) in post-mortem samples. It is intended for resear...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of N-Pyrrolidino Protonitazene (B12782313) in post-mortem samples. It is intended for researchers, scientists, and professionals in drug development and forensic toxicology.

Frequently Asked Questions (FAQs)

Q1: What is N-Pyrrolidino Protonitazene and why is its detection in post-mortem samples significant?

A1: N-Pyrrolidino Protonitazene is a potent novel synthetic opioid of the nitazene (B13437292) class.[1][2] Its detection in post-mortem samples is significant due to its extreme potency, which is estimated to be approximately 25 times greater than that of fentanyl.[2][3][4] Even at very low concentrations, it can be the cause of fatal overdose.[5] Reported post-mortem blood concentrations in fatal cases have ranged from 0.1 to 55 ng/mL.[3]

Q2: What is the recommended analytical technique for the quantification of N-Pyrrolidino Protonitazene in post-mortem samples?

A2: The recommended and most commonly used technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] This method offers the high sensitivity and specificity required to detect the typically low concentrations of N-Pyrrolidino Protonitazene found in biological matrices.[1][6]

Q3: What are the typical challenges encountered when analyzing nitazene analogs like N-Pyrrolidino Protonitazene?

A3: Key challenges include:

  • High Potency: Their extreme potency means they are often present in very low concentrations (sub-ng/mL range) in biological samples, requiring highly sensitive analytical methods.[1][6]

  • Matrix Effects: Post-mortem samples are complex matrices that can cause ion suppression or enhancement, affecting the accuracy of quantification.

  • Metabolism: Nitazenes can be extensively metabolized, and identifying specific metabolites may be necessary.[6]

  • Analyte Stability: The stability of nitazene analogs in biological samples can be a concern, potentially affecting the accuracy of results if samples are not stored properly or analyzed promptly.[7]

  • Emergence of New Analogs: The rapid emergence of new nitazene analogs requires constant vigilance and method updates to ensure their detection.[6]

  • Inadequacy of Routine Screening: Traditional opioid screening methods are often not effective for detecting nitazenes, necessitating targeted and more sophisticated analytical approaches.[1][8]

Q4: What type of sample preparation is required for analyzing post-mortem samples?

A4: Common sample preparation techniques include protein precipitation and liquid-liquid extraction (LLE). For instance, a protein precipitation protocol for serum or blood might involve adding ice-cold acetonitrile, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase.[3] A basic liquid-liquid extraction has also been described for the analysis of nitazene analogs in whole blood.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inadequate extraction recovery.Optimize the sample preparation method. Ensure pH is appropriate for extraction. For LLE, try different organic solvents.
Analyte degradation.Ensure proper sample storage (refrigerated or frozen). Minimize freeze-thaw cycles. Perform stability studies if degradation is suspected.[7]
Insufficient instrument sensitivity.Use a highly sensitive instrument like a triple quadrupole mass spectrometer. Optimize MS parameters (e.g., collision energy, cone voltage).
Inappropriate MRM transitions selected.Use validated MRM transitions. For N-Pyrrolidino Protonitazene, common transitions are 409.3 -> 149.1, 409.3 -> 98.0, and 409.2 -> 98.1.[3][10]
Poor Peak Shape Chromatographic issues.Ensure the analytical column is not degraded. Check for blockages in the LC system. Optimize the mobile phase composition and gradient.
Matrix effects.Dilute the sample extract. Use a matrix-matched calibration curve or employ the standard addition method to compensate for matrix effects.[3]
High Signal Variability / Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent execution of the extraction protocol. Use an internal standard to normalize for variations. Fentanyl-D5 is a suitable internal standard.[3]
Matrix effects.As mentioned above, employ strategies like standard addition or matrix-matched calibrants.
Instrument instability.Perform instrument maintenance and calibration as per the manufacturer's guidelines.
Interference Peaks Co-eluting endogenous or exogenous substances.Optimize the chromatographic separation to resolve the interference from the analyte peak. Use more specific MRM transitions if available.
Carryover from a previous injection.Implement a robust wash sequence for the autosampler injection needle and port. Inject a blank sample after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following tables summarize reported concentrations of N-Pyrrolidino Protonitazene in post-mortem samples and suggested LC-MS/MS parameters.

Table 1: Reported Post-Mortem Concentrations of N-Pyrrolidino Protonitazene

Biological MatrixConcentration RangeReference
Femoral Blood~0.52 ng/mL[3]
Heart Blood1.7 ng/mL[3]
Serum3.8 ng/mL[3]
Liver0.34 ng/g[3]
Bile32.3 ng/mL[3]
Stomach Contents19.7 ng/mL[3]
Urine8.8 ng/mL[3]
Blood (general, multiple cases)0.1 - 55 ng/mL[3]

Table 2: Example LC-MS/MS Method Parameters for N-Pyrrolidino Protonitazene Analysis

ParameterSettingReference
Liquid Chromatography
LC SystemShimadzu Nexera X2 LC-30AD or equivalent[3]
ColumnPhenomenex Kinetex® F5 (2.6 μm, 100 x 2.1 mm)[3]
Mobile Phase A1% acetonitrile, 0.1% formic acid, 2 mM ammonium (B1175870) formate (B1220265) in water[3]
Mobile Phase B0.1% formic acid, 2 mM ammonium formate in acetonitrile[3]
Flow Rate0.5 mL/min[3]
Injection Volume10 µL[3]
Mass Spectrometry
MS SystemSciex QTRAP 5500 or equivalent triple quadrupole[3]
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions (Quantifier/Qualifier)409.3 -> 149.1 (Quantifier), 409.3 -> 98.0 (Qualifier)[3]
409.2 -> 98.1 (Quantifier), 409.2 -> 56.1, 409.2 -> 107.1 (Qualifiers)[10]
Internal Standard (IS)Fentanyl-D5[3]
IS MRM Transition342.0 -> 188.2[3]

Experimental Protocols

Protocol 1: Sample Preparation for Blood and Serum

This protocol is adapted from a published method for the analysis of N-Pyrrolidino Protonitazene.[3]

  • Pipette 100 µL of serum or blood into a microcentrifuge tube.

  • Add 100 µL of 10 M ammonium formate solution.

  • Add 10 µL of the internal standard solution (e.g., Fentanyl-D5, 100 ng/mL).

  • Add 1 mL of ice-cold acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 2896 x g for 10 minutes.

  • Transfer the supernatant to a clean vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a 95:5 (v/v) mixture of mobile phase A and mobile phase B.

  • Inject 10 µL into the LC-MS/MS system.

Protocol 2: Quantification by Standard Addition

The standard addition method is recommended to mitigate matrix effects in complex post-mortem samples.[3][10]

  • Aliquot equal volumes of the sample extract into several vials.

  • Spike each vial, except for one (the "unspiked" sample), with increasing known concentrations of a certified N-Pyrrolidino Protonitazene standard.

  • Analyze all samples using the validated LC-MS/MS method.

  • Create a calibration curve by plotting the instrument response against the added concentration.

  • Determine the concentration of the analyte in the unspiked sample by extrapolating the linear regression line to the x-intercept.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for N-Pyrrolidino Protonitazene Analysis cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Post-Mortem Sample Collection (Blood, Urine, Tissue) SampleStorage Sample Storage (-20°C or below) SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition DataProcessing Data Processing & Quantification (e.g., Standard Addition) DataAcquisition->DataProcessing Review Data Review & Reporting DataProcessing->Review

Caption: Figure 1: General workflow for N-Pyrrolidino Protonitazene analysis in post-mortem samples.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Analyte Signal Start Low or No Signal Detected? Check_Instrument Is Instrument Performance Verified? Start->Check_Instrument Check_SamplePrep Was Sample Prep Protocol Followed Correctly? Check_Instrument->Check_SamplePrep Yes Solution_Instrument Perform Instrument Maintenance & Calibration Check_Instrument->Solution_Instrument No Check_Stability Is Analyte Stability a Concern? Check_SamplePrep->Check_Stability Yes Solution_SamplePrep Review & Repeat Sample Prep with Care Check_SamplePrep->Solution_SamplePrep No Optimize_Method Optimize Method: - Extraction Recovery - MS Parameters - Chromatography Check_Stability->Optimize_Method No Solution_Stability Use Freshly Prepared Controls & Check Storage Conditions Check_Stability->Solution_Stability Yes

Caption: Figure 2: A logical approach to troubleshooting low or no analyte signal during analysis.

References

Troubleshooting

Technical Support Center: Analysis of N-Pyrrolidino Protonitazene by LC-MS/MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS/MS...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS/MS analysis of N-Pyrrolidino Protonitazene (B12782313) and related nitazene (B13437292) analogs.

Troubleshooting Guide: Overcoming Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.

Question: My signal for N-Pyrrolidino Protonitazene is low and inconsistent. How can I determine if ion suppression is the cause?

Answer: The first step is to determine if co-eluting matrix components are suppressing the ionization of your analyte. A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression is occurring.[3]

  • Experimental Workflow:

    • Infuse a constant flow of a pure N-Pyrrolidino Protonitazene standard solution into the MS detector, post-column.

    • Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.

    • Monitor the signal of the infused standard. A drop in the signal intensity indicates the elution of matrix components that are causing ion suppression.

Question: I've confirmed that ion suppression is occurring. What are the most effective strategies to reduce it?

Answer: The most effective strategies involve improving sample preparation, optimizing chromatographic separation, and ensuring the appropriate internal standard is used.[4][5][6]

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. The most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][7] Protein precipitation is a simpler but less clean method and often results in significant matrix effects.[5][8]

  • Refine Chromatographic Conditions: Adjusting your LC method can separate N-Pyrrolidino Protonitazene from the interfering matrix components. This can involve:

    • Changing the LC column: Using a column with a different stationary phase (e.g., biphenyl (B1667301) instead of C18) can alter selectivity and improve separation from matrix components like phospholipids (B1166683).[7]

    • Modifying the mobile phase: Adjusting the gradient, pH, or organic modifier can shift the retention time of the analyte away from regions of ion suppression.[9]

    • Employing UPLC/UHPLC: The higher resolution of UPLC/UHPLC systems can provide better separation of the analyte from matrix interferences.[8]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for N-Pyrrolidino Protonitazene is the ideal choice. Since it co-elutes with the analyte and has nearly identical chemical properties, it will experience the same degree of ion suppression, allowing for accurate correction during quantification.[5] If a specific SIL-IS is unavailable, a deuterated analog of a structurally similar compound, such as fentanyl-d5 or isotonitazene-d7 (B10818971), can be used, but its performance must be carefully validated.[10]

Frequently Asked Questions (FAQs)

Q1: What type of sample preparation is best for reducing ion suppression for N-Pyrrolidino Protonitazene?

A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up complex biological samples prior to LC-MS/MS analysis of nitazenes.[7][11] SPE, particularly with mixed-mode cartridges, can offer superior cleanup by removing a wider range of interferences.[8] However, a well-optimized LLE protocol can also provide very clean extracts.[12] The choice often depends on available resources, sample volume, and desired throughput.

Q2: Are there specific SPE cartridges you recommend for nitazene analysis?

A2: A cation exchange sorbent is effective for extracting basic compounds like N-Pyrrolidino Protonitazene. A popular choice is a polymeric cation exchange SPE cartridge, which can effectively remove phospholipids and other matrix components.[1][3]

Q3: My lab doesn't have a stable isotope-labeled internal standard for N-Pyrrolidino Protonitazene. What are my options?

A3: While a SIL-IS is ideal, a structural analog can be used as an alternative. For nitazenes, deuterated analogs of other synthetic opioids like fentanyl-d5 or a related nitazene such as etonitazene-d5 have been successfully employed.[13] It is crucial to validate that the chosen internal standard adequately tracks the analyte's behavior and compensates for matrix effects.

Q4: Can changing my ionization source help reduce ion suppression?

A4: Yes, while Electrospray Ionization (ESI) is most commonly used, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from matrix components.[2][5] If your analyte can be efficiently ionized by APCI, switching from ESI may offer a significant reduction in matrix effects.

Q5: What are common matrix components that cause ion suppression in biofluids?

A5: In biological matrices like plasma and urine, the primary culprits for ion suppression are phospholipids, salts, and endogenous metabolites.[4] Phospholipids are particularly problematic as they are often present at high concentrations and can co-elute with many analytes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Nitazenes in Blood/Urine

This protocol is adapted from a method for the extraction of nine nitazene compounds, including protonitazene, from biological matrices.[1][3]

  • Sample Pretreatment:

    • To 0.5 mL of sample (urine or blood), add the internal standard.

    • Add 200 µL of acetonitrile (B52724) (ACN) and 1.3 mL of 100 mM phosphate (B84403) buffer (pH 7).

    • Vortex and centrifuge the samples for 10 minutes at 3000 rpm.

  • SPE Procedure (using a cation exchange column like UCT Clean Screen® DAU, 130 mg, 3 mL):

    • Condition: Condition the column with 3 mL of methanol (B129727), followed by 3 mL of phosphate buffer (pH 7).

    • Load: Load the pretreated sample onto the column at a flow rate of 1-2 mL/minute.

    • Wash: Wash the column with 3 mL of deionized water, followed by 3 mL of a 50:50 methanol:water solution.

    • Dry: Dry the column for a minimum of 10 minutes under full vacuum or positive pressure.

    • Elute: Elute the analytes with 3 mL of a freshly prepared solution of methanol:ammonium hydroxide (B78521) (98:2).

    • Evaporate & Reconstitute: Add 250 µL of 10% HCl in methanol to the eluate and vortex. Evaporate the eluate to dryness under nitrogen at approximately 35°C. Reconstitute the residue in 1 mL of a 50:50 methanol:water solution for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Nitazenes in Blood

This protocol is based on a validated method for the analysis of nitazene analogs in whole blood.

  • Sample Preparation:

    • Aliquot 0.5 mL of whole blood into a tube.

    • Add 50 µL of the internal standard solution (e.g., isotonitazene-d7 at 0.1 ng/µL for a final concentration of 10 ng/mL).

    • Add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).

  • Extraction:

    • Add 3 mL of extraction solvent (70:30 n-butyl chloride:ethyl acetate).

    • Cap the tubes and rotate for 15 minutes.

    • Centrifuge for 10 minutes at approximately 4600 rpm.

  • Evaporation & Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under nitrogen at approximately 35°C.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase conditions.

    • Transfer to autosampler vials for LC-MS/MS analysis.

Data Presentation

The following table summarizes the reported matrix effects for protonitazene using the two different sample preparation techniques described above. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

AnalyteMatrixSample Preparation MethodMatrix Effect (%)Reference
ProtonitazeneBloodSolid-Phase Extraction (SPE)Within ± 25%[1]
ProtonitazeneUrineSolid-Phase Extraction (SPE)Within ± 25%[1]
ProtonitazeneBloodLiquid-Liquid Extraction (LLE)Ion enhancement observed, but did not affect quantitation

Note: The Walton et al. (2021) study noted that while ionization enhancement was observed, it was consistent and did not negatively impact the accuracy of quantification when using a suitable internal standard.

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies start Low/Inconsistent Analyte Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present no_suppression Other Issue (e.g., Source Contamination, Analyte Stability) suppression_present->no_suppression No Signal Drop optimize_sp Optimize Sample Preparation suppression_present->optimize_sp Signal Drop Observed optimize_lc Optimize LC Separation use_sil_is Use Stable Isotope-Labeled Internal Standard result Improved Signal & Accuracy optimize_sp->result optimize_lc->result use_sil_is->result

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

SamplePrepWorkflow cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) spe_start Pre-treat Sample (Buffer + ACN) spe_condition Condition Column (MeOH, Buffer) spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Column (H2O, MeOH/H2O) spe_load->spe_wash spe_dry Dry Column spe_wash->spe_dry spe_elute Elute Analyte (MeOH/NH4OH) spe_dry->spe_elute spe_end Evaporate & Reconstitute spe_elute->spe_end final_analysis LC-MS/MS Analysis spe_end->final_analysis lle_start Prepare Sample (Buffer) lle_extract Add Extraction Solvent & Mix lle_start->lle_extract lle_separate Centrifuge to Separate Phases lle_extract->lle_separate lle_transfer Transfer Organic Layer lle_separate->lle_transfer lle_end Evaporate & Reconstitute lle_transfer->lle_end lle_end->final_analysis start Biological Sample (Blood/Urine) start->spe_start start->lle_start

Caption: Comparison of SPE and LLE experimental workflows.

References

Reference Data & Comparative Studies

Validation

N-Pyrrolidino Protonitazene and Fentanyl: A Comparative Analysis of Mu-Opioid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the potency of N-Pyrrolidino Protonitazene and fentanyl, two potent synthetic opioids that act as agonists at t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of N-Pyrrolidino Protonitazene and fentanyl, two potent synthetic opioids that act as agonists at the mu-opioid receptor (MOR). The information presented is collated from in vitro and in vivo studies to offer a comprehensive overview for research and drug development purposes.

Quantitative Potency Comparison

N-Pyrrolidino Protonitazene consistently demonstrates a significantly higher potency than fentanyl across a range of preclinical assays. In vitro studies measuring the half-maximal effective concentration (EC50) for mu-opioid receptor activation show N-Pyrrolidino Protonitazene to be approximately 3 to 25 times more potent than fentanyl.[1][2] One study reported an EC50 of 0.293 nM for N-Pyrrolidino Protonitazene compared to 1.01 nM for fentanyl.[1] Another in vitro study indicated that N-Pyrrolidino Protonitazene is 25 times more potent than fentanyl, with EC50 values of 0.942 nM and 25.7 nM, respectively.[1] In vivo studies, such as the tail-flick assay which measures analgesic effect, also support the higher potency of N-Pyrrolidino Protonitazene.[1]

Compound Assay Type Parameter Value Relative Potency to Fentanyl Reference
N-Pyrrolidino Protonitazene In vitro (µ-opioid receptor activation)EC500.293 nM~3x more potent[1]
Fentanyl In vitro (µ-opioid receptor activation)EC501.01 nM-[1]
N-Pyrrolidino Protonitazene In vitro (µ-opioid receptor activation)EC500.942 nM~25x more potent[1]
Fentanyl In vitro (µ-opioid receptor activation)EC5025.7 nM-[1]
N-Pyrrolidino Protonitazene In vivo (tail-flick assay)-Considerably greater analgesic potency-[1]
Fentanyl In vivo (tail-flick assay)---[1]

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to determine the potency of opioid agonists.

In Vitro Assays

1. [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors (GPCRs), such as the mu-opioid receptor. Agonist binding to the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

  • Membrane Preparation:

    • Cells or tissues expressing the mu-opioid receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, membrane preparations (10-20 µg of protein) are incubated with varying concentrations of the test compound (e.g., N-Pyrrolidino Protonitazene or fentanyl).

    • GDP (e.g., 10-100 µM) is added to the mixture.

    • The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

    • The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and subtracted from all values.

2. cAMP Inhibition Assay

Activation of the mu-opioid receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Cell Culture and Treatment:

    • Cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with forskolin (B1673556) to increase basal cAMP levels.

    • Varying concentrations of the opioid agonist are added to the cells and incubated for a specific time.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

    • The reduction in forskolin-stimulated cAMP levels is indicative of agonist-induced receptor activation.

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor, a key step in receptor desensitization and internalization.

  • Assay Principle:

    • This assay often utilizes bioluminescence resonance energy transfer (BRET) or enzyme complementation technologies.

    • The mu-opioid receptor is tagged with a light-emitting enzyme (e.g., luciferase), and β-arrestin is tagged with a fluorescent acceptor molecule.

    • Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the donor and acceptor molecules are brought into close proximity, resulting in a measurable signal (e.g., light emission at a specific wavelength).

  • Procedure:

    • Cells co-expressing the tagged receptor and β-arrestin are plated in a multi-well format.

    • The substrate for the light-emitting enzyme is added.

    • Varying concentrations of the opioid agonist are added to the wells.

    • The plate is read using a luminometer or plate reader capable of detecting the specific signal.

    • The increase in signal intensity corresponds to the extent of β-arrestin recruitment.

In Vivo Assays

1. Hot Plate Test

This test assesses the analgesic properties of a compound by measuring the latency of a thermal pain response.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline response latency is determined by placing the animal (e.g., mouse or rat) on the hot plate and measuring the time it takes to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • The test compound is administered to the animal (e.g., via subcutaneous or intraperitoneal injection).

    • At specific time points after drug administration, the animal is again placed on the hot plate, and the response latency is measured.

    • An increase in the response latency compared to the baseline indicates an analgesic effect.

2. Tail-Flick Test

This is another common method to evaluate analgesia by measuring the latency to withdraw the tail from a noxious thermal stimulus.

  • Apparatus: A device that focuses a beam of high-intensity light onto the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the path of the light beam.

    • The baseline latency is recorded as the time from the start of the light stimulus to the flicking of the tail away from the heat. A cut-off time is also employed.

    • The test compound is administered.

    • The tail-flick latency is measured again at predetermined intervals.

    • A longer latency to tail withdrawal signifies an antinociceptive effect.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow for determining opioid potency.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Signaling (Analgesia) cluster_arrestin β-Arrestin Signaling (Side Effects/Desensitization) Opioid_Agonist Opioid Agonist (N-Pyrrolidino Protonitazene or Fentanyl) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Efflux G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP P P GRK->P Phosphorylates Receptor Beta_Arrestin β-Arrestin P->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Mu-Opioid Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Potency Determination cluster_invivo In Vivo Potency Determination Cell_Culture Cell Culture (Expressing μ-Opioid Receptor) Compound_Treatment Treatment with N-Pyrrolidino Protonitazene or Fentanyl (Dose-Response) Cell_Culture->Compound_Treatment Assay Functional Assay (e.g., [³⁵S]GTPγS, cAMP, β-Arrestin) Compound_Treatment->Assay Data_Analysis_invitro Data Analysis (EC50, Emax Calculation) Assay->Data_Analysis_invitro Potency_Comparison Potency Comparison Data_Analysis_invitro->Potency_Comparison Animal_Model Animal Model (e.g., Mouse, Rat) Baseline Baseline Measurement (e.g., Hot Plate, Tail-Flick Latency) Animal_Model->Baseline Drug_Administration Drug Administration Baseline->Drug_Administration Post_Drug_Measurement Post-Treatment Measurement Drug_Administration->Post_Drug_Measurement Data_Analysis_invivo Data Analysis (ED50, MPE Calculation) Post_Drug_Measurement->Data_Analysis_invivo Data_Analysis_invivo->Potency_Comparison

Caption: Experimental Workflow for Opioid Potency.

References

Comparative

A Comparative Analysis of N-Pyrrolidino Protonitazene and Other Nitazenes: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of N-Pyrrolidino Protonitazene and other potent synthetic opioids of the nita...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of N-Pyrrolidino Protonitazene and other potent synthetic opioids of the nitazene (B13437292) class. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.

N-Pyrrolidino Protonitazene is a novel synthetic opioid belonging to the 2-benzylbenzimidazole class, commonly known as nitazenes.[1][2] First identified in the United States in January 2023, this compound has garnered significant attention due to its high potency.[1] Structurally, it is an analog of protonitazene, where the N,N-diethyl group is replaced by a pyrrolidine (B122466) ring.[3] This structural modification significantly influences its pharmacological profile.

Quantitative Pharmacological Data Summary

The following table provides a comparative summary of the in vitro pharmacological data for N-Pyrrolidino Protonitazene and other selected nitazene analogs, alongside reference opioids such as fentanyl and morphine. This data highlights the exceptional potency of many compounds within the nitazene class.

CompoundMu-Opioid Receptor Binding Affinity (Ki, nM)Mu-Opioid Receptor Functional Potency (EC50, nM)Potency Relative to Fentanyl (in vitro)Potency Relative to Morphine (in vitro)
N-Pyrrolidino Protonitazene Subnanomolar[2]0.293[4], 0.942[4]~3-25x[4][5]~300x[4]
Protonitazene 1.09 - 21.5[6]0.14 - 7.19[4][6]~2x[4]~200x[7]
Isotonitazene ~10-fold > Fentanyl[8]--~75x[7]
Metonitazene ---~100x[7]
Etonitazene 0.206[2]30 pM[9]-~1500x[7]
N-Pyrrolidino Etonitazene 4.09[10]0.348[10]~40x[10]~1500x[7]
Fentanyl 1.255 - 4.8[2][6]1.01 - 25.7[4]1x-
Morphine 2.9 - 3.04[6]1.21 - 327[4][6]-1x

Note: The reported values are derived from various in vitro studies and may differ based on the specific assay conditions and cell systems used.

In Vitro and In Vivo Effects

In vitro studies consistently demonstrate that N-Pyrrolidino Protonitazene is a potent full agonist at the mu-opioid receptor (MOR).[4] Its binding affinity for the MOR is in the subnanomolar range, and it exhibits significantly higher potency than fentanyl.[2][4] Functional assays, such as [35S]GTPγS binding, have confirmed its high efficacy as a MOR agonist.[2]

In vivo studies in animal models, such as the tail-flick assay, have shown that N-Pyrrolidino Protonitazene produces potent analgesic effects, considerably greater than both fentanyl and morphine.[4] These effects can be reversed by opioid antagonists like naltrexone, confirming their mediation through opioid receptors.[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow for determining in vitro potency.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nitazene Nitazene MOR Mu-Opioid Receptor (MOR) Nitazene->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylated by AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia & Other Effects PKA->Analgesia Ion_Channel->Analgesia Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Beta_Arrestin->MOR Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Mu-opioid receptor signaling pathway activated by nitazene binding.

in_vitro_potency_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO or HEK293 expressing MOR) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Incubation Incubation of Cells/Membranes with Compound Cell_Culture->Incubation Membrane_Prep->Incubation Compound_Dilution Serial Dilution of Nitazene Compound Compound_Dilution->Incubation Assay_Type Functional Assay (e.g., GTPγS, β-Arrestin, cAMP) Incubation->Assay_Type Signal_Detection Signal Detection (e.g., Scintillation, Luminescence) Assay_Type->Signal_Detection Data_Normalization Data Normalization (to control) Signal_Detection->Data_Normalization Curve_Fitting Dose-Response Curve Fitting (Non-linear regression) Data_Normalization->Curve_Fitting Parameter_Determination Determination of EC50 and Emax Curve_Fitting->Parameter_Determination

Caption: Experimental workflow for determining in vitro potency of nitazenes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the characterization of nitazene compounds.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the mu-opioid receptor.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]DAMGO) and varying concentrations of the unlabeled test compound (nitazene).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the mu-opioid receptor are used.

  • Assay Setup: Membranes are incubated in an assay buffer containing GDP, varying concentrations of the nitazene agonist, and [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation: The mixture is incubated to allow for receptor activation and [35S]GTPγS binding to the Gα subunit.

  • Filtration: The reaction is terminated by rapid filtration to separate bound from unbound [35S]GTPγS.

  • Quantification: The amount of [35S]GTPγS bound to the G proteins on the filter is quantified by scintillation counting.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.[11]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.

  • Cell Culture: Engineered cells co-expressing the mu-opioid receptor fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment are used.

  • Compound Addition: The cells are treated with varying concentrations of the nitazene agonist.

  • Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Upon β-arrestin recruitment, the two enzyme fragments come into proximity, forming a functional enzyme that acts on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal intensity is plotted against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.[4]

In Vivo Analgesia Assay (Tail-Flick Test)

This is a common method to assess the analgesic properties of compounds in animal models.

  • Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing apparatus.

  • Baseline Measurement: A baseline tail-flick latency is determined by applying a heat source (e.g., a focused light beam) to the animal's tail and measuring the time it takes for the animal to flick its tail away.

  • Compound Administration: The nitazene compound is administered to the animal (e.g., via injection).

  • Post-treatment Measurement: At specific time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The data is often expressed as the maximum possible effect (%MPE) and used to determine the ED50 (the dose that produces 50% of the maximum effect).[9][12]

Conclusion

N-Pyrrolidino Protonitazene and other nitazene analogs represent a class of synthetic opioids with exceptionally high potency, primarily acting as full agonists at the mu-opioid receptor. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further investigate the pharmacology, toxicology, and potential therapeutic applications or public health risks associated with these compounds. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for understanding the mechanisms of action and the methods employed in their study. Continued research and data sharing are critical for the scientific community to address the challenges posed by the emergence of these potent substances.

References

Validation

Comparative Analysis of N-Pyrrolidino Protonitazene: In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals N-Pyrrolidino protonitazene (B12782313), a potent synthetic opioid of the nitazene (B13437292) class, has emerged as a compound of significant interest due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Pyrrolidino protonitazene (B12782313), a potent synthetic opioid of the nitazene (B13437292) class, has emerged as a compound of significant interest due to its high potency and potential for widespread harm. This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by available experimental data, to inform research and drug development efforts.

In Vitro Pharmacological Profile

N-Pyrrolidino protonitazene is a potent agonist at the µ-opioid receptor (MOR).[1] Multiple in vitro studies have consistently demonstrated its high potency and efficacy, often significantly exceeding that of fentanyl and morphine.

Data Summary
CompoundAssay TypeParameterValuePotency Ratio vs. FentanylPotency Ratio vs. MorphineReference
N-Pyrrolidino Protonitazene µ-Opioid Receptor ActivationEC500.293 nM~3x more potent-WHO Critical Review[1]
Emax102% (vs. Fentanyl)--WHO Critical Review[1]
µ-Opioid Receptor ActivationEC500.942 nM~25x more potent~300x more potentDe Vrieze et al. (Ghent University)[1][2][3]
Emax198% (vs. Hydromorphone)--De Vrieze et al. (Ghent University)[1]
Fentanyl µ-Opioid Receptor ActivationEC501.01 nM--WHO Critical Review[1]
µ-Opioid Receptor ActivationEC5025.7 nM--De Vrieze et al. (Ghent University)[1]
Morphine µ-Opioid Receptor ActivationEC50327 nM--De Vrieze et al. (Ghent University)[1]
Protonitazene µ-Opioid Receptor ActivationEC507.19 nM~3.5x more potent-De Vrieze et al. (Ghent University)[1]
N-Pyrrolidino Etonitazene µ-Opioid Receptor ActivationEC500.548 nM~47x more potent-De Vrieze et al. (Ghent University)[1]

In Vivo Effects

In vivo studies in animal models have corroborated the high potency of N-pyrrolidino protonitazene observed in vitro.

Analgesic Effects

In a tail-flick assay, a standard method for assessing antinociception, N-pyrrolidino protonitazene demonstrated considerably greater analgesic potency than both fentanyl and morphine.[1] The analgesic effects of N-pyrrolidino protonitazene were reversed by the opioid antagonist naltrexone, confirming its action via opioid receptors.[1]

Respiratory Depression

While specific quantitative data on the respiratory depressant effects of N-pyrrolidino protonitazene are limited in the reviewed literature, it is expected to cause significant and potentially life-threatening respiratory depression, a characteristic effect of potent µ-opioid receptor agonists. The primary adverse effects associated with synthetic opioids like nitazenes are sedation and respiratory depression, which can lead to death.[2]

Experimental Protocols

In Vitro µ-Opioid Receptor Activation Assays

1. cAMP Inhibition Assay:

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the activation of a Gαi-coupled receptor, such as the µ-opioid receptor.

  • Cell Line: HEK-293 cells stably expressing the human µ-opioid receptor.

  • Protocol Outline:

    • Cells are seeded in a multi-well plate and incubated.

    • Cells are treated with the test compound (e.g., N-pyrrolidino protonitazene) at various concentrations.

    • Forskolin is added to stimulate adenylate cyclase and induce cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are quantified using a suitable detection kit (e.g., HTRF, ELISA).

    • Data are analyzed to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.

2. β-Arrestin2 Recruitment Assay:

This assay measures the recruitment of the β-arrestin2 protein to the activated µ-opioid receptor, a key step in receptor desensitization and signaling.

  • Cell Line: U2OS cells stably co-expressing the human µ-opioid receptor and a β-arrestin2 fusion protein.

  • Protocol Outline:

    • Cells are plated in a multi-well format.

    • Cells are incubated with the test compound at a range of concentrations.

    • Following incubation, a detection reagent is added.

    • The luminescence or fluorescence signal, indicative of β-arrestin2 recruitment, is measured using a plate reader.

    • EC50 and Emax values are calculated from the concentration-response curves.

In Vivo Analgesia Assay

Tail-Flick Test:

This test measures the latency of an animal to withdraw its tail from a source of thermal pain.

  • Animals: Male mice or rats.

  • Apparatus: A tail-flick meter with a radiant heat source.

  • Protocol Outline:

    • A baseline tail-flick latency is determined for each animal before drug administration.

    • The test compound is administered (e.g., via subcutaneous or intraperitoneal injection).

    • At predetermined time points after administration, the animal's tail is exposed to the heat source.

    • The time taken for the animal to flick its tail away from the heat is recorded.

    • A cut-off time is set to prevent tissue damage.

    • The analgesic effect is quantified as an increase in the tail-flick latency compared to the baseline.

Signaling Pathways and Experimental Workflows

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Pyrrolidino_Protonitazene N-Pyrrolidino Protonitazene MOR µ-Opioid Receptor (GPCR) N-Pyrrolidino_Protonitazene->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Analgesia, Respiratory Depression) PKA->Cellular_Response Leads to Beta_Arrestin->MOR Desensitizes

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Compound Synthesis (N-Pyrrolidino Protonitazene) receptor_binding Receptor Binding Assays (Determine Affinity) invitro_start->receptor_binding functional_assays Functional Assays (cAMP, β-Arrestin) (Determine Potency & Efficacy) receptor_binding->functional_assays invivo_start Animal Model Selection (Rats/Mice) functional_assays->invivo_start Proceed to In Vivo if potent analgesia_testing Analgesia Testing (Tail-Flick Assay) invivo_start->analgesia_testing respiratory_testing Respiratory Depression Measurement invivo_start->respiratory_testing data_analysis Data Analysis & Comparison analgesia_testing->data_analysis respiratory_testing->data_analysis

Conclusion

N-Pyrrolidino protonitazene is a highly potent µ-opioid receptor agonist with in vitro and in vivo effects that significantly surpass those of fentanyl and morphine. Its potent analgesic properties are coupled with a high risk of severe respiratory depression, a hallmark of potent synthetic opioids. The data presented in this guide underscore the need for extreme caution in handling this compound and highlight the importance of continued research to fully characterize its pharmacological and toxicological profile. This information is critical for the development of potential countermeasures and for informing public health and safety responses to the emergence of novel synthetic opioids.

References

Comparative

A Comparative Analysis of the Metabolic Profiles of N-Pyrrolidino Protonitazene and Protonitazene

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the metabolic profiles of two potent synthetic opioids: N-Pyrrolidino Protonitazene (B12782313) (also known as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of two potent synthetic opioids: N-Pyrrolidino Protonitazene (B12782313) (also known as protonitazepyne) and its structural analogue, protonitazene. The information presented is based on available in vitro and in vivo metabolic data, intended to support research and drug development efforts in the fields of toxicology, pharmacology, and forensic science.

Executive Summary

N-Pyrrolidino Protonitazene and protonitazene are both subject to extensive metabolism, primarily through phase I and phase II reactions. Protonitazene primarily undergoes N-desethylation, O-despropylation, hydroxylation, and glucuronidation. In contrast, N-Pyrrolidino Protonitazene's metabolism is characterized by modifications to its pyrrolidine (B122466) ring, including hydroxylation and oxidative cleavage to an N-butanoic acid derivative, alongside other reactions like O-dealkylation and nitroreduction. While both are rapidly metabolized, the resulting metabolites differ significantly, which has important implications for their detection and pharmacological activity.

Comparative Metabolic Pathways

The metabolic fates of N-Pyrrolidino Protonitazene and protonitazene are distinct, largely dictated by their structural differences. Protonitazene features a diethylaminoethyl group, which is a primary site for metabolism, whereas N-Pyrrolidino Protonitazene possesses a pyrrolidine ring that undergoes different biotransformations.

Protonitazene Metabolism

Protonitazene is extensively metabolized through several key pathways[1][2][3]. In vitro studies using human liver microsomes (HLM) and human liver S9 fractions (HS9) have identified the following major biotransformations[4][5]:

  • N-desethylation: The removal of one of the ethyl groups from the diethylamino moiety. The resulting metabolite, N-desethyl protonitazene, is a major metabolite[1][2].

  • O-despropylation: Cleavage of the propoxy group.

  • Hydroxylation: The addition of a hydroxyl group.

  • Nitroreduction: Reduction of the nitro group to an amino group, forming 5-amino-protonitazene[6].

  • Glucuronidation: A phase II conjugation reaction, leading to metabolites such as N-desethyl O-despropyl protonitazene glucuronide[1].

The primary enzymes responsible for protonitazene metabolism are Cytochrome P450 2D6 (CYP2D6) and 2B6 (CYP2B6)[7].

N-Pyrrolidino Protonitazene (Protonitazepyne) Metabolism

Contrary to initial suggestions of limited metabolism, recent studies with human hepatocytes have revealed a more complex metabolic profile for N-Pyrrolidino Protonitazene[1][8]. Its metabolism is characterized by the following transformations[1][8]:

  • Pyrrolidine Ring Hydroxylation and Oxidation: This can lead to the formation of a γ-lactam[1].

  • Oxidative Pyrrolidine Ring Cleavage: This major pathway results in the formation of a protonitazepyne acid, a butanoic acid derivative[1][2][3].

  • O-dealkylation: Similar to protonitazene, the propoxy group can be cleaved.

  • Nitroreduction: The nitro group is reduced to an amino group.

  • Other Reactions: Include oxidative deamination, N-glucuronidation, and sulfation[1].

The metabolism of N-Pyrrolidino Protonitazene has not yet been fully characterized in peer-reviewed literature, and the specific enzymes involved are not as well-defined as for protonitazene[9].

Quantitative Metabolic Data

The following table summarizes the available quantitative data on the in vitro metabolism of protonitazene and N-Pyrrolidino Protonitazene.

ParameterProtonitazeneN-Pyrrolidino Protonitazene (Protonitazepyne)Reference
In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) 216Not Reported[5]
In Vitro Intrinsic Clearance (CLint) in HS9 (µL/min/mg protein) 150Not Reported[5]
Parent Compound Reduction (in Human Hepatocytes after 3h) Not Reported80%[1]

Metabolic Pathway Diagrams

The following diagrams illustrate the primary metabolic pathways for protonitazene and N-Pyrrolidino Protonitazene.

Protonitazene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Protonitazene Protonitazene Metabolite1 N-Desethyl Protonitazene Protonitazene->Metabolite1 N-desethylation Metabolite2 4'-Hydroxy-nitazene (from O-despropylation) Protonitazene->Metabolite2 O-despropylation Metabolite3 5-Amino-protonitazene (Nitroreduction) Protonitazene->Metabolite3 Nitroreduction Metabolite4 OH-Protonitazene (Hydroxylation) Protonitazene->Metabolite4 Hydroxylation Metabolite5 Glucuronide Conjugates Metabolite1->Metabolite5 Glucuronidation

Caption: Major Phase I and Phase II metabolic pathways of Protonitazene.

NPyrrolidino_Protonitazene_Metabolism cluster_phase1_np Phase I Metabolism cluster_phase2_np Phase II Metabolism NP_Protonitazene N-Pyrrolidino Protonitazene Metabolite_NP1 Protonitazepyne Acid (Oxidative Ring Cleavage) NP_Protonitazene->Metabolite_NP1 Oxidative Pyrrolidine Ring Cleavage Metabolite_NP2 Pyrrolidine Hydroxylation/ Oxidation Products NP_Protonitazene->Metabolite_NP2 Pyrrolidine Hydroxylation/ Oxidation Metabolite_NP3 O-dealkylated Metabolites NP_Protonitazene->Metabolite_NP3 O-dealkylation Metabolite_NP4 Nitroreduced Metabolites NP_Protonitazene->Metabolite_NP4 Nitroreduction Metabolite_NP5 N-Glucuronide Conjugates Metabolite_NP3->Metabolite_NP5 N-Glucuronidation Metabolite_NP6 Sulfate Conjugates Metabolite_NP3->Metabolite_NP6 Sulfation

Caption: Primary metabolic pathways of N-Pyrrolidino Protonitazene.

Experimental Protocols

In Vitro Metabolism of Protonitazene (Human Liver Microsomes and S9 Fractions)

This protocol is a summary of methodologies described in the literature[4][5].

  • Materials: Pooled human liver microsomes (HLM) or S9 fractions, sodium phosphate (B84403) buffer (pH 7.4), NADPH, and the test compound (protonitazene).

  • Incubation:

    • HLMs or S9 fractions are diluted with the phosphate buffer.

    • The mixture is pre-incubated at 37°C with shaking.

    • The metabolic reaction is initiated by adding NADPH.

    • Samples are collected at various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding ice-cold methanol (B129727) to precipitate proteins.

  • Sample Preparation: Samples are centrifuged, and the supernatant is collected for analysis.

  • Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

In Vitro Metabolism of N-Pyrrolidino Protonitazene (Human Hepatocytes)

This protocol is based on a study of N-Pyrrolidino Protonitazene metabolism[1][8].

  • Materials: Pooled cryopreserved human hepatocytes, appropriate cell culture medium, and the test compound (N-Pyrrolidino Protonitazene).

  • Incubation:

    • Hepatocytes are thawed and cultured according to standard protocols.

    • The test compound is added to the hepatocyte culture.

    • Incubation is carried out for a specified period (e.g., 3 hours).

  • Sample Collection: Both the hepatocytes and the culture medium are collected.

  • Sample Preparation: Samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Analysis: The supernatant is analyzed using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify metabolites.

Conclusion

The metabolic profiles of N-Pyrrolidino Protonitazene and protonitazene show significant differences, primarily due to their distinct chemical structures. Protonitazene's metabolism is dominated by reactions involving its diethylaminoethyl group, leading to metabolites such as N-desethyl protonitazene. In contrast, N-Pyrrolidino Protonitazene's metabolism centers on the biotransformation of its pyrrolidine ring, producing unique metabolites like protonitazepyne acid. Understanding these distinct metabolic pathways is crucial for developing reliable analytical methods for their detection in biological samples and for assessing the potential toxicological and pharmacological activity of their metabolites. Further research is warranted to fully elucidate the enzymes involved in N-Pyrrolidino Protonitazene metabolism and to obtain more comprehensive quantitative data for both compounds.

References

Validation

A Comparative Efficacy Analysis of N-Pyrrolidino Protonitazene and Morphine in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the analgesic efficacy of the novel synthetic opioid N-Pyrrolidino Protonitazene and the classical opioid mor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic efficacy of the novel synthetic opioid N-Pyrrolidino Protonitazene and the classical opioid morphine, based on available data from in vivo and in vitro animal models. N-Pyrrolidino Protonitazene is a potent synthetic opioid belonging to the nitazene (B13437292) class of 2-benzylbenzimidazoles, which has emerged as a compound of significant interest due to its high potency.[1][2][3]

Quantitative Efficacy and Potency Comparison

The following tables summarize the quantitative data on the efficacy and potency of N-Pyrrolidino Protonitazene and morphine from various preclinical assays.

Table 1: In Vivo Analgesic Potency in Animal Models

CompoundAnimal ModelAssayRoute of AdministrationED₅₀ (Effective Dose, 50%)Potency Ratio (vs. Morphine)Source
N-Pyrrolidino Protonitazene MiceWarm-Water Tail-FlickSubcutaneous (s.c.)0.001 mg/kg~3,940x[4]
N-Pyrrolidino Protonitazene RatsDrug Discrimination (Morphine)Subcutaneous (s.c.)0.00045 mg/kg1800x[4]
Morphine RatsHot PlateSubcutaneous (s.c.)3.940 mg/kg1x (Reference)[5][6]
Morphine MiceTail-FlickSubcutaneous (s.c.)2.6 - 11.0 mg/kg (strain dependent)1x (Reference)[7]

Table 2: In Vitro µ-Opioid Receptor (MOR) Activity

CompoundAssay TypeEC₅₀ (Half Maximal Effective Concentration)Relative Potency (vs. Morphine)Source
N-Pyrrolidino Protonitazene MOR Agonist Activity0.942 nM~347x[8]
N-Pyrrolidino Protonitazene MOR-β-arrestin2 Recruitment0.288 nM-[4]
Morphine MOR Agonist Activity~327 nM1x (Reference)[8]
Morphine MOR-β-arrestin2 Recruitment290 nM1x (Reference)[5][6]

The data clearly indicates that N-Pyrrolidino Protonitazene is substantially more potent than morphine in both in vivo and in vitro models. In a warm-water tail-flick test in mice, its potency was found to be thousands of times greater than that of morphine.[4][5][6] Similarly, in vitro studies show it activates the µ-opioid receptor (MOR) at nanomolar concentrations that are approximately 300-350 times lower than those required for morphine.[8] Both compounds are full agonists at the µ-opioid receptor.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are descriptions of standard protocols used in the cited studies.

1. In Vivo Analgesic Assays: Tail-Flick and Hot-Plate Tests

These methods are used to assess the response to a thermal pain stimulus and are effective for evaluating centrally acting analgesics.[10][11]

  • Principle: A noxious heat stimulus is applied to an animal's tail (tail-flick test) or paws (hot-plate test).[10] The latency, or time taken for the animal to show an escape response (e.g., flicking its tail), is measured. An increase in this latency period after drug administration indicates an analgesic effect.[10]

  • Procedure:

    • Acclimatization: Animals (typically mice or rats) are acclimatized to the testing environment and handling to reduce stress-induced variability.

    • Baseline Measurement: A baseline latency to the thermal stimulus is recorded for each animal before any substance is administered. A cut-off time is established to prevent tissue damage.

    • Drug Administration: The test compound (N-Pyrrolidino Protonitazene or morphine) or a vehicle control is administered, typically via subcutaneous (s.c.) injection.

    • Post-Treatment Measurement: At predetermined time intervals following administration (e.g., 15, 30, 45, 60 minutes), the latency measurement is repeated.

    • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE). The ED₅₀ value, the dose required to produce 50% of the maximum effect, is then calculated from the dose-response curve.

2. In Vitro Receptor Activation Assays

These assays determine a compound's ability to bind to and activate a specific receptor, in this case, the µ-opioid receptor (MOR).

  • Principle: Cultured cells expressing the human µ-opioid receptor are used to measure the downstream signaling events that occur upon receptor activation by an agonist. Common readouts include G-protein activation (e.g., GTPγS binding) or the recruitment of β-arrestin2.[12]

  • Procedure:

    • Cell Culture: Cells stably expressing the MOR are cultured and prepared for the assay.

    • Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., N-Pyrrolidino Protonitazene or morphine).

    • Signal Detection: A detection system measures the specific signaling output (e.g., luminescence, fluorescence) generated by G-protein activation or β-arrestin2 recruitment.

    • Data Analysis: The response at each concentration is plotted to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximum possible response) are determined, indicating the compound's potency and efficacy, respectively.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for In Vivo Analgesic Testing

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Analysis Acclimatization Animal Acclimatization to Testing Environment Grouping Random Assignment to Treatment Groups Acclimatization->Grouping Baseline Baseline Latency Measurement Grouping->Baseline Admin Drug Administration (e.g., s.c. injection) Baseline->Admin PostDose Post-Dose Latency Measurement at Time Intervals Admin->PostDose DR_Curve Dose-Response Curve Generation PostDose->DR_Curve ED50 Calculation of ED₅₀ DR_Curve->ED50 G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Opioid Opioid Agonist (Morphine or Protonitazene) MOR µ-Opioid Receptor (MOR) Opioid->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates BetaArrestin β-Arrestin 2 MOR->BetaArrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

References

Comparative

A Comparative Guide to the Analytical Validation of N-Pyrrolidino Protonitazene Detection Methods

For Researchers, Scientists, and Drug Development Professionals The emergence of novel psychoactive substances (NPS) like N-Pyrrolidino Protonitazene, a potent synthetic opioid of the nitazene (B13437292) class, presents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like N-Pyrrolidino Protonitazene, a potent synthetic opioid of the nitazene (B13437292) class, presents a significant challenge to forensic and clinical laboratories. Rapid and accurate identification and quantification are crucial for public health and safety. This guide provides a comparative overview of the analytical methods currently employed for the detection of N-Pyrrolidino Protonitazene, with a focus on their validation parameters and experimental protocols. While formal inter-laboratory validation studies are not yet widely published for this specific compound, this document synthesizes available data from various research and forensic institutions.

Quantitative Method Performance

The following table summarizes the performance of various analytical techniques used for the quantification of N-Pyrrolidino Protonitazene and related nitazene analogs. These values are indicative of the sensitivity and range of the methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Calibration RangeSource
LC-MS/MSWhole Blood0.1 ng/mL0.5 ng/mL0.5 - 50 ng/mL[1]
LC-MS/MSHair0.1 pg/mg1 pg/mg1 - 100 pg/mg[2]
GC-EI-MS (SIM)Seized Drugs5 - 10 ppm--[3]
LC-MS/MSUrine--1 - 100 ng/mL (for Isotonitazene)[3]

Note: Data for some nitazene analogs are included as a proxy for N-Pyrrolidino Protonitazene method performance where specific data is not available.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are protocols for the primary techniques used in the analysis of N-Pyrrolidino Protonitazene.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Blood Analysis

This method is adapted from a validated protocol for nitazene analogs and is suitable for the quantitative analysis of N-Pyrrolidino Protonitazene in whole blood.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of whole blood, add an internal standard.

    • Add a basic buffer to adjust the pH.

    • Extract the sample with an organic solvent (e.g., n-butyl chloride).

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Parameters:

    • Column: C18 analytical column (e.g., Agilent InfinityLab Poroshell C-18).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in methanol.[1]

    • Gradient: A linear reverse-phase gradient is employed.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Column Temperature: 30°C.[1]

    • Detection: Multiple Reaction Monitoring (MRM) mode. Optimized MRM transitions for N-Pyrrolidino Protonitazene are precursor ion 409.0 m/z and product ions 98.3 and 56.2 m/z.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Seized Material Analysis

This protocol is based on methods used for the identification of N-Pyrrolidino Protonitazene in seized powders.[5][6]

  • Sample Preparation:

    • Dissolve a small amount of the seized powder in a suitable organic solvent (e.g., methanol).

    • If necessary, dilute the sample to an appropriate concentration.

    • An internal standard may be added for quantitative or semi-quantitative analysis.

  • GC-MS Parameters:

    • Column: HP-1MS (100% dimethylpolysiloxane) or similar.[5]

    • Injector Temperature: 280°C.[5]

    • Split Mode: 50:1.[5]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[5]

    • Oven Program: Start at 170°C for 1 min, then ramp up to a final temperature.[5]

    • MSD Source: Electron Ionization (EI) at 70 eV.[5]

    • Scan Range: m/z 50-550 amu.[5]

3. High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF) for Broad Screening

This method is suitable for the non-targeted screening and identification of N-Pyrrolidino Protonitazene in various samples.[5]

  • Sample Preparation:

    • Similar to GC-MS sample preparation, involving dissolution in a suitable solvent.

  • HPLC-TOF Parameters:

    • Column: Zorbax Eclipse XDB-C18.[5]

    • Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.[5]

    • Mobile Phase B: 0.1% formic acid in methanol.[5]

    • Gradient: A multi-step gradient is used to separate a wide range of compounds.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 1 µL.[5]

    • Ion Source: Dual AJS ESI in positive ion scan mode.[5]

    • Mass Range: m/z 82-1000 amu.[5]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the analytical methods described above.

cluster_lcmsms LC-MS/MS Workflow for Blood Samples s1 1. Blood Sample Collection s2 2. Addition of Internal Standard s1->s2 s3 3. pH Adjustment (Basic Buffer) s2->s3 s4 4. Liquid-Liquid Extraction s3->s4 s5 5. Centrifugation s4->s5 s6 6. Organic Layer Separation s5->s6 s7 7. Evaporation to Dryness s6->s7 s8 8. Reconstitution in Mobile Phase s7->s8 s9 9. LC-MS/MS Analysis (MRM) s8->s9

Caption: LC-MS/MS sample preparation and analysis workflow.

cluster_gcms GC-MS Workflow for Seized Powders g1 1. Seized Powder Sample g2 2. Dissolution in Organic Solvent g1->g2 g3 3. Dilution (if necessary) g2->g3 g4 4. GC-MS Injection g3->g4 g5 5. Separation and Detection g4->g5

Caption: GC-MS sample preparation and analysis workflow.

cluster_comparison Analytical Method Selection Logic start Sample Received matrix Determine Sample Matrix start->matrix goal Define Analytical Goal matrix->goal Biological (Blood, Urine) gcms GC-MS matrix->gcms Seized Material (Powder) lcmsms LC-MS/MS goal->lcmsms Quantification hplctof HPLC-TOF goal->hplctof Screening/Identification

Caption: Logic for selecting an analytical method.

References

Validation

"comparative receptor binding kinetics of N-Pyrrolidino Protonitazene"

A Comparative Guide to the Receptor Binding Kinetics of N-Pyrrolidino Protonitazene (B12782313) Introduction N-Pyrrolidino protonitazene, also known as protonitazepyne, is a potent novel synthetic opioid belonging to the...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Receptor Binding Kinetics of N-Pyrrolidino Protonitazene (B12782313)

Introduction

N-Pyrrolidino protonitazene, also known as protonitazepyne, is a potent novel synthetic opioid belonging to the 2-benzylbenzimidazole class, commonly referred to as "nitazenes".[1] First identified in the United States drug supply in early 2023, this compound has garnered significant attention from researchers and public health officials due to its high potency, which is reported to be substantially greater than that of fentanyl.[1][2][3] This guide provides a comparative analysis of the receptor binding kinetics of N-pyrrolidino protonitazene, presenting key experimental data alongside that of other well-characterized opioids to offer a clear perspective on its pharmacological profile.

Receptor Binding Affinity Profile

The binding affinity of a compound for a receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. N-Pyrrolidino protonitazene and its analogs exhibit a strong preference for the µ-opioid receptor (MOR), the primary target for most opioid analgesics and drugs of abuse.

While specific Kᵢ values for N-pyrrolidino protonitazene are not widely published, data for the closely related and highly potent analog, N-pyrrolidino etonitazene, show a high affinity for the µ-opioid receptor (Kᵢ = 4.09 nM).[4] This affinity is comparable to that of morphine and fentanyl. However, its selectivity for the µ-opioid receptor over the δ (DOR) and κ (KOR) opioid receptors is pronounced, with Kᵢ values for DOR and KOR being over 200 times higher.[4]

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
N-Pyrrolidino Etonitazene 4.09[4]959[4]980[4]
Fentanyl ~1.35 - 4.8[5][6]356204
Morphine ~2.9 - 3.0429474
N-pyrrolidino isotonitazene 0.2392[7]--

Note: Data for N-Pyrrolidino Etonitazene is presented as a close structural analog to N-Pyrrolidino Protonitazene. Kᵢ values for Fentanyl and Morphine can vary based on experimental conditions.[5]

Functional Potency

Functional potency, often measured as the half-maximal effective concentration (EC₅₀), reflects the concentration of a compound required to elicit a half-maximal response in a functional assay. In vitro studies demonstrate that N-pyrrolidino protonitazene is a highly potent full agonist at the µ-opioid receptor.[1][8]

One study reported an EC₅₀ value of 0.942 nM for N-pyrrolidino protonitazene, indicating it is approximately 25 times more potent than fentanyl (EC₅₀ = 25.7 nM) and 300 times more potent than morphine (EC₅₀ = 327 nM) in a β-arrestin2 recruitment assay.[1] Another study reported an even lower EC₅₀ of 0.293 nM, suggesting it is about three times more potent than fentanyl (EC₅₀ = 1.01 nM).[1] This exceptional potency is a defining characteristic of this novel synthetic opioid.[2][8]

Table 2: Comparative µ-Opioid Receptor Functional Potency (EC₅₀, nM)

CompoundEC₅₀ (Assay 1)EC₅₀ (Assay 2)
N-Pyrrolidino Protonitazene 0.942[1][8]0.293[1]
N-Pyrrolidino Etonitazene 0.548[1]0.348[4]
Protonitazene 7.19[1]-
Fentanyl 25.7[1]1.01[1]
Morphine 327[1]290[4]

Note: EC₅₀ values can vary significantly depending on the specific in vitro assay used (e.g., β-arrestin2 recruitment vs. cAMP inhibition).

Signaling Pathways and Experimental Protocols

The analgesic and euphoric effects of opioids, as well as their life-threatening respiratory depression, are primarily mediated through the G-protein signaling pathway upon activation of the µ-opioid receptor.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_Protein Gαi/o (Inactive) MOR->G_Protein Activates G_Protein_Active Gαi/o (Active) G_Protein->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Opioid N-Pyrrolidino Protonitazene Opioid->MOR Binds G_Protein_Active->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesia, Respiratory Depression, Euphoria PKA->Cellular_Response Leads to

Caption: µ-Opioid receptor signaling pathway activation by an agonist.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of N-pyrrolidino protonitazene and other opioids to the µ, δ, and κ receptors is typically determined using a competitive radioligand binding assay.[9]

1. Materials and Reagents:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) engineered to express a high density of a specific human opioid receptor subtype (µ, δ, or κ).[9]

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor. Common examples include:

    • [³H]DAMGO for the µ-opioid receptor.[9]

    • [³H]DPDPE for the δ-opioid receptor.[9]

    • [³H]U-69,593 for the κ-opioid receptor.[9]

  • Test Compound: The unlabeled drug being tested (e.g., N-pyrrolidino protonitazene).

  • Assay Buffer: A buffer solution, typically Tris-HCl, to maintain a stable pH.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., Naloxone) to determine the amount of radioligand that binds to non-receptor sites.[9]

2. Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.[10] This allows the test compound and the radioligand to compete for binding to the opioid receptors.

  • Separation: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[10][11] The filters trap the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[10]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubate Components Membranes->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (e.g., N-Pyrrolidino Protonitazene) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound from unbound Scintillation Scintillation Counting Filtration->Scintillation Measure radioactivity Data_Analysis Calculate IC₅₀ and Kᵢ Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The available data clearly indicate that N-pyrrolidino protonitazene is a highly potent µ-opioid receptor agonist. Its receptor binding profile is characterized by high affinity and selectivity for the µ-opioid receptor. Functionally, it demonstrates significantly greater potency than both fentanyl and morphine in in vitro assays. This high potency underscores the potential for significant physiological effects and highlights the importance of continued research and monitoring of this and other emerging novel synthetic opioids. The detailed experimental protocols for receptor binding assays provide a foundational methodology for the continued pharmacological characterization of these compounds.

References

Comparative

Unraveling the Potency: A Toxicological Comparison of N-Pyrrolidino Protonitazene and Other Synthetic Opioids

For Researchers, Scientists, and Drug Development Professionals The landscape of synthetic opioids is in a constant state of flux, with the emergence of novel psychoactive substances (NPS) posing significant challenges t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of synthetic opioids is in a constant state of flux, with the emergence of novel psychoactive substances (NPS) posing significant challenges to public health and forensic toxicology. Among these, the nitazene (B13437292) class of opioids has garnered considerable attention due to their extreme potency, often far exceeding that of fentanyl. This guide provides a comparative toxicological overview of N-Pyrrolidino Protonitazene, a recently identified nitazene analogue, alongside other prominent synthetic opioids. The data presented is curated from peer-reviewed literature and aims to offer an objective comparison to inform research, drug development, and harm reduction strategies.

Comparative Toxicological Data

The toxicological significance of a synthetic opioid is multifaceted, primarily revolving around its interaction with the μ-opioid receptor (MOR), the principal target for opioid-induced analgesia and respiratory depression. Key parameters for comparison include binding affinity (Ki), in vitro functional potency (EC50), and in vivo analgesic potency (ED50).

CompoundClassμ-Opioid Receptor Binding Affinity (Ki, nM)In Vitro Potency (EC50, nM)In Vivo Analgesic Potency (ED50, mg/kg)Potency Relative to Morphine (In Vivo)Potency Relative to Fentanyl (In Vitro)
N-Pyrrolidino Protonitazene NitazeneData Not Available~0.942 (β-arrestin)Data Not AvailableData Not Available~25x
Protonitazene Nitazene~21.5~7.19 (β-arrestin)~0.035 (hot plate)~140x~2x (more potent)
N-Pyrrolidino Etonitazene Nitazene~4.09~0.348 (β-arrestin)~0.0017 (hot plate)~2000x~40x
Isotonitazene NitazeneData Not AvailableData Not AvailableData Not Available~500x~5x
Etonitazene NitazeneData Not Available~0.360 (β-arrestin)Data Not Available~1000x~10-20x
Metonitazene NitazeneData Not AvailableData Not AvailableData Not Available~100xEquipotent
Fentanyl Fentanyl Analogue~4.8~14.9 (β-arrestin)~0.0209 (hot plate)~100x1x (Reference)
Morphine Opiate~2.9~290 (β-arrestin)~3.940 (hot plate)1x (Reference)~0.05x

Disclaimer: The presented data is compiled from various studies and the experimental conditions may differ. Direct comparison should be made with caution. In vitro potency can vary depending on the specific assay used (e.g., β-arrestin recruitment, cAMP inhibition, GTPγS binding).

Discussion of Toxicological Significance

N-Pyrrolidino Protonitazene has emerged as a highly potent synthetic opioid, with in vitro studies indicating a potency approximately 25 times greater than that of fentanyl.[1] This significant increase in potency is a hallmark of many recently synthesized nitazene analogues. The structural modifications within the nitazene class, such as the substitution of a diethylaminoethyl group with a pyrrolidino ring in the case of N-Pyrrolidino Protonitazene, can dramatically influence the compound's affinity and efficacy at the μ-opioid receptor.[2]

The high potency of these compounds translates to a greater risk of overdose and fatal respiratory depression, even at very low doses.[3] Forensic case reports have identified N-Pyrrolidino Protonitazene in postmortem blood samples at low-to-sub ng/mL concentrations, underscoring its lethality.[4] While structurally dissimilar to fentanyl, nitazenes produce a similar toxidrome, characterized by central nervous system and respiratory depression.[3]

The in vivo data for related compounds like N-Pyrrolidino Etonitazene, which is approximately 10 times more potent than fentanyl in animal models, further highlights the extreme danger posed by this class of synthetic opioids.[5][6] The lack of comprehensive in vivo and human toxicological data for N-Pyrrolidino Protonitazene necessitates a cautious approach, with the expectation that its toxicological profile is at least as dangerous, if not more so, than its close chemical relatives.

Experimental Methodologies

The quantitative data presented in this guide are derived from established in vitro and in vivo experimental protocols designed to characterize the pharmacological and toxicological properties of opioid compounds.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor, in this case, the μ-opioid receptor.

Principle: A radiolabeled ligand with known high affinity for the μ-opioid receptor is incubated with a preparation of cell membranes expressing the receptor. The test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.[8]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.[7]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[7]

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[7]

  • Data Analysis: The IC50 is determined by non-linear regression analysis of the competition curve, and the Ki is calculated.[7]

In Vitro Functional Assays

These assays measure the functional response of a cell upon activation of the μ-opioid receptor by an agonist, providing measures of potency (EC50) and efficacy (Emax).

1. GTPγS Binding Assay:

Principle: The μ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated G-protein. The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation.[8]

Generalized Protocol:

  • Membrane Incubation: Cell membranes expressing the μ-opioid receptor are incubated with the test compound at various concentrations in the presence of GDP.[8]

  • Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.[8]

  • Termination and Filtration: The reaction is stopped, and the membranes are collected by filtration.[8]

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the membranes is quantified.[8]

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.[8]

2. β-Arrestin Recruitment Assay:

Principle: Agonist binding to the μ-opioid receptor can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling. This assay often utilizes enzyme fragment complementation (EFC) technology. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, inactive fragment. Upon agonist-induced recruitment, the fragments combine to form an active enzyme, which generates a detectable signal (e.g., chemiluminescence).[9]

Generalized Protocol:

  • Cell Culture: Cells engineered to co-express the tagged μ-opioid receptor and β-arrestin are cultured in microplates.[9]

  • Compound Addition: The test compound is added to the cells at various concentrations.[9]

  • Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.[9]

  • Signal Detection: A substrate is added, and the resulting signal is measured using a luminometer.[9]

  • Data Analysis: Dose-response curves are plotted to calculate EC50 and Emax.[9]

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

MOR_Signaling_Pathway μ-Opioid Receptor (MOR) Signaling Pathway Opioid Opioid Agonist (e.g., N-Pyrrolidino Protonitazene) MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ion_Channel->Analgesia Resp_Depression Respiratory Depression Ion_Channel->Resp_Depression GRK->MOR Phosphorylates Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization

Caption: μ-Opioid Receptor (MOR) Signaling Pathway

Experimental_Workflow Experimental Workflow for In Vitro Opioid Characterization cluster_binding Radioligand Binding Assay cluster_functional Functional Assays Membrane_Prep_B Membrane Preparation Incubation_B Incubation with Radioligand and Test Compound Membrane_Prep_B->Incubation_B Filtration_B Filtration Incubation_B->Filtration_B Counting_B Scintillation Counting Filtration_B->Counting_B Analysis_B Data Analysis (IC50, Ki) Counting_B->Analysis_B end Toxicological Profile Analysis_B->end Cell_Culture Cell Culture/Membrane Prep Compound_Addition Compound Addition Cell_Culture->Compound_Addition Incubation_F Incubation Compound_Addition->Incubation_F Signal_Detection Signal Detection (e.g., Luminescence, Radioactivity) Incubation_F->Signal_Detection Analysis_F Data Analysis (EC50, Emax) Signal_Detection->Analysis_F Analysis_F->end start Start cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

Caption: Experimental Workflow for In Vitro Opioid Characterization

References

Safety & Regulatory Compliance

Handling

Safe Handling and Disposal of N-Pyrrolidino Protonitazene: A Guide for Laboratory Professionals

Disclaimer: This document provides guidance on personal protective equipment (PPE), handling, and disposal of N-Pyrrolidino Protonitazene (B12782313) based on available public information. N-Pyrrolidino Protonitazene is...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE), handling, and disposal of N-Pyrrolidino Protonitazene (B12782313) based on available public information. N-Pyrrolidino Protonitazene is an extremely potent synthetic opioid and a Schedule I controlled substance in the United States, signifying a high potential for abuse and no accepted medical use.[1][2][3] All handling must be in strict accordance with all applicable federal, state, and local regulations and institutional policies.

It is critical to note that while a Safety Data Sheet (SDS) for this compound exists, it may not fully represent the extreme hazards associated with this substance. Public health and law enforcement sources indicate that N-Pyrrolidino Protonitazene is significantly more potent than fentanyl and has been linked to overdose deaths.[4][5][6][7] Therefore, the most stringent safety precautions must be employed at all times.

Hazard Assessment and Regulatory Status

N-Pyrrolidino Protonitazene belongs to the nitazene (B13437292) class of 2-benzylbenzimidazole opioids.[8][9] Its high potency presents a significant risk of accidental overdose through inhalation, ingestion, or dermal absorption, leading to severe respiratory depression, cardiac arrest, and death.[5][7]

Hazard DescriptionRegulatory and Safety Information
Chemical Classification Novel Psychoactive Substance (NPS), Synthetic Opioid (Nitazene class)[3][10]
Potency Reported to be approximately 25 times more potent than fentanyl.[7][11]
Primary Health Risks High risk of fatal overdose, respiratory depression, sedation, coma.[3][5][7]
U.S. Regulatory Status Schedule I Controlled Substance.[1][2]
Routes of Exposure Inhalation of airborne powder, dermal contact, ingestion, needle-stick injury.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling N-Pyrrolidino Protonitazene in any form (powder or solution).

Protection TypeRecommended EquipmentSpecifications and Rationale
Respiratory Protection NIOSH-approved N95 or P100 filtering facepiece respirator (FFR) or a higher level of protection such as a powered air-purifying respirator (PAPR).Recommended by public health officials for potent synthetic opioids to prevent inhalation of aerosolized particles.[4] Fit-testing is required.
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling or if contamination is suspected.
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes when working with solutions and prevents contact with mucous membranes.
Body Protection Disposable, fluid-resistant lab coat or gown with tight-fitting cuffs.Prevents contamination of personal clothing. Should be removed before exiting the designated handling area.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and contamination of personal footwear.

Operational Plan: Handling Protocol

All manipulation of N-Pyrrolidino Protonitazene must be performed within a designated controlled area by trained personnel. The following step-by-step protocol outlines the essential procedures for safe handling.

1. Pre-Handling Preparation:

  • Controlled Access: Ensure the laboratory is secured and access is restricted to authorized personnel only.

  • Emergency Preparedness: Verify the immediate availability of an opioid overdose reversal agent, such as naloxone (B1662785), and ensure personnel are trained in its administration.[12][13] A spill kit appropriate for potent compounds must also be readily accessible.

  • Designated Area: All handling of N-Pyrrolidino Protonitazene must occur in a designated area, such as a certified chemical fume hood or a powder containment balance enclosure, to minimize inhalation exposure.

  • Don PPE: Properly don all required PPE as outlined in the table above before entering the designated handling area.

2. Handling Procedures (Weighing and Solution Preparation):

  • Containment: Handle solid N-Pyrrolidino Protonitazene within a chemical fume hood or a ventilated balance enclosure.

  • Weighing: Use dedicated, clearly labeled equipment. Tare the receiving vessel before adding the compound to avoid manipulating the container after contamination.

  • Technique: Handle the material gently to avoid creating airborne dust. Use tools (e.g., spatulas) that minimize static.

  • Solubilization: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing. Ensure the container is securely capped before mixing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that came into contact with the compound using an appropriate decontamination solution (e.g., 10% bleach solution followed by a water or ethanol (B145695) rinse).

  • Doff PPE: Remove PPE in the correct order (shoe covers, outer gloves, gown, face shield/goggles, respirator, inner gloves) to avoid cross-contamination. Dispose of all disposable PPE as hazardous waste.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing PPE.

A visual representation of this workflow is provided below.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify Naloxone & Spill Kit Availability prep2 Restrict Access to Authorized Personnel prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Enter Designated Area handle2 Prepare Solution handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Segregate & Label Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 end End post4->end Exit Lab start Start start->prep1

Caption: Workflow for Safe Handling of N-Pyrrolidino Protonitazene.

Disposal Plan

As a Schedule I controlled substance, N-Pyrrolidino Protonitazene and any materials contaminated with it (e.g., PPE, glassware, bench paper) must be disposed of in accordance with DEA regulations (21 CFR Part 1300).

  • Waste Segregation: All contaminated waste must be segregated from regular laboratory waste in clearly labeled, sealed, and puncture-proof containers.

  • Record Keeping: Maintain meticulous records of the quantities of material used and disposed of, as required for Schedule I substances.

  • Disposal Vendor: Use a licensed hazardous waste contractor approved for the disposal of controlled substances. Do not dispose of this material down the drain or in regular trash. The suggestion in one SDS that small quantities can be disposed of with household waste is incorrect and dangerous for a substance of this nature.

Emergency Protocols

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation/Ingestion: Move the affected person to fresh air. If the person is unresponsive, showing signs of respiratory depression (slow or no breathing), or has lost consciousness, call for emergency medical services (e.g., 911) immediately and administer naloxone if trained to do so.

In Case of Spill:

  • Evacuate and secure the area to prevent entry.

  • Alert laboratory safety personnel immediately.

  • Do not attempt to clean the spill unless you are trained and equipped to handle potent compound spills. The cleanup should be conducted by trained personnel wearing appropriate PPE, including a respirator.

  • Use an absorbent material from a designated spill kit to contain and clean the spill. All cleanup materials must be disposed of as hazardous controlled substance waste.

References

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